molecular formula C6H5BrClNO B598305 3-Bromo-5-chloro-4-methylpyridin-2-ol CAS No. 1199773-45-9

3-Bromo-5-chloro-4-methylpyridin-2-ol

Cat. No.: B598305
CAS No.: 1199773-45-9
M. Wt: 222.466
InChI Key: IKLYPWQHGKGSAQ-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-methylpyridin-2-ol is a useful research compound. Its molecular formula is C6H5BrClNO and its molecular weight is 222.466. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-3-4(8)2-9-6(10)5(3)7/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLYPWQHGKGSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682409
Record name 3-Bromo-5-chloro-4-methylpyridin-2(1H)-one
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Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-45-9
Record name 3-Bromo-5-chloro-4-methyl-2(1H)-pyridinone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-4-methylpyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-5-chloro-4-methylpyridin-2-ol basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Properties of 3-Bromo-5-chloro-4-methylpyridin-2-ol

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of this compound (CAS No. 1199773-45-9), a halogenated pyridine derivative of significant interest to the chemical and pharmaceutical research communities. As a substituted 2-pyridone, this compound presents a unique combination of functional groups that make it a versatile synthetic intermediate for drug discovery and materials science. This document consolidates available data on its physicochemical properties, proposes a detailed synthetic protocol based on established chemical principles, explores its chemical reactivity and tautomeric nature, and discusses its potential applications as a scaffold in medicinal chemistry. All discussions are grounded in authoritative chemical logic to provide researchers, scientists, and drug development professionals with a reliable and practical resource.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The strategic functionalization of the pyridine ring with multiple substituents allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets. Halogen atoms, in particular, serve as crucial handles for modern synthetic chemistry, most notably in metal-catalyzed cross-coupling reactions that are foundational to the construction of complex molecular architectures.

This compound emerges as a compound of interest precisely because of this strategic substitution pattern. The presence of distinct halogen atoms (bromine and chlorine) at positions 3 and 5, a methyl group at position 4, and a hydroxyl group at position 2 (existing in tautomeric equilibrium with its keto form, 2-pyridone) creates a rich platform for selective chemical modification. This guide aims to elucidate the core basic properties of this molecule to empower its effective utilization in research and development.

Physicochemical and Structural Properties

Precise experimental data for this compound is not widely published. However, its fundamental properties can be reliably predicted using computational models and inferred from data on analogous structures. These properties are essential for planning reactions, purification, and formulation.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name This compound-
Synonyms 3-Bromo-5-chloro-2-hydroxy-4-picoline; 3-bromo-5-chloro-4-methyl-1H-pyridin-2-one[1]
CAS Number 1199773-45-9[1][2]
Molecular Formula C₆H₅BrClNO[1]
Molecular Weight 222.47 g/mol [1]
Predicted Boiling Point 274.3 ± 40.0 °C[2]
Predicted Density 1.77 ± 0.1 g/cm³[2]
Predicted pKa 8.51 ± 0.10[2]
Storage Temperature 2-8°C (Refrigerator)[1][2]
Structural Elucidation and Tautomerism

A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. For this compound, this equilibrium is heavily influenced by the solvent and solid-state packing forces, but the pyridone form is generally favored due to its amide-like stability.

tautomerism cluster_ol Pyridin-2-ol Form cluster_one Pyridin-2-one Form (Favored) node1 This compound node2 3-Bromo-5-chloro-4-methyl-1H-pyridin-2-one node1->node2 Tautomeric Equilibrium

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles. [3]Researchers must conduct their own risk assessment and optimization.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-amino-3-bromo-5-chloro-4-methylpyridine (1.0 eq). Dissolve it in a 50% aqueous solution of sulfuric acid (H₂SO₄) and cool the mixture to 0-5 °C in an ice-water bath.

    • Causality: The strong acidic medium is required to protonate the pyridine nitrogen and stabilize the resulting diazonium salt. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred pyridine solution, ensuring the internal temperature does not exceed 5 °C.

    • Causality: NaNO₂ in acid generates nitrous acid (HONO) in situ, which is the active agent for converting the primary amine to a diazonium salt. A slight excess of NaNO₂ ensures complete conversion.

  • Hydrolysis: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Then, slowly and carefully heat the reaction mixture to 80-90 °C. Vigorous nitrogen gas evolution will be observed. Maintain this temperature until gas evolution ceases.

    • Causality: Heating the solution provides the activation energy for the nucleophilic substitution of the diazonium group (-N₂⁺) by water, which is the solvent and nucleophile. The diazonium group is an excellent leaving group, evolving as harmless dinitrogen gas.

  • Workup and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Causality: Neutralization is necessary to deprotonate the product and allow its extraction into an organic solvent. Multiple extractions ensure efficient recovery of the product from the aqueous phase.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the structure and assess purity.

Chemical Reactivity and Synthetic Potential

The true value of this compound for a drug development professional lies in its predictable and versatile reactivity, which allows for its elaboration into more complex target molecules.

Orthogonal Reactivity of Halogen Atoms

The key to this molecule's utility is the differential reactivity of the bromine and chlorine atoms in metal-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond towards oxidative addition to a low-valent metal catalyst (e.g., Palladium(0)). This allows for selective functionalization.

  • Suzuki-Miyaura Coupling: Reacting the C-Br bond with a boronic acid or ester.

  • Buchwald-Hartwig Amination: Forming a C-N bond at the C-Br position.

  • Sonogashira Coupling: Creating a C-C triple bond at the C-Br position.

This selectivity enables a two-step, site-specific diversification. First, a reaction is performed under conditions mild enough to activate only the C-Br bond. Subsequently, more forcing conditions can be used to react the C-Cl bond.

Caption: Key reactivity sites for synthetic diversification.

Reactivity of the Pyridone System

The N-H of the pyridone tautomer is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion. This anion can then be alkylated or arylated, providing another avenue for adding diversity to the molecular scaffold. The choice of O- vs. N-alkylation can often be controlled by the reaction conditions (solvent, counter-ion, and electrophile).

Applications in Drug Discovery and Development

Halogenated heterocycles are critical building blocks in the synthesis of pharmaceuticals and agrochemicals. [4][5]this compound is a prime example of an intermediate designed for combinatorial chemistry and lead optimization campaigns.

  • Scaffold for Library Synthesis: Its multiple, orthogonally reactive sites allow for the rapid generation of a library of analogs. A research team could, for example, perform a Suzuki reaction at the C-Br position with 100 different boronic acids, followed by a Buchwald-Hartwig amination at the C-Cl position with 50 different amines, theoretically generating 5,000 unique compounds from a single starting scaffold.

  • Bioisosteric Replacement: The pyridone core is a common bioisostere for other aromatic or amide-containing structures in known active compounds. This molecule allows for the exploration of this specific substitution pattern in a lead optimization program.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used as a fragment to screen against protein targets. Hits can then be grown by elaborating the molecule at its reactive handles.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, the hazards can be inferred from closely related halogenated pyridines. [6][7][8]

  • GHS Hazard Classification (Inferred):

    • Harmful if swallowed (Acute Toxicity, Oral). [9][10] * Causes skin irritation. [6][9] * Causes serious eye irritation. [6][9] * May cause respiratory irritation. [6][9]

Recommended Laboratory Protocol for Safe Handling
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. [8][11]2. Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. [7][12]3. Handling: Avoid creating dust. Use appropriate tools (spatulas) for transfer. Keep containers tightly sealed when not in use. [11]4. Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water. [8] * In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [8] * If inhaled: Move person to fresh air. [8] * If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound represents a strategically designed chemical intermediate with significant potential for researchers in drug discovery and synthetic chemistry. Its value is derived not from any known biological activity of its own, but from the synthetic versatility endowed by its unique substitution pattern. The tautomeric nature of the 2-pyridone ring, combined with the orthogonally reactive C-Br and C-Cl bonds, provides a robust platform for the systematic construction of complex molecular architectures. This guide has provided a foundational understanding of its properties, a practical synthetic route, and a logical framework for its application, empowering scientists to leverage this valuable building block in their research endeavors.

References

  • CymitQuimica. (n.d.). 3-Bromo-5-chloro-4-methylpyridin-2-amine.
  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • IndiaMART. (n.d.). 5 Bromo 2 Chloro 4 Methyl 3 Nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Bromo-5-chloro-2-hydroxy-4-picoline. Retrieved from [Link]

  • Kavitha, S., et al. (2022). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Chemsrc. (2025). 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • YouTube. (2022). I.U.P.A.C name of compound:- a. 3-Bromo-4-chloro cyclohex-2 ene-1-ol b. 5. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of 3-Bromo-2-chloro-5-methylpyridine in Industrial Chemistry. Retrieved from [Link]

Sources

3-Bromo-5-chloro-4-methylpyridin-2-ol chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-chloro-4-methylpyridin-2-ol

Abstract

As a functionalized heterocyclic compound, this compound is a valuable building block in synthetic organic chemistry and medicinal research. Its substituted pyridine core, featuring strategically placed bromine, chlorine, and methyl groups, offers multiple reactive sites for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a representative synthetic strategy, its applications as a versatile intermediate in drug discovery, and essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this compound's unique structural features.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridinone, a class of compounds recognized for their wide-ranging biological activities. The presence of two different halogen atoms (bromine and chlorine) at positions 3 and 5, respectively, makes it an exceptionally useful intermediate for selective, stepwise functionalization in chemical synthesis.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1199773-45-9 [1][2][3]. It is also known by the synonym 3-Bromo-5-chloro-4-methyl-2(1H)-pyridinone, which reflects the tautomeric nature of 2-hydroxypyridines.

Chemical Structure

The molecular structure consists of a pyridine ring hydroxylated at the 2-position, with a bromine atom at position 3, a chlorine atom at position 5, and a methyl group at position 4.

Caption: Chemical structure of 3-Bromo-5-chloro-4-methyl-2(1H)-pyridinone.

Physicochemical Data Summary

The key properties of this compound are summarized below. These values are critical for planning reactions, purification, and storage.

PropertyValueSource
CAS Number 1199773-45-9[1][2]
Molecular Formula C6H5BrClNO[1]
Molecular Weight 222.47 g/mol [4]
Exact Mass 222.47 g/mol [1]
Boiling Point 274.3 ± 40.0 °C (Predicted)[4]
Density 1.77 ± 0.1 g/cm³ (Predicted)[4]

Representative Synthetic Approach

While specific proprietary synthesis routes may vary, a plausible and logical pathway for the laboratory-scale preparation of this compound can be devised from commercially available precursors, leveraging fundamental principles of heterocyclic chemistry. A common strategy involves the construction and subsequent halogenation of a substituted pyridinone ring.

The synthesis of related halogenated methylpyridines often begins with a suitable pyridine precursor, followed by a sequence of reactions such as nitration, reduction, diazotization, and halogenation[5][6].

Conceptual Synthesis Workflow

A logical, multi-step synthesis could proceed as follows:

  • Starting Material: Begin with a commercially available precursor such as 4-methyl-5-nitropyridin-2-ol.

  • Chlorination: Introduction of the chlorine atom at the 5-position can be achieved using a standard chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The electron-withdrawing nitro group directs the electrophilic chlorination.

  • Reduction of Nitro Group: The nitro group is then reduced to an amine (e.g., using catalytic hydrogenation with Pd/C or a reducing metal like iron or tin in acidic media) to yield 3-amino-5-chloro-4-methylpyridin-2-ol.

  • Sandmeyer Reaction (Bromination): The resulting amino group is converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (like HBr). Subsequent treatment with a copper(I) bromide (CuBr) catalyst replaces the diazonium group with a bromine atom, yielding the final product. This classic Sandmeyer reaction is a reliable method for introducing halogens onto an aromatic ring.

Causality in Experimental Design:

  • Sequence of Halogenation: The order of halogenation is critical. Attempting to brominate first could lead to undesired side products due to different directing effects.

  • Choice of Reducing Agent: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, avoiding the introduction of metallic waste streams associated with Sn/HCl or Fe/HCl reductions.

  • Sandmeyer Reaction Conditions: Low temperatures (typically 0–5 °C) are essential during diazotization to prevent the premature decomposition of the unstable diazonium salt.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

Halogenated heterocyclic compounds are cornerstones of modern medicinal chemistry. The incorporation of chlorine and bromine atoms into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability[7].

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly versatile intermediate or scaffold. Its utility stems from the differential reactivity of the C-Br and C-Cl bonds.

Role as a Chemical Scaffold

The bromine atom at the 3-position and the chlorine atom at the 5-position serve as orthogonal synthetic handles. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective, stepwise elaboration of the pyridine core.

  • Suzuki and Stille Couplings: The C-Br bond can be selectively coupled with boronic acids/esters or organostannanes to introduce new carbon-carbon bonds, building molecular complexity.

  • Buchwald-Hartwig Amination: The C-Br or C-Cl bond can be used to introduce nitrogen-based functional groups, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

  • Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes to introduce alkynyl moieties, which are present in numerous bioactive molecules.

This differential reactivity allows for the systematic generation of large compound libraries for high-throughput screening in drug discovery programs.

G cluster_0 Scaffold Functionalization cluster_1 Selective C-Br Coupling cluster_2 Subsequent C-Cl Coupling Core 3-Bromo-5-chloro-4- methylpyridin-2-ol Suzuki Suzuki Coupling (+ R-B(OH)₂) Core->Suzuki Sonogashira Sonogashira Coupling (+ R-C≡CH) Core->Sonogashira Buchwald1 Buchwald-Hartwig (+ R₂NH) Core->Buchwald1 Suzuki2 Suzuki Coupling (+ R'-B(OH)₂) Suzuki->Suzuki2 Functionalized Intermediate Buchwald2 Buchwald-Hartwig (+ R'₂NH) Sonogashira->Buchwald2 Derivatives Diverse Compound Library for HTS Suzuki2->Derivatives Buchwald2->Derivatives

Caption: Use as a scaffold for generating diverse derivatives via selective cross-coupling.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions are mandatory when handling this compound. While a specific, verified Safety Data Sheet (SDS) for this exact compound was not available in the search results, data from structurally similar compounds, such as 3-bromo-5-chloro-4-methylpyridine, provide a strong basis for hazard assessment[8].

GHS Hazard Information (Anticipated)

The following hazards are typical for this class of compounds and should be assumed until a specific SDS is consulted.

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, Oral Warning (Harmful if swallowed)H302
Skin Corrosion/Irritation Warning (Causes skin irritation)H315, P280, P302+P352
Eye Damage/Irritation Warning (Causes serious eye irritation)H319, P280, P305+P351+P338
STOT, Single Exposure Warning (May cause respiratory irritation)H335, P261, P304+P340

Source: Based on data for 3-Bromo-5-chloro-4-methylpyridine[8].

Recommended Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat. If there is a risk of dust or aerosol generation, use a respirator with an appropriate filter[9].

  • Ventilation: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood[9].

  • Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling[10].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains[9].

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its defining features—a pyridinone core and differentially reactive halogen substituents—make it an ideal scaffold for building diverse molecular libraries. By enabling selective, stepwise functionalization through established cross-coupling chemistries, it provides researchers and drug development professionals with a powerful tool for creating novel compounds with potential therapeutic applications. Adherence to strict safety protocols is essential when handling this reactive and potentially hazardous compound.

References

  • PubChem. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318. [Link]

  • PrepChem.com. Synthesis of 3-bromo-2-chloro-5-methylpyridine. [Link]

  • PubChem. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437. [Link]

  • Autechaux. Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [Link]

  • Google Patents.
  • PubChem. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119. [Link]

  • MDPI. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

Sources

Spectroscopic Data of 3-Bromo-5-chloro-4-methylpyridin-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-chloro-4-methylpyridin-2-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its development and application. This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not just predicted data but also the underlying principles and experimental considerations for its acquisition and interpretation. The content herein is synthesized from established spectroscopic principles and data from analogous structures, providing a robust framework for the characterization of this molecule.

A crucial aspect of pyridin-2-ol chemistry is the potential for keto-enol tautomerism, where the molecule can exist in equilibrium between the pyridin-2-ol form and its corresponding pyridin-2(1H)-one isomer. The position of this equilibrium is influenced by factors such as solvent, temperature, and the electronic nature of the substituents. This guide will consider both tautomeric forms where relevant to the interpretation of the spectroscopic data.

I. Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum Data
Ion m/z (calculated) Relative Abundance Notes
[M]+•220.9348HighMolecular ion peak. The presence of both bromine and chlorine will result in a characteristic isotopic pattern.
[M+2]+•222.9328HighIsotopic peak due to the presence of ³⁷Cl and ⁸¹Br.
[M+4]+•224.9307ModerateIsotopic peak due to the presence of both ³⁷Cl and ⁸¹Br.
[M-Br]+141.9879ModerateLoss of a bromine radical.
[M-Cl]+185.9658ModerateLoss of a chlorine radical.
[M-CO]+•192.9399ModerateLoss of carbon monoxide from the pyridin-2-one tautomer.
Interpretation and Fragmentation Pathway

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in a distinctive pattern for the molecular ion ([M]+•), [M+2]+•, and [M+4]+• peaks, which is a powerful diagnostic tool for confirming the presence of both halogens.

The fragmentation of the molecular ion will likely proceed through several key pathways. The cleavage of the carbon-halogen bonds is a common fragmentation route for halogenated aromatic compounds[1]. Therefore, the loss of a bromine radical to form the [M-Br]+ ion and the loss of a chlorine radical to yield the [M-Cl]+ ion are anticipated to be significant fragmentation pathways. For the pyridin-2-one tautomer, the loss of a neutral carbon monoxide (CO) molecule is a characteristic fragmentation, leading to the [M-CO]+• ion. Further fragmentation of these primary ions can provide additional structural information.

M [C₆H₄BrClNO]+• m/z = 221, 223, 225 M_Br [M-Br]+ m/z = 142, 144 M->M_Br - Br• M_Cl [M-Cl]+ m/z = 186, 188 M->M_Cl - Cl• M_CO [M-CO]+• m/z = 193, 195, 197 M->M_CO - CO

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electron ionization (EI) source.

  • Acquisition Parameters:

    • Ionization Energy: 70 eV (standard for EI).

    • Mass Range: m/z 50-500.

    • Scan Rate: 1 scan/second.

    • Source Temperature: 200-250 °C.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Vibrational Mode Intensity Notes
3400-3200O-H stretchBroad, MediumIndicative of the hydroxyl group in the pyridin-2-ol tautomer, likely hydrogen-bonded.
3100-3000C-H stretch (aromatic)MediumCharacteristic of C-H bonds on the pyridine ring.
2980-2850C-H stretch (aliphatic)MediumArising from the methyl group.
1660-1640C=O stretchStrongKey indicator of the pyridin-2(1H)-one tautomer.
1600-1450C=C and C=N stretchingMedium-StrongAromatic ring vibrations.
1250-1150C-O stretchMediumAssociated with the C-OH bond of the pyridin-2-ol tautomer.
850-750C-Cl stretchStrongCharacteristic absorption for an aryl chloride.
700-600C-Br stretchStrongCharacteristic absorption for an aryl bromide.
Interpretation of IR Spectrum

The IR spectrum will be highly informative in assessing the predominant tautomeric form of the compound in the solid state (if using KBr pellet or ATR) or in a specific solvent. The presence of a broad absorption band in the 3400-3200 cm⁻¹ region would strongly suggest the presence of the O-H group of the pyridin-2-ol tautomer[2]. Conversely, a strong, sharp absorption band around 1660-1640 cm⁻¹ is a definitive marker for the carbonyl (C=O) group of the pyridin-2(1H)-one tautomer. The presence of both bands would indicate an equilibrium between the two forms.

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹[3]. The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to various bending and stretching vibrations, including the characteristic C-Cl and C-Br stretches at lower wavenumbers[2].

cluster_0 Diagnostic IR Bands O-H Stretch\n(3400-3200 cm⁻¹) O-H Stretch (3400-3200 cm⁻¹) Pyridin-2-ol Tautomer Pyridin-2-ol Tautomer O-H Stretch\n(3400-3200 cm⁻¹)->Pyridin-2-ol Tautomer C=O Stretch\n(1660-1640 cm⁻¹) C=O Stretch (1660-1640 cm⁻¹) Pyridin-2(1H)-one Tautomer Pyridin-2(1H)-one Tautomer C=O Stretch\n(1660-1640 cm⁻¹)->Pyridin-2(1H)-one Tautomer

Caption: Key diagnostic IR bands for tautomer identification.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio).

  • Data Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the characteristic absorption bands for the various functional groups. Compare the observed frequencies with standard correlation charts[4][5].

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-67.5 - 7.8s1HThe single aromatic proton on the ring. Its chemical shift will be influenced by the neighboring substituents.
N-H10.0 - 13.0br s1HFor the pyridin-2(1H)-one tautomer. The chemical shift is highly dependent on concentration and solvent.
O-H9.0 - 12.0br s1HFor the pyridin-2-ol tautomer. The chemical shift is highly dependent on concentration and solvent.
CH₃2.2 - 2.5s3HThe methyl group protons.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Carbon Predicted Chemical Shift (δ, ppm) Notes
C-2155 - 165Carbon bearing the hydroxyl or carbonyl group. The chemical shift will differ significantly between the two tautomers.
C-3100 - 110Carbon bearing the bromine atom.
C-4140 - 150Carbon bearing the methyl group.
C-5115 - 125Carbon bearing the chlorine atom.
C-6135 - 145The sole CH carbon in the aromatic ring.
CH₃15 - 25The methyl group carbon.
Interpretation of NMR Spectra

The ¹H NMR spectrum is expected to be relatively simple, with a single singlet in the aromatic region corresponding to the H-6 proton[6]. The methyl group will also appear as a singlet. The most informative signals for determining the tautomeric form in solution will be the exchangeable protons (N-H or O-H), which will likely appear as broad singlets at a downfield chemical shift. Their exact position and even their observability can be affected by the solvent and the presence of any water.

The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. The chemical shifts of the ring carbons are influenced by the substituents[7]. The C-2 carbon will be particularly sensitive to the tautomeric form, with the carbonyl carbon of the pyridin-2(1H)-one form resonating significantly further downfield than the hydroxyl-bearing carbon of the pyridin-2-ol form.

cluster_0 ¹H NMR Correlations cluster_1 ¹³C NMR Correlations H6 H-6 (7.5-7.8 ppm) CH3_H CH₃ (2.2-2.5 ppm) NH_OH N-H / O-H (9.0-13.0 ppm) C2 C-2 (155-165 ppm) C3 C-3 (100-110 ppm) C4 C-4 (140-150 ppm) C5 C-5 (115-125 ppm) C6 C-6 (135-145 ppm) CH3_C CH₃ (15-25 ppm)

Caption: Predicted NMR chemical shift correlations for this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Acquisition Parameters for ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants (if any). Assign the ¹³C NMR peaks based on chemical shifts and comparison with predicted values and data from related structures. Two-dimensional NMR experiments, such as HSQC and HMBC, can be employed for unambiguous assignment of all proton and carbon signals.

Conclusion

The spectroscopic characterization of this compound is crucial for its unequivocal identification and for understanding its chemical properties. This guide provides a comprehensive prediction of its Mass, IR, and NMR spectra, grounded in established chemical principles and data from analogous compounds. The provided experimental protocols offer a standardized approach for acquiring high-quality data. The interplay between the pyridin-2-ol and pyridin-2(1H)-one tautomers is a key consideration, and the spectroscopic techniques outlined herein are well-suited to investigate this equilibrium. This document serves as a valuable resource for any researcher embarking on the synthesis or application of this and related heterocyclic compounds.

References

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779-783.
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An In-depth Technical Guide to the Tautomerism and Stability of 3-Bromo-5-chloro-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of molecular behavior is paramount. This guide delves into the critical yet often overlooked phenomenon of tautomerism, specifically focusing on the substituted pyridine derivative, 3-bromo-5-chloro-4-methylpyridin-2-ol. While direct experimental data for this specific molecule is limited, this paper will extrapolate from well-established principles of pyridin-2-ol tautomerism, supported by extensive research on analogous structures. We will explore the delicate equilibrium between its tautomeric forms, the factors governing their relative stability, and the advanced analytical techniques employed for their characterization.

The Fundamental Principle: Pyridin-2-ol ⇌ Pyridin-2(1H)-one Tautomerism

The core of this discussion lies in the prototropic tautomerism exhibited by 2-hydroxypyridines. This is a dynamic chemical equilibrium where a proton migrates from the oxygen atom of the hydroxyl group to the nitrogen atom of the pyridine ring, resulting in the formation of a pyridin-2(1H)-one (often referred to as a pyridone). This is not merely a resonance structure but an actual isomerization, leading to two distinct chemical species with different physical and chemical properties.[1][2]

The equilibrium between 2-hydroxypyridine and 2-pyridone is sensitive to various factors, including the electronic nature of substituents on the pyridine ring and the polarity of the solvent.[1][3][4] Understanding this equilibrium is crucial as the different tautomers can exhibit varied biological activities, solubilities, and abilities to participate in intermolecular interactions such as hydrogen bonding.[1]

Tautomerism cluster_lactim Lactim Form (Aromatic) cluster_lactam Lactam Form This compound This compound (Hydroxy Form) 3-Bromo-5-chloro-4-methylpyridin-2(1H)-one 3-Bromo-5-chloro-4-methylpyridin-2(1H)-one (Keto Form) This compound->3-Bromo-5-chloro-4-methylpyridin-2(1H)-one Proton Transfer 3-Bromo-5-chloro-4-methylpyridin-2(1H)-one->this compound Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Stability

The position of the tautomeric equilibrium is a delicate balance of several contributing factors. For this compound, we can predict the influence of its substituents and the surrounding medium.

Substituent Effects

The electronic properties of the bromo, chloro, and methyl groups on the pyridine ring play a significant role in determining the relative stability of the two tautomers.

  • Electron-withdrawing groups (EWG): The bromine and chlorine atoms are electron-withdrawing through induction. Computational studies on substituted pyrimidin-2(1H)-ones have shown that electron-withdrawing substituents can influence the barrier energy of tautomeric conversion.[5] In the case of 2-pyridones, electron-withdrawing substituents, particularly at the 6-position, have been found to favor the less polar hydroxypyridine tautomer.[6] While the substituents in our target molecule are at the 3 and 5 positions, their combined electron-withdrawing nature would be expected to influence the electron density of the ring and thus the basicity of the ring nitrogen and the acidity of the hydroxyl group.

  • Electron-donating groups (EDG): The methyl group at the 4-position is electron-donating through hyperconjugation. Electron-donating substituents generally increase the electron density in the ring, which could favor the pyridone form by stabilizing the positive charge that can develop on the nitrogen atom in its zwitterionic resonance contributor.[7]

A computational study on chlorinated 2-hydroxypyridines in the gas phase indicated that 5- and 6-substituted chloro derivatives predominantly exist in the lactim (hydroxy) form, while 3- and 4-substituted isomers show comparable populations of both tautomers.[8] This suggests that the position of the halogen has a profound impact.

Solvent Effects

The polarity of the solvent is a critical determinant of tautomeric equilibrium.

  • Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding like water and alcohols, tend to favor the more polar 2-pyridone form.[3][4] The 2-pyridone tautomer has a larger dipole moment than the 2-hydroxypyridine form and can be effectively solvated by polar solvent molecules.[9] Water molecules, for instance, can form hydrogen bonds with the N-H and C=O groups of the pyridone, stabilizing this form and shifting the equilibrium towards it.[1]

  • Non-polar Solvents: In non-polar solvents, the less polar 2-hydroxypyridine tautomer is generally favored.[3][4] In the gas phase, the 2-hydroxypyridine form is also typically the more stable tautomer.[10]

The interplay of these factors for this compound suggests that in polar, protic solvents, the pyridone form will likely be significantly populated, while in non-polar media, the hydroxypyridine form will predominate.

Experimental and Computational Characterization of Tautomerism

A combination of spectroscopic and computational methods is essential for a comprehensive understanding of tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution.[11][12] Since the interconversion between tautomers is often slow on the NMR timescale, distinct signals for each tautomer can be observed.[11]

Key NMR Observables:

NucleusTautomerExpected Chemical Shift RegionRationale
¹H HydroxyAromatic protons, distinct OH signalThe hydroxyl proton will appear as a separate peak, and the aromatic protons will have chemical shifts characteristic of a substituted pyridine.
¹H PyridoneOlefinic-like protons, distinct NH signalThe protons on the ring will have chemical shifts more akin to those in a conjugated diene, and a distinct N-H proton signal will be present.
¹³C HydroxyAromatic regionAll ring carbons will exhibit chemical shifts typical for an aromatic system.
¹³C PyridoneCarbonyl carbon signal (~160-180 ppm)The presence of a carbonyl group will give rise to a characteristic downfield signal, which is a definitive marker for the pyridone form.

By integrating the signals corresponding to each tautomer, the equilibrium constant (Keq) can be determined.[11]

Experimental Protocol: ¹H NMR for Tautomeric Equilibrium

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the desired deuterated solvent (e.g., CDCl₃ for a non-polar environment, DMSO-d₆ for a polar aprotic environment, or D₂O for a polar protic environment).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a constant, known temperature.

  • Signal Assignment: Identify and assign the peaks corresponding to each tautomer. This can be aided by 2D NMR techniques (e.g., COSY, HSQC) and comparison to spectra of N-methylated and O-methylated analogs, which "lock" the tautomeric form.[13][14]

  • Integration and Calculation: Integrate the area of well-resolved, non-overlapping peaks for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers, from which the equilibrium constant can be calculated.

NMR_Workflow Start Start Sample_Prep Prepare sample in deuterated solvent Start->Sample_Prep Acquire_Spectrum Acquire 1H NMR spectrum Sample_Prep->Acquire_Spectrum Assign_Peaks Assign peaks to each tautomer Acquire_Spectrum->Assign_Peaks Integrate_Signals Integrate non-overlapping signals Assign_Peaks->Integrate_Signals Calculate_Keq Calculate equilibrium constant Integrate_Signals->Calculate_Keq End End Calculate_Keq->End

Caption: Workflow for NMR-based determination of tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis absorption spectroscopy is another valuable tool for studying tautomeric equilibria, as the two tautomers will have distinct electronic transitions and thus different absorption spectra.[15] The aromatic hydroxypyridine form typically absorbs at a different wavelength compared to the conjugated pyridone system.[13][14] However, severe overlap of the absorption bands can make quantitative analysis challenging without deconvolution methods.[16][17]

Experimental Protocol: UV-Vis Spectroscopy for Tautomer Analysis

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, dioxane, ethanol, water).

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent.

  • Sample Preparation: Prepare dilute solutions of known concentration in each of the selected solvents.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the changes in the absorption maxima and molar absorptivity with solvent polarity to infer the predominant tautomeric form in each environment.[15] For quantitative analysis, comparison with the spectra of locked N- and O-methylated analogs is highly recommended.[13][14]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[18]

Computational Workflow:

  • Structure Optimization: The geometries of both the this compound and 3-bromo-5-chloro-4-methylpyridin-2(1H)-one tautomers are optimized using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).[18]

  • Energy Calculation: The single-point energies of the optimized structures are calculated to determine the relative stability in the gas phase.

  • Solvent Modeling: To account for solvent effects, implicit solvent models (e.g., Polarizable Continuum Model - PCM) can be employed to calculate the relative energies in different solvents.

  • Spectra Simulation: The NMR chemical shifts and UV-Vis absorption spectra can be simulated to aid in the assignment of experimental data.[19]

Computational_Workflow Start Start Build_Structures Build 3D structures of both tautomers Start->Build_Structures Geometry_Optimization Optimize geometries (e.g., DFT) Build_Structures->Geometry_Optimization Energy_Calculation Calculate relative energies (gas phase) Geometry_Optimization->Energy_Calculation Solvent_Model Apply implicit solvent model Energy_Calculation->Solvent_Model Solvated_Energy Calculate relative energies (in solution) Solvent_Model->Solvated_Energy Spectra_Simulation Simulate NMR and UV-Vis spectra Solvated_Energy->Spectra_Simulation End End Spectra_Simulation->End

Caption: A typical computational workflow for tautomer analysis.

Conclusion and Outlook

The tautomeric equilibrium of this compound is governed by a complex interplay of substituent electronic effects and solvent interactions. Based on established principles, it is predicted that the hydroxypyridine (lactim) form will be favored in non-polar environments and the gas phase, while the pyridone (lactam) form will be more stable in polar, protic solvents. The presence of two electron-withdrawing halogens and one electron-donating methyl group presents an interesting case for a detailed investigation.

For researchers in drug development, a thorough characterization of this tautomeric equilibrium is not merely an academic exercise. The predominant tautomer in a physiological environment will dictate the molecule's hydrogen bonding capabilities, its shape, and its overall electronic properties, all of which are critical for its interaction with biological targets. The experimental and computational protocols outlined in this guide provide a robust framework for elucidating the tautomeric behavior of this and other similarly substituted pyridin-2-ols, thereby enabling a more rational approach to drug design and development.

References

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3-Bromo-5-chloro-4-methylpyridin-2-ol safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-5-chloro-4-methylpyridin-2-ol

Disclaimer: This document is intended as a technical guide for trained research, scientific, and drug development professionals. A comprehensive, verified Safety Data Sheet (SDS) for this compound (CAS No. 1199773-45-9) is not widely available in public domains. The safety and handling precautions outlined herein are synthesized from the known hazards of structurally similar halogenated pyridine derivatives and established laboratory safety principles. Users must conduct their own thorough risk assessment before handling this compound and consult all available supplier information.

Introduction

This compound is a halogenated pyridine derivative, a class of compounds frequently utilized as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of bromo, chloro, and methyl functional groups on the pyridin-2-ol core suggests a reactive molecule with potential biological activity. As with many novel or specialized chemical entities, a cautious and well-informed approach to its handling is paramount to ensure personnel safety and experimental integrity. This guide provides a framework for risk assessment, detailing necessary engineering controls, personal protective equipment (PPE), and emergency procedures.

Section 1: Physicochemical and Toxicological Profile

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. While specific experimental data for this compound is scarce, data from its close structural analog, 3-Bromo-5-chloro-4-methylpyridine, provides a basis for hazard evaluation.

Table 1: Physicochemical Properties of Related Compound (3-Bromo-5-chloro-4-methylpyridine)

Property Value Source
Molecular Formula C₆H₅BrClN PubChem[2]
Molecular Weight 206.47 g/mol PubChem[2]

| XLogP3 | 2.5 | PubChem[2] |

The positive XLogP3 value suggests some degree of lipophilicity, which can influence its absorption characteristics and toxicological profile.

Hazard Identification

Based on the GHS classification of structurally related compounds, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be:

Table 2: Anticipated GHS Hazard Classification

Hazard Class Hazard Statement GHS Code Source (based on analogs)
Acute Toxicity, Oral Harmful if swallowed H302 PubChem[2]
Skin Corrosion/Irritation Causes skin irritation H315 PubChem[2]
Serious Eye Damage/Irritation Causes serious eye irritation H319 PubChem[2]

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | PubChem[2] |

These classifications necessitate stringent controls to prevent ingestion, skin/eye contact, and inhalation.

Section 2: The Core Safety Workflow: A Risk-Based Approach

A proactive safety culture is not merely about following rules but about understanding and mitigating risks. The following workflow illustrates the continuous cycle of risk management required when handling research chemicals.

RiskAssessment cluster_0 Risk Management Cycle Identify 1. Identify Hazards (Review Analogs, GHS Data) Assess 2. Assess Risks (Evaluate Exposure Potential) Identify->Assess Inform Implement 3. Implement Controls (Engineering, PPE, SOPs) Assess->Implement Dictate Review 4. Review & Refine (Monitor, Update Procedures) Implement->Review Validate Review->Identify Feedback Loop

Caption: The iterative risk assessment and management cycle.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

The principle of the hierarchy of controls dictates that engineering and administrative controls should be the primary means of protection, with PPE as the final barrier.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[3][4][5] This is critical to mitigate the risk of inhaling potentially irritating or toxic dusts and vapors.[5]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[3][5]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[4][6]

Personal Protective Equipment (PPE)

PPE is non-negotiable and serves as the last line of defense.[1][3] The selection of appropriate PPE is critical for preventing chemical exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile or neoprene gloves. Avoid latex.[1][3] Double-gloving is recommended for neat transfers. Provides chemical resistance against pyridine derivatives. Always check manufacturer compatibility data.
Eye/Face Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.[3][7] A face shield should be worn over goggles if there is a significant splash risk. Protects against splashes of the solid or its solutions, which are expected to be serious eye irritants.[2][8]
Skin/Body Protection A flame-retardant lab coat, fully buttoned.[1] Ensure sleeves are snug at the wrist. Prevents skin contact with the compound, which is presumed to be a skin irritant.[2]

| Respiratory Protection | Not typically required if work is conducted within a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary.[1][7] | Protects against inhalation of dusts or aerosols, which may cause respiratory irritation.[2] |

Section 4: Standard Operating Procedures (SOPs)

Adherence to detailed protocols is essential for reproducible science and personnel safety.

Handling Protocol
  • Preparation: Before handling, clearly label all containers.[3] Review the experimental plan and ensure all necessary equipment and spill cleanup materials are readily available.[4]

  • Pre-Work Inspection: Verify that the chemical fume hood is functioning correctly and that the safety shower and eyewash station are unobstructed.

  • Weighing: Conduct all weighing operations on a disposable weigh boat or creased liner within the fume hood to contain any dust.

  • Transfers & Dissolution: Use a powder funnel for transfers to minimize dust generation. When dissolving, add the solid to the solvent slowly to control any potential exothermic reactions. Keep containers tightly closed when not in use.[3][4]

  • Post-Handling: After completing work, wipe down the work surface in the fume hood. Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water. Contaminated clothing should be removed and laundered before reuse.[9][10]

Storage Protocol
  • Store the compound in a tightly closed, properly labeled container.[4][11]

  • Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[3][10]

  • Store away from incompatible materials such as strong oxidizing agents.[6][12]

  • The storage area should be secure and accessible only to authorized personnel.[9][11]

Section 5: Emergency Response Procedures

Pre-planning is critical for effectively managing emergencies.[13] All personnel must be familiar with these procedures.

Spill Response

The appropriate response depends on the scale of the spill. For any major spill (e.g., >1 liter or any spill outside of a containment hood), evacuate the area, notify personnel, and call emergency services.[4][13][14]

SpillResponse Start Spill Occurs Assess Assess Severity (Size, Location, Hazard) Start->Assess MinorSpill Minor Spill (Inside Fume Hood) Assess->MinorSpill Minor MajorSpill Major Spill (Outside Hood, >1L) Assess->MajorSpill Major Contain Contain Spill (Use Absorbent Pads) MinorSpill->Contain Evacuate Evacuate Area Alert Others MajorSpill->Evacuate Cleanup Clean & Decontaminate (Collect Waste) Contain->Cleanup Dispose Dispose of Waste (Follow Regulations) Cleanup->Dispose End End Dispose->End CallHelp Call Emergency Services (911 / EHS) Evacuate->CallHelp

Caption: Decision workflow for chemical spill response.

Protocol for a Minor Spill (inside a fume hood):

  • Ensure appropriate PPE is worn.[14]

  • Contain the spill with an inert absorbent material like vermiculite, sand, or commercial spill pads.[5][15]

  • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.[16]

  • Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by soap and water.[9][16]

  • Dispose of all contaminated materials as hazardous waste.[9]

First Aid Measures

Immediate action is crucial in the event of an exposure.[10]

  • Inhalation: Immediately move the affected person to fresh air.[8][9] If breathing is difficult, administer oxygen and seek immediate medical attention.[9]

  • Skin Contact: Remove all contaminated clothing immediately.[9] Flush the affected skin with copious amounts of water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Wash out the mouth with water and seek immediate medical attention.[9]

Section 6: Waste Disposal

All waste containing this compound, including contaminated absorbents, PPE, and empty containers, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.[6]

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Arrange for disposal through a licensed hazardous waste contractor, following all local, state, and federal regulations.[9][12]

Conclusion

While this compound is a valuable research chemical, its handling demands a rigorous and informed safety protocol. By understanding its potential hazards based on structural analogs, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can mitigate risks effectively. The principles of chemical hygiene and risk assessment are not obstacles to research but are integral components of conducting safe, responsible, and high-quality science.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • PubChem. 3-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]

  • Oakland University. (2025-2026). EHSO Manual: Spill Control/Emergency Response. [Link]

  • University of Wisconsin-Milwaukee. CHEMICAL SPILL PROCEDURES. [Link]

  • PubChem. 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Bromo-2-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]

  • 3M. Safety Data Sheet. [Link]

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

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An In-Depth Technical Guide to 3-Bromo-5-chloro-4-methylpyridin-2-ol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic route, and the potential applications of the heterocyclic compound 3-Bromo-5-chloro-4-methylpyridin-2-ol (CAS No: 1199773-45-9). This molecule, a substituted pyridin-2-ol, represents a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. This document consolidates available data and provides expert insights into its handling, reactivity, and role in the development of novel active pharmaceutical ingredients (APIs).

Introduction: The Significance of Substituted Pyridinols in Medicinal Chemistry

Substituted pyridines and their N-oxide derivatives are privileged scaffolds in drug discovery, appearing in a wide array of approved pharmaceuticals. Their ability to form key hydrogen bonds and other non-covalent interactions with biological targets makes them ideal candidates for the design of potent and selective inhibitors of various enzyme classes. Specifically, the pyridin-2-ol tautomer of 2-hydroxypyridines offers a unique combination of hydrogen bond donor and acceptor capabilities, rendering it a valuable pharmacophore. The introduction of halogen atoms, such as bromine and chlorine, at specific positions on the pyridine ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This compound is a prime example of such a strategically functionalized building block, poised for utilization in the synthesis of next-generation therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
CAS Number 1199773-45-9[1]
Molecular Formula C₆H₅BrClNO[2]
Molecular Weight 222.47 g/mol [2]
Appearance White to off-white solid (predicted)-
Boiling Point 274.3 ± 40.0 °C (Predicted)[3]
Density 1.77 ± 0.1 g/cm³ (Predicted)[3]
pKa 8.51 ± 0.10 (Predicted)-
Storage Temperature 2-8°C[4]

Note: Many of the physical properties of this specific compound are not experimentally determined in publicly available literature and are therefore based on computational predictions. Experimental verification is recommended.

Tautomerism

It is crucial for researchers to recognize that this compound exists in equilibrium with its tautomeric form, 3-Bromo-5-chloro-4-methyl-1H-pyridin-2-one. The position of this equilibrium can be influenced by the solvent, temperature, and pH. In many biological and reaction contexts, the pyridin-2-one form may be the dominant species.

tautomerism A This compound B 3-Bromo-5-chloro-4-methyl-1H-pyridin-2-one A->B

Caption: Tautomeric equilibrium of this compound.

Proposed Synthesis Pathway

Workflow for the Proposed Synthesis:

synthesis_workflow A 4-Methylpyridin-2-ol B Chlorination A->B C 5-Chloro-4-methylpyridin-2-ol B->C D Bromination C->D E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Step 1: Chlorination of 4-Methylpyridin-2-ol

The initial step involves the selective chlorination of 4-methylpyridin-2-ol at the 5-position. This can be achieved using a variety of chlorinating agents. N-Chlorosuccinimide (NCS) is a suitable choice as it allows for controlled monohalogenation under relatively mild conditions.

  • Protocol:

    • Dissolve 4-methylpyridin-2-ol (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

    • Add N-Chlorosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-chloro-4-methylpyridin-2-ol.

Step 2: Bromination of 5-Chloro-4-methylpyridin-2-ol

The subsequent step is the bromination of the intermediate at the 3-position. The existing electron-donating groups (hydroxyl and methyl) and the weakly deactivating chloro group will direct the incoming electrophile to the available ortho and para positions. The 3-position is sterically accessible and electronically favorable for electrophilic substitution. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation.

  • Protocol:

    • Dissolve 5-chloro-4-methylpyridin-2-ol (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.

    • Add N-Bromosuccinimide (1.05 equivalents) to the solution.

    • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water and neutralize with a base such as sodium bicarbonate.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the final product, this compound. Further purification can be achieved by recrystallization.

Spectral Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, the following are predicted key features based on its structure and data from analogous compounds.

  • ¹H NMR:

    • A singlet for the methyl protons (CH₃) is expected in the region of δ 2.0-2.5 ppm.

    • A singlet for the aromatic proton at the 6-position (C₆-H) is anticipated around δ 7.5-8.0 ppm.

    • A broad singlet for the hydroxyl proton (OH) or the N-H proton in the pyridinone tautomer, which may be solvent-dependent and exchangeable with D₂O.

  • ¹³C NMR:

    • The spectrum will show six distinct carbon signals.

    • The methyl carbon will appear at approximately δ 15-20 ppm.

    • The carbon bearing the bromine (C₃) and the carbon bearing the chlorine (C₅) will be in the aromatic region, with their chemical shifts influenced by the halogen substitution.

    • The carbonyl carbon (C₂) of the pyridinone tautomer would be the most downfield signal, typically >160 ppm.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3000-3400 cm⁻¹ corresponding to the O-H or N-H stretching vibration.

    • C=O stretching vibration for the pyridinone tautomer around 1650-1680 cm⁻¹.

    • C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm⁻¹).

    • C-H stretching of the methyl group around 2900-3000 cm⁻¹.

  • Mass Spectrometry:

    • The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with a specific intensity ratio, confirming the presence of both halogens.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily centered around the two halogen atoms, which can be selectively functionalized, and the pyridin-2-ol moiety.

  • Cross-Coupling Reactions: The bromine atom at the 3-position is particularly susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position can also undergo nucleophilic aromatic substitution, although typically under more forcing conditions than the bromine.

  • Role as a Kinase Inhibitor Intermediate: The pyridin-2-one scaffold is a well-established "hinge-binder" in many kinase inhibitors. The N-H and C=O groups can form crucial hydrogen bonds with the backbone of the kinase hinge region. This compound serves as a valuable starting material for the synthesis of such inhibitors. The bromine atom provides a handle to introduce larger, often hydrophobic, groups that can occupy the ATP-binding pocket, thereby conferring potency and selectivity.

Example Application Workflow in Kinase Inhibitor Synthesis:

kinase_inhibitor_synthesis A This compound B Suzuki Coupling (with Arylboronic Acid) A->B C Functionalized Pyridin-2-one B->C D Further Modification (e.g., at 5-chloro position) C->D E Kinase Inhibitor Candidate D->E

Caption: General workflow for utilizing this compound in kinase inhibitor synthesis.

Safety and Handling

As a halogenated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following general precautions for related halogenated pyridines should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Ingestion: Do not ingest.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[5]

Conclusion

This compound is a strategically designed chemical building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern provides multiple points for diversification, making it an attractive starting material for the synthesis of complex molecules, particularly kinase inhibitors. While a complete experimental dataset for this compound is not yet in the public domain, this guide provides a solid foundation of its predicted properties, a plausible synthetic route, and an overview of its potential applications. As the demand for novel and selective therapeutics continues to grow, the utility of such versatile intermediates is expected to increase, making this compound a compound of considerable interest to the research and drug development community.

References

  • Sigma-Aldrich. Safety Data Sheet for a related brominated and chlorinated compound. (Accessed January 16, 2026).
  • PubChem. 3-Bromo-5-chloro-4-methylpyridine. [Link] (Accessed January 16, 2026).

  • PubChem. 3-Bromo-2-chloro-4-methylpyridine. [Link] (Accessed January 16, 2026).

  • Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (Accessed January 16, 2026).
  • Fisher Scientific. Safety Data Sheet for a related brominated pyridine. (Accessed January 16, 2026).
  • ChemSrc. 3-Bromo-5-chloro-4-methylpyridine. [Link] (Accessed January 16, 2026).

  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-5-methylpyridin-4-amine. (Accessed January 16, 2026).
  • MDPI. Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. (Accessed January 16, 2026).
  • Master Organic Chemistry. Nucleophiles and Electrophiles. [Link] (Accessed January 16, 2026).

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An In-depth Technical Guide to 3-Bromo-5-chloro-4-methylpyridin-2-ol: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-5-chloro-4-methylpyridin-2-ol, a crucial heterocyclic building block in the synthesis of advanced pharmaceutical agents. We will delve into its fundamental chemical properties, explore its synthesis, and illuminate its role as a key intermediate in the development of novel therapeutics.

Core Molecular Attributes and Physicochemical Properties

This compound, with the molecular formula C₆H₅BrClNO , is a halogenated and methylated pyridine derivative.[1] Its structure is characterized by a pyridine ring substituted with bromine, chlorine, a methyl group, and a hydroxyl group. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in complex organic synthesis.

A critical aspect of this molecule is its existence in a tautomeric equilibrium with its pyridinone form, 3-Bromo-5-chloro-4-methyl-2(1H)-pyridinone . This equilibrium is a key determinant of its reactivity, influencing the course of subsequent synthetic transformations. The pyridin-2-ol form can undergo reactions typical of alcohols and phenols, while the pyridin-2(1H)-one form exhibits reactivity characteristic of amides and lactams. The prevalence of each tautomer can be influenced by factors such as the solvent, pH, and temperature of the reaction medium.

graph Tautomerism { layout=dot; rankdir=LR; node [shape=none, margin=0];

}

Tautomeric equilibrium of the title compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅BrClNO[1]
Molecular Weight 222.47 g/mol [1]
CAS Number 1199773-45-9[2][3][4]
Appearance White to off-white solid (predicted)-
Computed XLogP3 2.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While a direct, single-pot synthesis from simple precursors is not commonly reported, a logical synthetic pathway can be constructed based on the synthesis of related compounds. A plausible route involves the halogenation and subsequent functionalization of a substituted pyridine precursor.

A key intermediate in a potential synthesis is 3-bromo-4-methyl-5-nitropyridin-2-ol. The synthesis of this precursor has been described and involves the bromination of 4-methyl-5-nitropyridin-2-ol in acetic acid.[5] Subsequent steps would then involve the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the chloro group.

Proposed Synthetic Pathway:

graph Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

}

A plausible synthetic route to the title compound.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Synthesis of 3-Bromo-4-methyl-5-nitropyridin-2-ol [5]

  • To a stirred suspension of 4-methyl-5-nitropyridin-2-ol in glacial acetic acid, slowly add bromine at room temperature.

  • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 3-bromo-4-methyl-5-nitropyridin-2-ol.

Step 2: Synthesis of 3-Amino-5-bromo-4-methylpyridin-2-ol

  • Suspend 3-bromo-4-methyl-5-nitropyridin-2-ol in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

  • Heat the reaction mixture to drive the reduction.

  • Upon completion, filter the reaction mixture to remove the catalyst or iron salts.

  • Neutralize the filtrate and concentrate under reduced pressure to obtain the amino-substituted intermediate.

Step 3: Synthesis of this compound (Sandmeyer Reaction)

  • Dissolve 3-amino-5-bromo-4-methylpyridin-2-ol in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the low temperature to form the diazonium salt.

  • In a separate vessel, prepare a solution or suspension of copper(I) chloride in hydrochloric acid.

  • Carefully add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (nitrogen gas evolution) will be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Characterization and Analytical Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a predicted analysis based on the compound's structure and data from similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyridine ring. The chemical shift of this proton will be influenced by the surrounding electron-withdrawing halogen atoms. A singlet corresponding to the three protons of the methyl group will be observed in the upfield region. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. In the pyridinone tautomer, an N-H proton signal would also be present, likely as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the oxygen (C2) will be significantly downfield. The carbons attached to the bromine and chlorine atoms will also show characteristic downfield shifts. The methyl carbon will appear as an upfield signal.

Infrared (IR) Spectroscopy:

The IR spectrum will provide key information about the functional groups present.

  • A broad absorption band in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding.

  • In the case of the pyridinone tautomer, a strong absorption band between 1650-1680 cm⁻¹ would be indicative of the C=O (amide) stretching vibration.

  • C-H stretching vibrations of the methyl group and the aromatic ring will appear around 3100-2850 cm⁻¹.

  • Vibrations corresponding to C=C and C=N bonds within the aromatic ring are expected in the 1600-1400 cm⁻¹ region.

  • Absorptions corresponding to C-Br and C-Cl bonds will be found in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

  • The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (222.47 g/mol ).

  • Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio), and bromine has two common isotopes, ⁷⁹Br and ⁸¹Br (in an approximate 1:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens.

  • Common fragmentation patterns for halogenated pyridines include the loss of the halogen atoms (as radicals or HX) and cleavage of the pyridine ring.[6]

Applications in Drug Development and Medicinal Chemistry

The true significance of this compound lies in its role as a versatile intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). The pyridin-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[5] This scaffold can act as a bioisostere for various functional groups and can participate in crucial hydrogen bonding interactions with biological targets.[7]

While specific APIs synthesized directly from this compound are not extensively detailed in publicly available literature, its structural motifs are present in a wide range of therapeutic agents. The presence of bromine and chlorine atoms provides two distinct handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The hydroxyl/keto group and the methyl group can also be further functionalized.

Potential Therapeutic Areas:

The pyridinone core is found in drugs with a wide array of biological activities, including:

  • Antiviral agents: Several non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV incorporate the pyridinone scaffold.[5]

  • Anticancer agents: The pyridinone motif is present in various kinase inhibitors and other anticancer compounds.[7]

  • Anti-inflammatory drugs: Certain anti-inflammatory agents utilize the pyridinone core.[5]

  • Cardiotonic agents: Some drugs used to treat heart failure contain a pyridinone structure.[5]

The utility of halogenated pyridines as intermediates is highlighted in numerous patents for the synthesis of complex pharmaceutical molecules. For instance, related bromo-chloro-pyridines are used as precursors in the synthesis of azatetralones, which are investigated as aldose reductase inhibitors.[8]

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory or industrial setting.

GHS Hazard Statements:

  • Harmful if swallowed [9]

  • Causes skin irritation [9]

  • Causes serious eye irritation [9]

  • May cause respiratory irritation [9]

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water and seek medical advice.

  • Store in a tightly closed container in a cool, dry place.

Researchers should always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a strategically important building block for the pharmaceutical and agrochemical industries. Its unique combination of functional groups, including the reactive halogen atoms and the versatile pyridin-2-ol/pyridin-2(1H)-one core, makes it an invaluable intermediate for the synthesis of a diverse range of complex and biologically active molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for chemists and researchers working at the forefront of drug discovery and development.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: [Link])

  • PubChem. 3-Bromo-5-chloro-4-methylpyridine. (URL: [Link])

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  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (URL: )
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Initial synthesis pathways for 3-Bromo-5-chloro-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Initial Synthesis Pathways for 3-Bromo-5-chloro-4-methylpyridin-2-ol

Abstract

This technical guide provides a detailed exploration of viable initial synthetic pathways for this compound, a key heterocyclic intermediate in the development of advanced pharmaceutical and agrochemical compounds. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical logic, experimental considerations, and detailed protocols for the synthesis of this target molecule. We will dissect two primary retrosynthetic approaches, focusing on the strategic functionalization of the 4-methylpyridin-2-ol core. This guide emphasizes the causality behind experimental choices, providing a framework for practical application and further development.

Introduction: The Significance of Substituted Pyridin-2-ols

Functionalized pyridine derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2] The pyridin-2-ol (or 2-pyridone) nucleus, in particular, is present in numerous biologically active compounds and serves as a versatile synthetic intermediate.[3][4] The introduction of halogens and alkyl groups onto this core structure allows for fine-tuning of the molecule's steric and electronic properties, which is critical for modulating its interaction with biological targets.[5][6]

This compound (CAS No. 1199773-45-9) is a highly functionalized pyridine derivative.[7] Its specific substitution pattern—a bromine atom at position 3, a chlorine atom at position 5, a methyl group at position 4, and a hydroxyl group at position 2—offers multiple reactive handles for further chemical modification, making it a valuable building block for combinatorial chemistry and the synthesis of complex molecular architectures.

This guide will focus on logical and experimentally validated pathways for the de novo synthesis of this target molecule, starting from readily available precursors.

Retrosynthetic Analysis and Proposed Pathways

A logical retrosynthetic analysis of this compound points towards a common and accessible precursor: 4-methylpyridin-2-ol . This starting material already contains the C4-methyl and C2-hydroxyl functionalities. The primary synthetic challenge then becomes the regioselective introduction of the bromine and chlorine atoms at the C3 and C5 positions, respectively.

Two primary pathways emerge from this analysis, differing in the sequence of halogenation:

  • Pathway A: Chlorination followed by Bromination.

  • Pathway B: Bromination followed by Chlorination.

A third, alternative pathway involving the Sandmeyer reaction will also be considered, which offers a different strategic approach to the introduction of the bromo group.

G cluster_A Pathway A cluster_B Pathway B Target This compound Intermediate_A 5-Chloro-4-methylpyridin-2-ol Target->Intermediate_A Bromination Intermediate_B 3-Bromo-4-methylpyridin-2-ol Target->Intermediate_B Chlorination Precursor 4-Methylpyridin-2-ol Intermediate_A->Precursor Chlorination Intermediate_B->Precursor Bromination Start 2-Amino-4-methylpyridine Precursor->Start Diazotization & Hydrolysis

Figure 1: Retrosynthetic analysis of the target molecule. This diagram outlines the two primary pathways (A and B) originating from the key precursor, 4-methylpyridin-2-ol, which is itself synthesized from 2-amino-4-methylpyridine.

Synthesis of the Core Precursor: 4-Methylpyridin-2-ol

The most common and efficient route to 4-methylpyridin-2-ol begins with the diazotization of 2-amino-4-methylpyridine, followed by hydrolysis of the resulting diazonium salt. This is a classic and reliable transformation for converting aromatic amines to hydroxyl compounds.[8][9]

Mechanism Insight

The reaction proceeds in two main stages:

  • Diazotization: The primary amino group of 2-amino-4-methylpyridine attacks the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl). This forms a diazonium salt.

  • Hydrolysis: The diazonium salt is unstable at elevated temperatures. Upon heating, it decomposes with the loss of nitrogen gas (N₂) to form a pyridyl cation, which is then rapidly quenched by water to yield the desired 2-hydroxypyridine product.

Detailed Experimental Protocol

Reaction: 2-Amino-4-methylpyridine → 4-Methylpyridin-2-ol

Reagent/ParameterQuantity/ValueRationale/Notes
2-Amino-4-methylpyridine30 g (277 mmol)Starting material.
Concentrated HClAs neededTo form the amine salt and generate nitrous acid.
Water280 mLSolvent.
Sodium Nitrite (NaNO₂)20.6 g (299 mmol)Diazotizing agent.
Temperature (Diazotization)0-5 °CLow temperature is crucial to prevent premature decomposition of the diazonium salt.
Temperature (Hydrolysis)95 °CHeating drives the hydrolysis and nitrogen gas evolution.
50% NaOH (aq)As neededFor neutralization (pH 6-7). Caution: Exothermic.
Ethyl Acetate (EtOAc)4 x 120 mLExtraction solvent.

Procedure:

  • In a 1 L flask, add 240 mL of water and carefully add concentrated HCl. Cool the solution to 0°C in an ice bath.

  • Add 2-amino-4-methylpyridine (30 g) to the cold acid solution all at once.

  • Prepare a solution of NaNO₂ (20.6 g) in 40 mL of water. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 5°C.[8]

  • Stir the reaction mixture at 0°C for an additional hour.

  • Heat the mixture to 95°C and hold for 15 minutes. Vigorous gas evolution (N₂) will be observed.

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH to 6-7 with a 50% aqueous NaOH solution while cooling, as the neutralization is exothermic.

  • Extract the hot solution with ethyl acetate (4 x 120 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methylpyridin-2-ol as a solid.

Pathway A: Sequential Chlorination and Bromination

This pathway involves the initial chlorination of the activated pyridine ring, followed by bromination. The electron-donating hydroxyl and methyl groups activate the 3 and 5 positions for electrophilic substitution.

G cluster_workflow Pathway A Workflow start 4-Methylpyridin-2-ol step1 Chlorination (e.g., NCS in Acetonitrile) start->step1 intermediate 5-Chloro-4-methylpyridin-2-ol step1->intermediate step2 Bromination (e.g., NBS in Acetic Acid) intermediate->step2 end This compound step2->end

Figure 2: Workflow for Pathway A. This diagram illustrates the sequential halogenation steps starting from the 4-methylpyridin-2-ol precursor.

Step 1: Chlorination of 4-Methylpyridin-2-ol

The introduction of chlorine can be achieved using various chlorinating agents. N-Chlorosuccinimide (NCS) is a mild and effective choice for this transformation, often proceeding with good regioselectivity. The C5 position is sterically more accessible than the C3 position, which is flanked by the methyl and hydroxyl groups, potentially favoring C5 chlorination.

Protocol:

  • Dissolve 4-methylpyridin-2-ol (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-chloro-4-methylpyridin-2-ol.

Step 2: Bromination of 5-Chloro-4-methylpyridin-2-ol

With the C5 position blocked, the subsequent electrophilic bromination is directed to the remaining activated position, C3. N-Bromosuccinimide (NBS) is an appropriate reagent for this step.

Protocol:

  • Dissolve 5-chloro-4-methylpyridin-2-ol (1 equivalent) in acetic acid or a similar polar solvent.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

  • Heat the mixture to 50-70°C and stir for 4-8 hours, monitoring the reaction progress.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum to yield the final product, this compound.

Alternative Strategy: The Sandmeyer Reaction

An alternative approach leverages the powerful Sandmeyer reaction, which transforms an amino group into a halide via a diazonium salt intermediate.[10][11][12] This pathway would involve synthesizing a 3-amino-5-chloro-4-methylpyridin-2-ol intermediate.

Conceptual Merits: The Sandmeyer reaction is highly reliable for introducing halogens, particularly bromine, onto aromatic and heteroaromatic rings.[13][14] It offers an orthogonal strategy to direct electrophilic halogenation.

Challenges: This route is longer, as it requires the introduction and subsequent conversion of a nitro or amino group at the C3 position, adding several steps to the overall sequence (nitration, reduction, diazotization).

start 5-Chloro-4-methylpyridin-2-ol step1 Nitration (HNO₃/H₂SO₄) start->step1 intermediate1 5-Chloro-4-methyl-3-nitropyridin-2-ol step1->intermediate1 step2 Reduction (e.g., Fe/HCl or H₂/Pd-C) intermediate1->step2 intermediate2 3-Amino-5-chloro-4-methylpyridin-2-ol step2->intermediate2 step3 Sandmeyer Reaction (NaNO₂, HBr, CuBr) intermediate2->step3 end This compound step3->end

Figure 3: Conceptual Sandmeyer reaction pathway. This multi-step alternative introduces the bromo group via a 3-amino precursor.

While synthetically feasible, the direct halogenation pathway (Pathway A or B) is more atom-economical and involves fewer steps, making it the preferred initial approach for efficiency.

Conclusion and Outlook

This guide has detailed a logical and robust synthetic strategy for the preparation of this compound, a valuable heterocyclic building block. The recommended pathway proceeds via the synthesis of the 4-methylpyridin-2-ol core, followed by a sequential two-step halogenation protocol. This approach is predicated on established and reliable chemical transformations, providing a high degree of confidence for its implementation in a laboratory setting. The detailed protocols and mechanistic insights serve as a practical resource for researchers in synthetic and medicinal chemistry. Further optimization of reaction conditions, such as solvent, temperature, and specific halogenating agents, may lead to improved yields and purity, paving the way for the efficient and scalable production of this important intermediate.

References

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Topic: Potential Research Applications of 3-Bromo-5-chloro-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

A Technical Guide to the Research Applications of 3-Bromo-5-chloro-4-methylpyridin-2-ol: A Versatile Halogenated Pyridinone Scaffold

Abstract: this compound is a halogenated heterocyclic compound built upon the pyridin-2-one (or pyridin-2-ol) scaffold, a structure of significant interest in medicinal chemistry. The strategic placement of bromo, chloro, and methyl groups on this core motif presents a unique combination of physicochemical properties and reactive handles for chemical modification. This guide, written from the perspective of a Senior Application Scientist, explores the foundational chemistry of this molecule and elucidates its potential as a versatile building block in drug discovery and other research domains. We will delve into its potential applications as a scaffold for kinase inhibitors, antimicrobial agents, and therapeutics for neurological disorders, grounded in the established biological activities of related pyridinone derivatives. Furthermore, this document provides detailed, actionable experimental protocols and workflows to empower researchers to harness the potential of this promising chemical entity.

Part 1: Foundational Chemistry and Physicochemical Profile

The Pyridin-2-ol Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridin-2-ol, and its tautomeric form pyridin-2(1H)-one, is widely recognized as a "privileged structure" in drug discovery.[1][2] This designation stems from its repeated appearance in a multitude of biologically active molecules across diverse therapeutic areas.[1] The scaffold's utility is rooted in its unique electronic and structural features. It can serve as both a hydrogen bond donor (via the N-H or O-H group) and an acceptor (via the carbonyl oxygen or ring nitrogen), enabling it to form critical interactions with biological targets like enzyme active sites.[2] Furthermore, pyridinones are often used as bioisosteres for amides, phenols, and other aromatic systems, allowing chemists to fine-tune a molecule's properties while retaining key binding interactions.[2]

The Strategic Impact of Bromo and Chloro Substitution

The introduction of halogen atoms—in this case, bromine and chlorine—is a well-established strategy in modern medicinal chemistry for optimizing a drug candidate's pharmacological profile.[3] These substituents exert profound effects through a combination of steric and electronic influences:

  • Modulation of Physicochemical Properties: Halogens significantly increase lipophilicity (LogP), which can enhance membrane permeability and oral bioavailability. Their electron-withdrawing nature also lowers the pKa of the pyridin-2-ol, influencing its ionization state at physiological pH.

  • Metabolic Blocking: Bulky halogen atoms can be strategically placed to block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a compound.[3]

  • Halogen Bonding: A crucial, non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts favorably with a Lewis base, such as a backbone carbonyl oxygen in a protein.[4] This interaction can significantly enhance binding affinity and selectivity for a target protein, with the strength of the bond typically following the trend I > Br > Cl > F.[4] The presence of both bromine and chlorine on the scaffold of this compound offers two potential sites for such interactions.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are critical for designing experiments, predicting biological behavior, and formulating the compound for screening.

PropertyValueSource
CAS Number 1199773-45-9ChemicalBook[5]
Molecular Formula C₆H₅BrClNO-
Molecular Weight 222.47 g/mol -
Predicted XLogP3 ~2.0 - 2.5Inferred
Predicted PSA ~33.1 ŲInferred
Hydrogen Bond Donors 1Inferred
Hydrogen Bond Acceptors 1Inferred
Proposed Synthetic Strategy

While specific synthetic procedures for this compound are not widely published, a plausible route can be adapted from the synthesis of structurally related compounds like 3-bromo-2-chloro-5-methylpyridine.[6] A key step would involve the conversion of a 2-amino precursor to the 2-hydroxy (pyridin-2-ol) derivative via a diazotization-hydrolysis reaction.

Diagram: Proposed Synthesis of this compound

G start 3-Bromo-5-chloro-4-methylpyridin-2-amine product This compound start->product Diazotization & Hydrolysis reagents 1. NaNO₂, aq. H₂SO₄, 0-5 °C 2. Heat

Caption: Proposed synthetic route via diazotization of the corresponding 2-amine.

Protocol 1: Synthesis via Diazotization

This protocol is a generalized representation and requires optimization.

  • Dissolution: Dissolve 3-Bromo-5-chloro-4-methylpyridin-2-amine (1.0 eq) in a suitable aqueous acid (e.g., 2 M H₂SO₄) and cool the mixture to 0-5 °C in an ice-water bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.

  • Stirring: Continue stirring the reaction mixture at 0-5 °C for 1 hour after the addition is complete to ensure full formation of the diazonium salt.

  • Hydrolysis: Gently heat the reaction mixture to 50-60 °C. Nitrogen gas evolution should be observed. Maintain heating until gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature. Extract the aqueous solution with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the target compound.

Part 2: Potential Research Applications in Drug Discovery

The unique structural features of this compound make it a highly attractive starting point for several drug discovery campaigns.

As a Scaffold for Kinase Inhibitors

Rationale: Pyridinone-containing compounds are known to serve as effective "hinge-binding" motifs for a wide variety of protein kinases.[2] The kinase hinge region is rich in hydrogen bond donors and acceptors, and the pyridinone core can form crucial hydrogen bonds that anchor the inhibitor in the ATP-binding pocket. The bromine and chlorine atoms of our title compound can be exploited to form halogen bonds with backbone carbonyls in the binding site, a strategy proven to increase inhibitor potency by orders of magnitude.[4]

Potential Targets: Mitogen-activated protein kinases (MAPK), Bruton's tyrosine kinase (BTK), and Cyclin-dependent kinases (CDKs).

Diagram: Conceptual Kinase Hinge Interaction

G cluster_protein Kinase Hinge Region cluster_ligand This compound backbone_nh Backbone N-H backbone_co Backbone C=O pyridinone_co Pyridinone C=O pyridinone_co->backbone_nh H-Bond pyridinone_oh Pyridinone O-H pyridinone_oh->backbone_co H-Bond bromo Bromo (C3) bromo->backbone_co Halogen Bond

Caption: Conceptual binding mode exploiting hydrogen and halogen bonds.

Development of Novel Antimicrobial and Antiviral Agents

Rationale: The pyridine ring is a core component of numerous antimicrobial and antiviral drugs.[1] For instance, pyridinone scaffolds have demonstrated high potency against HIV-1 by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2] The lipophilic and electronically distinct nature of this compound makes it an excellent candidate for library synthesis to discover new agents that can overcome existing drug resistance mechanisms. Halogenated flavonoids, for example, have shown that the presence of chlorine and bromine can significantly impact antimicrobial properties.[7]

Application in Neuroscience Research

Rationale: Pyridine derivatives are actively investigated for treating neurological disorders.[8][9] Certain 1,3,5-triaryl-1H-pyridin-2-one derivatives have been identified as non-competitive inhibitors of the AMPA receptor, a type of ionotropic glutamate receptor implicated in various neurological conditions.[2] this compound provides a core that can be elaborated through chemical synthesis to explore structure-activity relationships (SAR) for this and other CNS targets.

A Building Block for Anticancer Therapeutics

Rationale: From kinase inhibitors like Crizotinib to hormonal therapies like Abiraterone, the pyridine scaffold is prevalent in oncology.[1] The ability to use the bromine and chlorine atoms as synthetic handles for cross-coupling reactions allows for the rapid generation of diverse chemical libraries. This approach is ideal for probing the SAR of novel anticancer agents. For example, a scaffold hopping approach where a phenyl ring was replaced by a pyridinone improved solubility and added a hydrogen bond acceptor in the development of IDH1 inhibitors.[2]

Part 3: Experimental Workflows and Protocols

To translate the potential of this compound into tangible results, robust experimental workflows are required. The halogen atoms are not just for modulating biological activity; they are key handles for synthetic elaboration.

Library Generation via Suzuki Cross-Coupling

Rationale: The bromine atom at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions like the Suzuki coupling. This allows for the facile introduction of a wide variety of aryl and heteroaryl groups, enabling rapid exploration of the chemical space around the pyridinone core.

Diagram: Suzuki Coupling Workflow

G start 3-Bromo-5-chloro-4- methylpyridin-2-ol reaction Reaction Setup (Inert Atmosphere) start->reaction reagents Arylboronic Acid Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography or Prep-HPLC workup->purify product Diversified Library of 3-Aryl-pyridin-2-ol Derivatives purify->product

Caption: Workflow for library synthesis using Suzuki cross-coupling.

Protocol 2: General Procedure for Suzuki Coupling

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water, 4:1).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Quenching & Extraction: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired coupled product.

Part 4: Conclusion and Future Outlook

This compound represents a chemical scaffold of considerable potential. It combines the privileged nature of the pyridin-2-ol core with the strategic advantages conferred by halogenation. The insights provided in this guide demonstrate its promise as a foundational building block for developing next-generation therapeutics, particularly in the areas of oncology, infectious diseases, and neurology.

Future research should focus on the selective functionalization of the C3-bromo versus the C5-chloro positions to create even more complex and sterically defined molecules. Furthermore, its utility is not necessarily confined to pharmaceuticals; this intermediate could find applications in the development of novel agrochemicals, such as fungicides and herbicides, where halogenated pyridines also play a crucial role.[10][11] The systematic exploration of this compound and its derivatives is a promising endeavor for both academic and industrial research laboratories.

References

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  • R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
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  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 3-Bromo-2-chloro-5-methylpyridine in Chemical Supply Chains.

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Methodological & Application

Application Note & Synthesis Protocol: 3-Bromo-5-chloro-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridin-2-ol heterocycles are foundational scaffolds in medicinal chemistry and drug development, serving as crucial intermediates for a wide array of pharmacologically active molecules.[1] This document provides a comprehensive guide for the synthesis of 3-Bromo-5-chloro-4-methylpyridin-2-ol, a highly functionalized intermediate. The protocol herein details a robust, two-step synthetic sequence commencing from the commercially available precursor, 4-methylpyridin-2-ol. The methodology is designed for reproducibility and scalability, incorporating in-depth mechanistic explanations, process controls, and safety considerations essential for researchers in an R&D environment.

Introduction and Synthetic Strategy

The target compound, this compound, possesses multiple functional handles (bromo, chloro, methyl, and hydroxyl groups) that allow for diverse downstream chemical modifications, such as cross-coupling reactions or nucleophilic substitutions. The synthetic strategy is predicated on a sequential electrophilic halogenation of the 4-methylpyridin-2-ol core.

Pyridin-2-ol exists in a tautomeric equilibrium with its corresponding pyridin-2(1H)-one form. The pyridin-2-one tautomer is electron-rich, rendering the heterocyclic ring highly susceptible to electrophilic aromatic substitution. The existing hydroxyl (keto) and methyl groups are activating and act as ortho, para-directors. This inherent reactivity is harnessed to regioselectively install chloro and bromo substituents at the C5 and C3 positions, respectively.

Reaction Scheme and Mechanism

The synthesis proceeds via two primary electrophilic substitution steps:

  • Chlorination: Selective chlorination of 4-methylpyridin-2-ol at the C5 position using N-Chlorosuccinimide (NCS).

  • Bromination: Subsequent bromination of the resulting 5-chloro-4-methylpyridin-2-ol at the C3 position using elemental bromine in an acidic medium.

Overall Reaction Scheme:

Mechanistic Rationale:

The directing effects of the substituents govern the regioselectivity of the halogenation steps. In the starting material, 4-methylpyridin-2-ol, the C3 and C5 positions are activated towards electrophilic attack. The initial chlorination preferentially occurs at C5. Following the formation of 5-chloro-4-methylpyridin-2-ol, the remaining most activated position is C3, which is ortho to both the hydroxyl and methyl groups. The subsequent bromination therefore proceeds with high regioselectivity at this site. The use of acetic acid as a solvent in the bromination step facilitates the reaction, likely by polarizing the Br-Br bond and acting as a proton source. A similar methodology for the bromination of a substituted pyridin-2-ol has been demonstrated to be highly effective.[2]

Experimental Workflow Diagram

The following diagram outlines the complete workflow from starting materials to the fully characterized final product.

Synthesis_Workflow cluster_prep Step 1: Chlorination cluster_main_reaction Step 2: Bromination cluster_purification Purification & Characterization start Start: 4-methylpyridin-2-ol reagents1 Add Acetonitrile & NCS start->reagents1 reaction1 Heat to Reflux (Monitor by TLC/LC-MS) reagents1->reaction1 workup1 Cool, Concentrate & Isolate Intermediate reaction1->workup1 intermediate Intermediate: 5-chloro-4-methylpyridin-2-ol workup1->intermediate reagents2 Suspend in Acetic Acid intermediate->reagents2 bromination Add Br2 dropwise at RT (Monitor by TLC/LC-MS) reagents2->bromination workup2 Quench in Ice-Water bromination->workup2 filtration Filter Precipitate workup2->filtration purify Wash with Water & Dry filtration->purify characterize Characterization (NMR, MS, MP) purify->characterize final_product Final Product: This compound characterize->final_product

Caption: High-level workflow for the two-step synthesis of the target compound.

Detailed Synthesis Protocol

4.1 Materials and Reagents

ReagentM.W. ( g/mol )CAS No.PuritySupplier
4-methylpyridin-2-ol109.1313466-41-6≥98%Sigma-Aldrich
N-Chlorosuccinimide (NCS)133.53128-09-6≥98%Sigma-Aldrich
Acetonitrile (CH₃CN)41.0575-05-8AnhydrousSigma-Aldrich
Acetic Acid (AcOH)60.0564-19-7GlacialSigma-Aldrich
Bromine (Br₂)159.817726-95-6≥99.5%Sigma-Aldrich
Deionized Water18.027732-18-5N/AIn-house

4.2 Step 1: Synthesis of 5-chloro-4-methylpyridin-2-ol

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpyridin-2-ol (5.00 g, 45.8 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous acetonitrile (100 mL) to dissolve the starting material. To this solution, add N-Chlorosuccinimide (6.42 g, 48.1 mmol, 1.05 equiv.) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

    • Process Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure complete consumption of the starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid residue is triturated with deionized water (50 mL), filtered using a Büchner funnel, washed with additional water (2 x 20 mL), and dried under vacuum to yield 5-chloro-4-methylpyridin-2-ol as an off-white solid. The product can be used in the next step without further purification if purity is deemed sufficient by NMR.

4.3 Step 2: Synthesis of this compound

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
5-chloro-4-methylpyridin-2-ol143.576.00 g41.81.0
Acetic Acid60.0560 mL--
Bromine159.812.45 mL (7.6 g)47.61.14
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend the 5-chloro-4-methylpyridin-2-ol (6.00 g, 41.8 mmol, 1.0 equiv.) in glacial acetic acid (60 mL). Stir to form a slurry.

  • Reagent Addition: Add elemental bromine (2.45 mL, 47.6 mmol, 1.14 equiv.) to the dropping funnel. Add the bromine dropwise to the stirred suspension over 15-20 minutes at room temperature.

    • Causality Note: A modest excess of bromine is used to drive the reaction to completion. The dropwise addition helps to control the exotherm and prevent potential side reactions. The reaction mixture will typically turn a persistent orange/red color.[2]

  • Reaction: Stir the mixture at room temperature for 12-18 hours (overnight). Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Quenching: Carefully pour the reaction mixture into a beaker containing 300 mL of ice-water with vigorous stirring. A precipitate will form.

    • Safety Insight: This step must be performed in a well-ventilated fume hood as it quenches the excess bromine.

  • Isolation and Purification: Stir the aqueous suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual acetic acid and salts.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight. This yields this compound as a solid. Expected yield: 80-90%.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.[3][4]

Safety and Hazard Management

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon skin contact and is extremely hazardous if inhaled. All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Have a sodium thiosulfate solution available for quenching spills.

  • Acetic Acid (Glacial): Corrosive and can cause severe skin and eye burns. Work in a well-ventilated area.

  • N-Chlorosuccinimide (NCS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin.

  • General Precautions: Standard laboratory safety practices should be followed at all times. Ensure emergency eyewash and safety shower stations are accessible.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction (Step 1 or 2) Insufficient reaction time or temperature; Impure reagents.Extend reaction time and re-check by TLC/LC-MS. Ensure anhydrous conditions for Step 1. Use fresh, high-purity reagents.
Formation of Di-brominated Product Excess bromine or elevated temperature.Strictly control the stoichiometry of bromine. Maintain room temperature during addition and reaction.
Low Yield Incomplete precipitation during work-up; Product loss during transfers.Ensure the aqueous suspension is thoroughly chilled before filtration. Be meticulous during filtration and washing steps.
Product is colored (Yellow/Brown) Trapped bromine or impurities.Ensure thorough washing of the filter cake with water. If necessary, the product can be recrystallized from a suitable solvent like ethanol/water.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135565737. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Halogenation of Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2020). The Haloform Reaction. Retrieved from [Link]

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Application Notes and Protocols for the Utilization of 3-Bromo-5-chloro-4-methylpyridin-2-ol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the use of 3-Bromo-5-chloro-4-methylpyridin-2-ol as a versatile building block in palladium-catalyzed cross-coupling reactions. We delve into the practical execution of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering step-by-step procedures and evidence-based rationale for the selection of catalysts, ligands, bases, and solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, aiming to leverage the synthetic potential of this multifunctional pyridinol derivative.

Introduction: The Synthetic Utility of this compound

This compound is a highly functionalized heterocyclic compound with significant potential in the synthesis of complex organic molecules. Its structure features two distinct halogen atoms, a methyl group, and a pyridin-2-ol moiety, presenting multiple handles for synthetic diversification. The differential reactivity of the C-Br and C-Cl bonds allows for selective cross-coupling, enabling the sequential introduction of various substituents. The pyridin-2-ol core is a common motif in pharmacologically active compounds, making this reagent particularly valuable for medicinal chemistry applications. This guide will explore its application in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.

General Considerations and Safety

Tautomerism: The pyridin-2-ol moiety exists in equilibrium with its pyridin-2-one tautomer. This can influence the electronic properties of the aromatic ring and the solubility of the compound. The reaction conditions, particularly the choice of base and solvent, can affect this equilibrium.

Reactivity of Halogens: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl.[1] This allows for the selective functionalization of the C-Br bond at the 3-position while leaving the C-Cl bond at the 5-position intact for subsequent transformations.

Safety Precautions: this compound and related halopyridines should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[2][3] Operations should be conducted in a well-ventilated fume hood.[2] Avoid inhalation of dust and contact with skin and eyes.[2][3] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[2][3]

Suzuki-Miyaura Coupling: Synthesis of Aryl- and Heteroaryl-Substituted Pyridinols

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an aryl or vinyl halide.[1][4]

Rationale for Component Selection
  • Catalyst: A palladium(0) species is the active catalyst.[4] Pd(PPh₃)₄ is a common choice, though more active catalyst systems employing ligands like SPhos can be used for less reactive substrates.[5]

  • Base: A base is required to activate the boronic acid.[6] Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used, often in an aqueous solution to facilitate the reaction.[5]

  • Solvent: A biphasic solvent system, such as dioxane/water or toluene/water, is commonly employed to dissolve both the organic and inorganic reagents.[7]

Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the base (e.g., K₂CO₃, 2.0-3.0 equiv.) and the degassed solvent system (e.g., dioxane and water in a 4:1 ratio, 0.1-0.2 M concentration).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O9012
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O1008
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF8016
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)-X(L2) Pd(II) Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base Ar-Ar' Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Pyridinols

The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically employing both palladium and copper catalysts.[8][9]

Rationale for Component Selection
  • Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂, is the primary catalyst.[10]

  • Copper(I) Co-catalyst: A copper(I) salt, such as CuI, is used as a co-catalyst to facilitate the transmetalation step.[8]

  • Base: An amine base, such as triethylamine (Et₃N) or piperidine, is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[8]

  • Solvent: Anhydrous, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.[8]

Experimental Protocol: Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation: Sonogashira Coupling Conditions
EntryPalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
1PdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THFRT12
2Pd(OAc)₂ (2)CuI (4)Piperidine (2)DMF508
3Pd(PPh₃)₄ (3)CuI (5)Diisopropylamine (2)Toluene6010
Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkynylation Cu-C≡CR->Ar-Pd(II)-X(L2) H-C≡CR H-C≡CR Base Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of N-Substituted Pyridinols

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[11][12]

Rationale for Component Selection
  • Catalyst and Ligand: This reaction typically requires a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP).[13] These ligands promote the reductive elimination step and prevent catalyst decomposition.[13]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine.[11] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[14]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are essential to prevent quenching of the strong base and catalyst deactivation.[13]

Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 equiv.) to an oven-dried Schlenk flask.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M).

  • Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
1Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene10012
2Pd(OAc)₂ (2)BINAP (3)LHMDS (1.8)Dioxane11016
3Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)t-BuOH9024
Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)-X(L2) Pd(II) Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation Ar-X Ar-X HNR2 HNR2 Base Base Ar-NR2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

  • Benchchem. Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • Benchchem. Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
  • ResearchGate. Catalytic cycle of the Sonogashira cross-coupling reaction.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
  • Wikipedia. Buchwald–Hartwig amination.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • Fisher Scientific. SAFETY DATA SHEET.
  • NIH. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Arkivoc. Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts.
  • Benchchem. Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
  • Sigma-Aldrich. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Sigma-Aldrich. Sigma H1512 - SAFETY DATA SHEET.
  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • CymitQuimica. 3-Bromo-5-chloro-4-methylpyridin-2-amine.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Google Patents. 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • University of Southampton ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • ChemicalBook. This compound | 1199773-45-9.
  • Appretech Scientific Limited. 3-bromo-5-chloro-2-methylpyridine.
  • Benchchem. Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.
  • NIH. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • PubChem. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318.

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The Strategic Utility of 3-Bromo-5-chloro-4-methylpyridin-2-ol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized heterocyclic intermediates is paramount. Among these, 3-Bromo-5-chloro-4-methylpyridin-2-ol emerges as a pivotal building block, offering a synthetically versatile scaffold for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. Its unique arrangement of substituents—a nucleophilic hydroxyl group, two distinct halogen atoms for selective functionalization, and a methyl group for steric and electronic modulation—provides medicinal chemists with a powerful tool for navigating the intricate pathways of active pharmaceutical ingredient (API) synthesis.

This technical guide provides an in-depth exploration of this compound as a pharmaceutical intermediate. We will elucidate a plausible and detailed synthetic pathway for its preparation, grounded in established chemical principles. Furthermore, we will delve into its application in the synthesis of advanced pharmaceutical scaffolds, supported by field-proven insights and authoritative references.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The following table summarizes key data for this intermediate.

PropertyValueSource
CAS Number 1199773-45-9[1]
Molecular Formula C₆H₅BrClNO[2]
Molecular Weight 222.47 g/mol Calculated
Appearance Off-white to pale yellow solidInferred from similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)Inferred from structure

A Proposed Synthetic Pathway: From Substituted Pyridine to Key Intermediate

The synthesis of this compound can be strategically approached in a multi-step sequence, commencing from readily available precursors. The proposed pathway leverages well-established transformations in heterocyclic chemistry, ensuring a robust and scalable process.

Synthetic Pathway A 4-Methyl-5-nitropyridin-2-ol B 3-Bromo-4-methyl-5-nitropyridin-2-ol A->B Bromination (Br₂, AcOH) C 3-Bromo-2-chloro-4-methyl-5-nitropyridine B->C Chlorination (POCl₃) D 3-Bromo-5-chloro-4-methyl-2-aminopyridine C->D Nitro Reduction (e.g., Fe/HCl or SnCl₂/HCl) E This compound D->E Diazotization & Hydrolysis (NaNO₂, H₂SO₄/H₂O)

Caption: Proposed synthetic route to this compound.

Step 1: Bromination of 4-Methyl-5-nitropyridin-2-ol

The synthesis commences with the regioselective bromination of 4-Methyl-5-nitropyridin-2-ol. The electron-donating nature of the hydroxyl group and the methyl group, combined with the directing effect of the nitro group, facilitates the introduction of a bromine atom at the C3 position.

Protocol:

  • Suspend 4-Methyl-5-nitropyridin-2-ol (1.0 eq) in glacial acetic acid.

  • To this suspension, add bromine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to yield 3-Bromo-4-methyl-5-nitropyridin-2-ol.

Causality of Experimental Choices: Glacial acetic acid serves as a suitable solvent that can also activate the bromine. The use of ice-water for precipitation ensures maximum recovery of the product, which has limited solubility in aqueous media.

Step 2: Chlorination of 3-Bromo-4-methyl-5-nitropyridin-2-ol

The hydroxyl group of the pyridin-2-ol is then converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is crucial for subsequent nucleophilic substitution reactions.

Protocol:

  • To a stirred suspension of 3-Bromo-4-methyl-5-nitropyridin-2-ol (1.0 eq) in a suitable solvent such as acetonitrile, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-Bromo-2-chloro-4-methyl-5-nitropyridine.[3]

Causality of Experimental Choices: POCl₃ is a powerful and commonly used reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups. The aqueous workup with ice is necessary to quench the excess POCl₃ in a controlled manner.

Step 3: Reduction of the Nitro Group

The nitro group is subsequently reduced to an amino group, a critical transformation to enable the final diazotization step. Common methods include catalytic hydrogenation or reduction with metals in acidic media.

Protocol (using Iron in Acidic Medium):

  • To a mixture of 3-Bromo-2-chloro-4-methyl-5-nitropyridine (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-Bromo-5-chloro-4-methyl-2-aminopyridine.

Causality of Experimental Choices: The Fe/HCl system is a classic and cost-effective method for the reduction of aromatic nitro groups. The acidic medium is essential for the reaction to proceed efficiently. The basic workup is necessary to neutralize the acid and isolate the free amine.

Step 4: Diazotization and Hydrolysis to this compound

The final step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate. This is a standard transformation for the synthesis of phenols and pyridinols from their corresponding anilines and aminopyridines.

Protocol:

  • Dissolve 3-Bromo-5-chloro-4-methyl-2-aminopyridine (1.0 eq) in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • To this cooled solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford this compound.[4]

Causality of Experimental Choices: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent heating facilitates the nucleophilic attack of water on the diazonium salt, leading to the formation of the desired pyridin-2-ol and the evolution of nitrogen gas.

Applications in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The this compound scaffold is particularly valuable in the synthesis of kinase inhibitors. The pyridin-2-one core is a well-established pharmacophore that can mimic the adenine region of ATP, forming key hydrogen bonds with the hinge region of the kinase active site.[5][6] The bromine and chlorine atoms at positions 3 and 5 provide orthogonal handles for introducing further complexity and diversity through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows for the exploration of different substituent patterns to optimize potency, selectivity, and pharmacokinetic properties.

Application_Workflow A 3-Bromo-5-chloro-4- methylpyridin-2-ol B Suzuki Coupling (Arylboronic acid, Pd catalyst) A->B Functionalization at C3 or C5 C Buchwald-Hartwig Amination (Amine, Pd catalyst) A->C Functionalization at C3 or C5 D Diverse Kinase Inhibitor Scaffolds B->D C->D

Caption: Synthetic utility of this compound in generating diverse kinase inhibitor scaffolds.

While a specific marketed drug utilizing this exact intermediate is not readily found in the public domain, the synthesis of numerous kinase inhibitors with a pyridin-2-one core follows similar synthetic logic. For instance, the core structures of drugs like Sorafenib and Vemurafenib, while not identical, highlight the importance of substituted pyridine and pyridone moieties in targeting kinases.[7][8][9][10] The strategic placement of halogens on the pyridin-2-one ring, as in our title compound, is a key design element for enabling the late-stage diversification necessary for lead optimization in drug discovery programs.

Furthermore, a United States patent describes the use of 3-bromo-5-chloro-pyridines as intermediates in the synthesis of azatetralones, which are of interest for their potential biological activities.[4] This underscores the broader applicability of this class of intermediates beyond kinase inhibitors.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in pharmaceutical development. Its synthesis, though multi-stepped, relies on robust and well-understood chemical transformations, making it an accessible and valuable intermediate for both research and industrial applications. The inherent reactivity and functional group compatibility of this molecule open up a vast chemical space for the development of novel therapeutics, particularly in the ever-expanding field of kinase inhibition. As the demand for more selective and potent drugs continues to grow, the importance of such versatile building blocks in the synthetic chemist's toolbox cannot be overstated.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of Intermediates in Vemurafenib Synthesis. Available at: [Link]

  • Ramteke, P., & Gill, M. S. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. Available at: [Link]

  • Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, S., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(8), 2536-2545. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information: Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. Available at: [Link]

  • Google Patents. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (U.S. Patent No. 5,436,344).

Sources

The Strategic Application of 3-Bromo-5-chloro-4-methylpyridin-2-ol in the Development of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Pyridine Scaffold

In the relentless pursuit of novel agrochemicals to address the dual challenges of increasing crop yields and combating resistance, the pyridine ring system remains a cornerstone of molecular design.[1][2] Its inherent biological activity and tunable physicochemical properties make it a privileged scaffold in the development of potent herbicides, fungicides, and insecticides. Within this chemical class, 3-Bromo-5-chloro-4-methylpyridin-2-ol (CAS No: 1199773-45-9), and its tautomeric form, 3-bromo-5-chloro-4-methyl-1H-pyridin-2-one, has emerged as a highly strategic intermediate.[3][4] The specific arrangement of its substituents—a bromine atom amenable to cross-coupling, a chlorine atom influencing electronic properties, a methyl group, and a reactive hydroxyl/oxo group—provides a versatile platform for the synthesis of diverse and complex agrochemical candidates.

This technical guide offers an in-depth exploration of the application of this compound in agrochemical development. We will elucidate the key chemical transformations that unlock its synthetic potential, provide detailed, field-proven protocols for the synthesis of advanced derivatives, and discuss the primary mechanisms of action through which these derivatives exert their biological effects.

Part 1: Foundational Synthetic Transformations

The utility of this compound as a precursor is primarily unlocked through two key transformations: activation of the 2-position and derivatization at the 3-position.

Activation of the 2-Position: Conversion to 2,5-Dichloro-3-bromo-4-methylpyridine

The hydroxyl group of the pyridin-2-ol tautomer can be readily converted into a more versatile leaving group, most commonly a chlorine atom. This transformation significantly enhances the electrophilicity of the C2 position, making it susceptible to nucleophilic substitution, a cornerstone of many synthetic strategies. The reagent of choice for this conversion is typically phosphorus oxychloride (POCl₃) or a related phosphorus halide.

Causality of Experimental Choice: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This method is widely employed in heterocyclic chemistry for its efficiency and reliability in converting pyridinols to chloropyridines.[5]

G start This compound product 2,5-Dichloro-3-bromo-4-methylpyridine intermediate Phosphate Ester Intermediate start->intermediate Reaction with POCl₃ reagent POCl₃, Heat intermediate->product Chloride Displacement

Caption: Conversion of Pyridin-2-ol to 2-Chloropyridine.

Experimental Protocol 1: Synthesis of 2,5-Dichloro-3-bromo-4-methylpyridine

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF, catalytic amount)

  • Toluene

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle and magnetic stirrer

Procedure:

  • In a fume hood, suspend this compound (1.0 eq) in phosphorus oxychloride (3.0-5.0 eq).

  • Add a catalytic amount of DMF (e.g., 0.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by pouring it into a saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2,5-Dichloro-3-bromo-4-methylpyridine.

Part 2: Application in Fungicide Synthesis - Building Pyridinyl Ether Scaffolds

The activated intermediate, 2,5-Dichloro-3-bromo-4-methylpyridine, is a superb electrophile for constructing pyridinyl ether fungicides. These compounds often function as inhibitors of crucial fungal enzymes. A common and effective method for forming the ether linkage is the Williamson ether synthesis, which involves the reaction of the chloropyridine with an alcohol or phenol under basic conditions.[3][6][7]

Williamson Ether Synthesis for Agrochemicals

The Williamson ether synthesis is a robust SN2 reaction where an alkoxide or phenoxide ion acts as a nucleophile, displacing a leaving group (in this case, the chloride at the C2 position) on an electrophilic carbon.[3][8] The choice of a strong, non-nucleophilic base is critical to deprotonate the alcohol/phenol without competing in the substitution reaction. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) ROH Alcohol/Phenol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) ROH->Alkoxide Deprotonation NaH NaH Chloropyridine 2,5-Dichloro-3-bromo-4-methylpyridine Alkoxide->Chloropyridine Nucleophilic Attack Product Pyridinyl Ether Derivative Chloropyridine->Product

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol 2: Synthesis of a Representative Pyridinyl Ether Fungicide Candidate

This protocol describes the synthesis of a fungicidal candidate by coupling 2,5-Dichloro-3-bromo-4-methylpyridine with a substituted phenol.

Materials:

  • 2,5-Dichloro-3-bromo-4-methylpyridine (from Protocol 1)

  • A substituted phenol (e.g., 2-isopropyl-5-methylphenol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add the substituted phenol (1.1 eq) to a flame-dried round-bottom flask containing anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Add a solution of 2,5-Dichloro-3-bromo-4-methylpyridine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target pyridinyl ether derivative.

Part 3: Mechanism of Action of Pyridine-Derived Fungicides

Many potent fungicides derived from substituted pyridine scaffolds, particularly those containing pyrazole-carboxamide or similar moieties, function by inhibiting the fungal respiratory chain.[9][10] Two of the most important targets are Succinate Dehydrogenase (SDH) and Cytochrome P450 14α-demethylase (CYP51).

Succinate Dehydrogenase Inhibition (SDHI)

Succinate Dehydrogenase (also known as Complex II) is a critical enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[11] It catalyzes the oxidation of succinate to fumarate. SDHI fungicides act as competitive inhibitors, binding to the ubiquinone-binding site (Q-site) of the SDH complex.[12][13] This binding event blocks the electron transport from succinate to ubiquinone, thereby halting cellular respiration and leading to a rapid depletion of ATP, ultimately causing fungal cell death. The pyridine-ether-pyrazole-carboxamide scaffold is a classic toxophore for SDHIs, where the different sub-structures contribute to the binding affinity and specificity.[14][15]

G TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) Succinate → Fumarate UQ → UQH₂ TCA->SDH:succ ETC Electron Transport Chain ATP ATP Production ETC->ATP SDH:ubi->ETC Fungicide Pyridinyl Ether SDHI Fungicide Fungicide->SDH Inhibits

Caption: Mechanism of Action for SDHI Fungicides.

Sterol Biosynthesis Inhibition (CYP51)

Another major class of fungicides acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][16] The key target enzyme is CYP51, a cytochrome P450 enzyme that catalyzes the 14α-demethylation of lanosterol.[17][18][19] Inhibition of CYP51 leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, disrupting membrane integrity and function, and ultimately arresting fungal growth.[13] The nitrogen atom of the pyridine ring in certain derivatives can coordinate with the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.

Part 4: Bioactivity Data of Representative Derivatives

While specific bioactivity data for direct derivatives of this compound are proprietary, the following table presents EC₅₀ (half-maximal effective concentration) values for structurally related pyrazole carboxamide and pyrimidine fungicides against various plant pathogens. This data illustrates the high level of activity achievable with these chemical classes.

Compound ClassDerivative ExampleTarget PathogenEC₅₀ (μg/mL)Reference
Pyrazole Carboxamide Thiazole Derivative (6i)Valsa mali1.77[14]
Pyrazole Carboxamide Thiazole Derivative (19i)Valsa mali1.97[14]
Pyrazole Carboxamide Thiazole Derivative (23i)Rhizoctonia solani3.79[14]
Commercial SDHI BoscalidValsa mali9.19[14]
Pyrimidine Derivative Benzamide (5o)Phomopsis sp.10.5[10]
Commercial Standard PyrimethanilPhomopsis sp.32.1[10]

Data Interpretation: The data clearly demonstrates that novel pyrazole carboxamide derivatives, which can be synthesized from halogenated pyridine intermediates, exhibit potent fungicidal activity, in some cases significantly exceeding that of established commercial fungicides like Boscalid and Pyrimethanil.[10][14] This underscores the value of exploring derivatives of this compound for the discovery of new, highly effective agrochemicals.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in agrochemical research. Its carefully orchestrated substitution pattern provides a robust and versatile platform for the synthesis of advanced fungicidal and herbicidal candidates. The key synthetic transformations—conversion to the 2-chloro derivative followed by nucleophilic substitution or cross-coupling reactions—are reliable and scalable processes that allow for the creation of extensive libraries of novel compounds. The demonstrated efficacy of related pyridine-based compounds as potent inhibitors of essential fungal enzymes like SDH and CYP51 provides a strong rationale for the continued exploration of derivatives from this valuable intermediate. As the agricultural industry continues to demand innovative solutions for crop protection, the intelligent application of such well-designed building blocks will be paramount to success.

References

  • Abdelazeem, A. H., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Various Authors (2025). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Available at: [Link]

  • Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. (2020). PubMed. Available at: [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry. Available at: [Link]

  • Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Khan Academy (2018). Williamson ether synthesis. Available at: [Link]

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Chem-Station (2014). Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • MedChemExpress. Succinate Dehydrogenase. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). PubMed. Available at: [Link]

  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. (2019). PubMed. Available at: [Link]

  • Google Patents. WO2009130481A1 - Pyrrole antifungal agents.
  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (2019). Frontiers in Microbiology. Available at: [Link]

  • Design, Synthesis and Antifungal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Available at: [Link]

  • Two Point Mutations on CYP51 Combined With Induced Expression of the Target Gene Appeared to Mediate Pyrisoxazole Resistance in Botrytis cinerea. (2020). Frontiers in Microbiology. Available at: [Link]

  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (2010). ResearchGate. Available at: [Link]

  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. (n.d.). National Institutes of Health. Available at: [Link]

  • Google Patents. WO2021255071A1 - 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection.
  • o-CHLOROBROMOBENZENE. (n.d.). Organic Syntheses. Available at: [Link]

  • Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. (1997). PubMed. Available at: [Link]

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A Comprehensive Guide to the Quantitative Analysis of 3-Bromo-5-chloro-4-methylpyridin-2-ol: Methodologies and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the quantitative analysis of 3-Bromo-5-chloro-4-methylpyridin-2-ol, a substituted pyridine derivative relevant in pharmaceutical development as a potential intermediate or impurity. Ensuring the precise quantification of such molecules is critical for process control, quality assurance, and regulatory compliance.[1] This application note outlines robust analytical methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), complete with detailed protocols and validation parameters. The methodologies are designed to be self-validating, ensuring accuracy, precision, and reliability in line with industry standards.[2][3][4]

Introduction: The Analytical Imperative

This compound (MW: 222.47 g/mol , CAS: 1199773-45-9) is a halogenated pyridine derivative.[5][6] In pharmaceutical manufacturing, compounds of this class can be starting materials, intermediates, or impurities that must be rigorously controlled.[2] The ability to accurately quantify this analyte is paramount for ensuring the safety, efficacy, and quality of an Active Pharmaceutical Ingredient (API).[7] This guide provides two primary analytical approaches, HPLC and GC, chosen for their widespread applicability and suitability for substituted pyridines.[8][9]

The validation of these analytical methods is not merely a procedural step but a foundational requirement for data integrity.[1][10] This note is structured to not only provide step-by-step instructions but also to explain the scientific rationale behind the chosen parameters, empowering researchers to adapt and troubleshoot effectively.

Recommended Analytical Workflow

A systematic approach is essential for reliable quantification. The workflow begins with sample preparation, followed by chromatographic separation and detection, and concludes with data analysis and validation.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Validation Prep Sample & Standard Preparation Filter Solution Filtration (0.45 µm) Prep->Filter Analysis Chromatographic Separation (HPLC or GC) Filter->Analysis Detection Detection (UV or FID/MS) Analysis->Detection Data Data Acquisition & Integration Detection->Data Validation Method Validation (Specificity, Linearity, etc.) Data->Validation Report Final Report (Quantification Result) Validation->Report

Caption: General workflow for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for many pyridine derivatives.[7][8] A reversed-phase method is proposed here, as it is effective for separating moderately polar compounds from potential impurities.

Rationale for Method Parameters
  • Column: A C18 column is a standard choice for reversed-phase chromatography, offering excellent retention and separation for a wide range of molecules based on hydrophobicity.[7][11]

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is used. Acetonitrile is the organic modifier that elutes the analyte. Formic acid helps to protonate silanol groups on the stationary phase and the analyte itself, leading to sharper peaks and improved reproducibility.[9]

  • Detection: UV detection at 254 nm is proposed as many aromatic and heterocyclic compounds exhibit strong absorbance at this wavelength.[11] A photodiode array (PDA) detector can be used to assess peak purity.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/PDA detector.[7][9]

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Reagent and Sample Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[12]

  • Sample Solution (Target: 100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in the diluent, and dilute to a final concentration of approximately 100 µg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[9]

Gas Chromatography (GC) Method

GC is an excellent alternative for the analysis of volatile and thermally stable compounds.[8][9] Given that many substituted pyridines are amenable to GC, this method can offer high resolution and speed.

Rationale for Method Parameters
  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a versatile choice that separates compounds primarily based on their boiling points.[8]

  • Injector: A split injection is used to prevent column overloading when analyzing higher concentration samples. The injector temperature is kept high to ensure rapid and complete volatilization of the analyte.[9]

  • Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds. For higher specificity and structural confirmation, a Mass Spectrometer (MS) can be used.[8][11]

Detailed GC Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector, capillary column, and FID or MS detector.[9]

Chromatographic Conditions:

ParameterRecommended Setting
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/min
Injector Temperature 260 °C
Injection Mode Split (50:1 ratio)
Oven Program Initial: 100 °C (hold 2 min), Ramp: 20 °C/min to 280 °C (hold 5 min)
Detector (FID) Temperature: 300 °C
Injection Volume 1 µL

Reagent and Sample Preparation:

  • Solvent: Use a high-purity, volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Sample Solution (Target: 100 µg/mL): Prepare the sample to a target concentration of 100 µg/mL in the same solvent.

Method Validation: Ensuring Trustworthy Results

Validation is the documented process that proves an analytical method is suitable for its intended purpose.[1][3] The following parameters, based on International Conference on Harmonisation (ICH) guidelines, must be assessed.[2][13]

Validation_Parameters center Validated Method Specificity Specificity (Analyte vs. Matrix) center->Specificity Linearity Linearity (Response vs. Conc.) center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (Repeatability, RSD%) center->Precision LOQ Limit of Quantitation (LOQ) center->LOQ LOD Limit of Detection (LOD) center->LOD Robustness Robustness (Method Variations) center->Robustness

Caption: Key parameters for analytical method validation.

Validation Protocols and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), standard, and sample solutions. Spike the sample with known impurities.The analyte peak should be free of interference from other components. Peak purity should pass if using a PDA detector.[4][10]
Linearity Analyze at least five concentrations across the range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.[12]
Accuracy Perform recovery studies by spiking the analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.[13]
Precision Repeatability: Analyze six replicate samples at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) should be ≤ 2.0%.[7]
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy.RSD ≤ 10%.[3][13]
Limit of Detection (LOD) Determine the lowest concentration that can be detected but not necessarily quantified. Typically based on a signal-to-noise ratio of 3:1.S/N ≥ 3.[3]
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters should remain within acceptable limits.[4]

Conclusion

The reliable quantification of this compound is achievable through well-developed and validated HPLC or GC methods. The choice between HPLC and GC will depend on the specific properties of the sample matrix, available instrumentation, and the nature of potential impurities.[9] The protocols detailed in this guide provide a strong foundation for researchers. Adherence to the principles of method validation is non-negotiable and ensures that the analytical data generated is accurate, reliable, and fit for purpose in a regulated drug development environment.[1]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (n.d.). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Analytical method validation: A brief review. (n.d.).
  • This compound | 1199773-45-9. ChemicalBook.
  • 3-Bromo-5-chloro-2-hydroxy-4-picoline | 1199773-45-9.
  • A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
  • Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers. (n.d.). Benchchem.
  • A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine. (n.d.). Benchchem.
  • A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
  • A Comparative Guide to the Analytical Validation of 2-Bromo-4-methylpyridine. (n.d.). Benchchem.

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Application Notes & Protocols: Synthetic Transformations of 3-Bromo-5-chloro-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthetic applications of 3-Bromo-5-chloro-4-methylpyridin-2-ol, created for researchers, scientists, and professionals in drug development. This document provides a detailed analysis of the compound's reactivity and offers comprehensive, step-by-step protocols for key transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its substituted pyridine core is a common motif in a wide range of biologically active molecules.[1][2] The presence of two distinct halogen atoms at the C3 (Bromo) and C5 (Chloro) positions, along with a methyl group and a hydroxyl group, provides a versatile platform for selective chemical modifications. This guide details the reactivity profile of this compound and provides robust protocols for its application in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures.

Compound Profile and Reactivity Analysis

This compound is a solid at room temperature. Its utility as a synthetic intermediate is derived from the differential reactivity of its functional groups.

PropertyValue
IUPAC Name This compound
Synonyms 3-Bromo-5-chloro-2-hydroxy-4-picoline, 3-bromo-5-chloro-4-methyl-1H-pyridin-2-one
CAS Number 1199773-45-9[3][4]
Molecular Formula C₆H₅BrClNO[4]
Molecular Weight 222.47 g/mol [4]

1.1. Tautomerism

An essential characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. In the case of this compound, this equilibrium is critical as it influences the aromaticity and electronic properties of the ring, which in turn affects its reactivity in subsequent reactions. The pyridone tautomer is often the major form in solution.

Caption: Tautomeric equilibrium of the title compound.

1.2. Halogen Reactivity Hierarchy

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl > F. This trend is governed by the carbon-halogen bond strength, with the weaker C-Br bond being more susceptible to oxidative addition by a Pd(0) catalyst than the stronger C-Cl bond.[5] This differential reactivity is the cornerstone of this guide, allowing for selective functionalization at the C3 position (bromine) while leaving the C5 position (chlorine) intact for potential subsequent transformations.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organoboron species and an organohalide.[6][7] For this compound, this reaction provides a reliable pathway to introduce aryl, heteroaryl, or vinyl substituents at the C3 position.

2.1. Principle and Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent, facilitating the crucial transmetalation step.[8][9] The catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Ar-Br (Substrate) trans_complex Transmetalation Intermediate (Ar-Pd(II)L₂-R') oa_complex->trans_complex R'-B(OR)₂ + Base trans_complex:e->pd0:w Reductive Elimination (Forms Ar-R' Product) re_complex Product Complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

2.2. Protocol: Synthesis of 3-(4-methoxyphenyl)-5-chloro-4-methylpyridin-2-ol

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C3-Br position.

Materials:

  • This compound (1.0 equiv)

  • (4-methoxyphenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv) or SPhos (0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To the Schlenk flask, add this compound, (4-methoxyphenyl)boronic acid, and K₂CO₃.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the dioxane solvent. Add this catalyst mixture to the main flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Expert Insights:

  • Catalyst System: While Pd(OAc)₂/PPh₃ is a classic choice, modern catalyst systems using bulky, electron-rich phosphine ligands like SPhos or XPhos often provide higher yields and faster reaction times, especially for challenging substrates.[9]

  • Base Selection: The base is crucial for activating the boronic acid.[6] K₂CO₃ is a reliable choice, but for base-sensitive substrates, milder bases like potassium fluoride (KF) or organic bases can be used. Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of aryl and heteroaryl amines.[10][11] This reaction is invaluable for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals, at the C3 position of the pyridine core.

3.1. Principle and Catalytic Cycle

Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. A key difference is the use of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine, forming the active palladium-amido complex.[12]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Oxidative Addition Complex (Ar-Pd(II)L-Br) pd0->oa_complex Ar-Br (Substrate) amido_complex Palladium-Amido Complex (Ar-Pd(II)L-NR'R'') oa_complex->amido_complex HNR'R'' + Base amido_complex:e->pd0:w Reductive Elimination (Forms Ar-NR'R'' Product)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

3.2. Protocol: Synthesis of 3-(Morpholino)-5-chloro-4-methylpyridin-2-ol

This protocol provides a general procedure for the amination of the C3-Br position with a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 equiv)

  • XPhos or RuPhos (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup (Glovebox preferred): To an oven-dried Schlenk flask, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

  • Reagent Addition: Add this compound to the flask.

  • Inert Atmosphere: Seal the flask, remove it from the glovebox (if used), and connect to a Schlenk line.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the addition of morpholine.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by flash column chromatography.

Expert Insights:

  • Ligand Choice: The success of the Buchwald-Hartwig amination, especially with heteroaryl halides, often depends critically on the choice of a sterically hindered, electron-rich biaryl phosphine ligand like XPhos or RuPhos.[13] These ligands promote the reductive elimination step, which is often rate-limiting.

  • Base and Solvent: Sodium tert-butoxide is a common and effective base.[12] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring a change in ligand and solvent. Toluene and dioxane are standard solvents, and their anhydrous nature is critical for reaction success.[14]

General Experimental Workflow

A standardized workflow is essential for ensuring reproducibility and safety in carrying out these sensitive catalytic reactions.

Workflow setup 1. Reaction Setup (Inert Atmosphere) reaction 2. Heating & Stirring (Reaction Execution) setup->reaction monitoring 3. Progress Monitoring (TLC / LC-MS) reaction->monitoring workup 4. Quenching & Extraction (Work-up) monitoring->workup Upon Completion purification 5. Column Chromatography (Purification) workup->purification characterization 6. Product Analysis (NMR, MS, etc.) purification->characterization

Caption: Standard workflow for catalyzed cross-coupling reactions.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. The differential reactivity of its bromine and chlorine substituents allows for selective, high-yield functionalization through well-established palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to exploit the synthetic potential of this compound in the development of novel pharmaceuticals and advanced materials.

References

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). De novo Synthesis of Substituted Pyridines. Retrieved from [Link]

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-2-chloro-5-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Bromo-5-chloro-2-hydroxy-4-picoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Filo. (2026). Complete the following reactions: 3-bromo-4-methylpyridine. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-4-methylpyridine. Retrieved from [Link]

  • Abdel-Rahman, L. H., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 24(1), 678. [Link]

  • Flinn Scientific. (2016, October 1). Halogen Reactivity Series Demonstration [Video]. YouTube. [Link]

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Application Notes & Protocols: 3-Bromo-5-chloro-4-methylpyridin-2-ol as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridin-2(1H)-ones are privileged scaffolds in medicinal chemistry and materials science. This guide provides an in-depth analysis of 3-bromo-5-chloro-4-methylpyridin-2-ol, a highly functionalized and versatile building block for the synthesis of diverse heterocyclic systems. We will explore its unique reactivity, stemming from the presence of multiple, orthogonally reactive sites, and provide detailed, field-tested protocols for its application in cornerstone synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The causality behind experimental choices and self-validating aspects of the protocols are emphasized to empower researchers in drug development and synthetic chemistry.

Introduction and Reactivity Analysis

The pyridine ring is a cornerstone of many FDA-approved drugs.[1] The title compound, this compound, offers a synthetically powerful platform for generating molecular complexity. Its utility is rooted in the distinct chemical environments of its functional groups, which allows for selective and sequential chemical modifications.

Key Structural Features:

  • Pyridin-2-ol/Pyridin-2(1H)-one Tautomerism: The compound exists in equilibrium between its pyridin-2-ol and pyridin-2(1H)-one forms. This duality allows for reactivity at both the oxygen (O-alkylation, O-acylation) and nitrogen (N-alkylation, N-arylation) atoms, depending on the reaction conditions. The acidic proton has a predicted pKa of approximately 8.51.[2]

  • Orthogonal Halogen Reactivity: The C3-Brorno and C5-Chloro substituents are poised for different classes of reactions. The C-Br bond is significantly more reactive in palladium-catalyzed oxidative addition cycles (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C-Cl bond. This differential reactivity is the key to sequential functionalization.

  • Activated C5-Chloro Position: The chlorine at the 5-position is para to the ring nitrogen, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly when the pyridine nitrogen is quaternized or in electron-deficient systems.[3][4]

  • Steric Influence of the C4-Methyl Group: The methyl group can exert steric influence on the adjacent C3 and C5 positions, potentially modulating reaction rates and providing a steric shield that can be exploited for regioselective synthesis.

The strategic combination of these features enables a multi-dimensional approach to library synthesis, allowing for the generation of novel scaffolds with diverse substitution patterns.

Reactivity_Map mol This compound suzuki Suzuki Coupling mol->suzuki C3-Br sonogashira Sonogashira Coupling mol->sonogashira C3-Br buchwald Buchwald-Hartwig Amination mol->buchwald C3-Br snar SNAr mol->snar C5-Cl alkylation N/O-Alkylation mol->alkylation N-H / O-H cyclization Fused Ring Synthesis suzuki->cyclization sonogashira->cyclization snar->cyclization

Figure 1: Reactivity map of this compound.

Synthetic Protocols and Methodologies

Safety Precaution: this compound and related halopyridines should be handled with care. They are often classified as irritants, causing skin and eye irritation, and may be harmful if swallowed.[5] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Palladium-Catalyzed Cross-Coupling at the C3-Position

The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the C3 position via palladium catalysis.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the C3 position of the pyridinol and various aryl or heteroaryl boronic acids.[6][7]

Rationale: This protocol utilizes a Pd(dppf)Cl2 catalyst, which is highly effective for cross-coupling reactions involving heteroaryl halides. The choice of a carbonate base is crucial for activating the boronic acid to facilitate transmetalation.[7][8] The dioxane/water solvent system aids in dissolving both the organic and inorganic reagents.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K2CO3, 2.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 equiv).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane and water (4:1 v/v, to make a 0.1 M solution with respect to the starting pyridinol).

  • Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Validation Checkpoint: Successful coupling can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, typically less polar, product spot. Mass spectrometry should show the expected molecular ion peak for the coupled product.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl2Efficient for heteroaryl halides; good stability.
Base K2CO3Activates boronic acid for transmetalation.
Solvent Dioxane/H2O (4:1)Solubilizes both organic and inorganic components.
Temperature 90-100 °CProvides sufficient thermal energy for catalytic cycle.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling.

The Sonogashira coupling enables the introduction of an alkyne moiety at the C3 position, a valuable handle for further transformations such as click chemistry or the synthesis of fused heterocycles.[9][10]

Rationale: This protocol uses a classic Pd/Cu co-catalytic system.[11] The copper(I) iodide co-catalyst is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[9] Triethylamine (TEA) serves as both the base and a solvent.

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equiv), and copper(I) iodide (CuI, 0.10 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous, degassed triethylamine (TEA) and tetrahydrofuran (THF) (2:1 v/v). Add the terminal alkyne (1.5 equiv) dropwise via syringe.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-50 °C) if the reaction is sluggish.

  • Monitoring: Monitor by TLC for the consumption of the starting material. The reaction is often complete in 2-6 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH4Cl). Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na2SO4, filter, and concentrate. Purify the residue by flash column chromatography.

Validation Checkpoint: A successful reaction is indicated by the appearance of a characteristic alkyne stretch (around 2100-2260 cm-1) in the IR spectrum of the purified product.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The C5-chloro group can be displaced by various nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen.[3][4][12] The reaction is often more efficient on a C3-functionalized substrate, as the initial cross-coupling product can provide further electronic activation or steric hindrance to direct the subsequent SNAr.

Rationale: This protocol for aminodehalogenation uses a strong base (NaH) to deprotonate the incoming amine nucleophile, increasing its nucleophilicity. A polar aprotic solvent like DMF is ideal for SNAr reactions as it solvates the cation but not the anion, maximizing the nucleophile's reactivity.

Step-by-Step Protocol:

  • Nucleophile Preparation: In a flame-dried round-bottom flask under argon, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous dimethylformamide (DMF). Cool to 0 °C. Add the amine nucleophile (e.g., a primary or secondary amine, 1.3 equiv) dropwise. Stir for 20 minutes at 0 °C.

  • Substrate Addition: Add a solution of the C3-substituted-5-chloro-4-methylpyridin-2-ol (1.0 equiv) in anhydrous DMF dropwise to the activated nucleophile solution at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and then heat to 80-120 °C, depending on the nucleophile's reactivity.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding it to ice-water. A precipitate may form, which can be collected by filtration. Alternatively, extract the product with an appropriate organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with water and brine, dry over Na2SO4, and concentrate. Purify by column chromatography or recrystallization.

Validation Checkpoint: High-resolution mass spectrometry is a key validation tool to confirm the exact mass of the substituted product. 1H NMR will show the disappearance of the pyridinone C-H singlet and the appearance of new signals corresponding to the introduced substituent.

Case Study: Multi-Step Synthesis of a Fused Pyrido[2,3-d]pyrimidine Scaffold

This workflow demonstrates the sequential and orthogonal reactivity of the building block to construct a more complex, fused heterocyclic system, which are of great interest in medicinal chemistry.[13][14]

Synthetic_Workflow start 3-Bromo-5-chloro- 4-methylpyridin-2-ol step1 Sonogashira Coupling (Protocol 2.1.2) [Pd(PPh3)4, CuI, TEA] start->step1 int1 3-Alkynyl-5-chloro- 4-methylpyridin-2-ol step1->int1 step2 SNAr (Protocol 2.2) [Guanidine, NaH, DMF] int1->step2 int2 3-Alkynyl-5-guanidino- 4-methylpyridin-2-ol step2->int2 step3 Intramolecular Cyclization [Base or Acid catalyst] int2->step3 product Fused Pyrido[2,3-d]pyrimidine Scaffold step3->product

Figure 2: Workflow for the synthesis of a fused heterocycle.

  • Step 1: Sonogashira Coupling: Following Protocol 2.1.2 , the starting pyridinol is coupled with a terminal alkyne (e.g., trimethylsilylacetylene) to install the alkyne handle at the C3 position. The TMS group can be subsequently removed under mild conditions (e.g., K2CO3 in methanol) if the free alkyne is required.

  • Step 2: Nucleophilic Aromatic Substitution: The resulting 3-alkynyl-5-chloropyridin-2-ol is then subjected to an SNAr reaction with guanidine, following a modified Protocol 2.2 . Guanidine displaces the chloride at the C5 position to yield a 5-guanidino intermediate.

  • Step 3: Intramolecular Cyclization: The 5-guanidino-3-alkynyl intermediate is poised for cyclization. Treatment with a suitable base (e.g., sodium ethoxide) or acid can trigger an intramolecular addition of one of the guanidine nitrogens onto the alkyne, leading to the formation of the fused six-membered pyrimidine ring. This creates the final pyrido[2,3-d]pyrimidine core.

This synthetic sequence highlights the strategic value of this compound, where each halogen is addressed in a distinct, planned step to rapidly build molecular complexity.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. Its well-differentiated reactive sites—the pyridinone N/O, the C3-bromo position, and the C5-chloro position—allow for a high degree of synthetic control and the ability to perform sequential, orthogonal functionalization. The protocols detailed herein for Suzuki-Miyaura coupling, Sonogashira coupling, and nucleophilic aromatic substitution provide researchers with reliable methods to access a wide array of complex molecules for applications in drug discovery and materials science.

References

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • 3-Bromo-5-chloro-4-methylpyridine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 16, 2026, from [Link]

  • Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences. Retrieved January 16, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, November 20). ACS Publications. Retrieved January 16, 2026, from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023, June 21). PubMed Central. Retrieved January 16, 2026, from [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.). Google Patents.
  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Fused-Linked and Spiro-Linked N-Containing Heterocycles. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020, September 8). YouTube. Retrieved January 16, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 16, 2026, from [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). YouTube. Retrieved January 16, 2026, from [Link]

  • Update on thiopyran-fused heterocycle synthesis (2013–2024). (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2017, January 17). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. (n.d.). Der Pharma Chemica. Retrieved January 16, 2026, from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. (n.d.). University of Southampton ePrints. Retrieved January 16, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 16, 2026, from [Link]

  • 3-Bromo-2-chloro-4-methylpyridine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

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Application Notes & Protocols: The Strategic Role of 3-Bromo-5-chloro-4-methylpyridin-2-ol in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-5-chloro-4-methylpyridin-2-ol, a highly functionalized heterocyclic intermediate, and its strategic application in the synthesis of complex Active Pharmaceutical Ingredients (APIs). We will explore its chemical reactivity, focusing on the orthogonal reactivity of its halogen substituents, and provide detailed protocols for its use in key synthetic transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the efficient construction of novel therapeutic agents.

Introduction: The Significance of a Multi-Functionalized Pyridine Core

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. The strategic introduction of multiple, orthogonally reactive functional groups onto this core structure provides a powerful platform for molecular elaboration and diversity-oriented synthesis. This compound is an exemplary embodiment of such a strategic intermediate. Its di-halogenated nature, coupled with a methyl group and a hydroxyl function, presents multiple reaction handles that can be addressed with high selectivity. This allows for the controlled, stepwise construction of complex molecular architectures, a critical requirement in the multi-step synthesis of modern APIs.[1][2][3]

These chemical compounds are crucial building blocks in the intricate process of drug manufacturing, enabling the creation of APIs that constitute the active component of medicines.[4] The presence of both a bromine and a chlorine atom on the pyridine ring is particularly advantageous. It allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions at the more reactive C-Br bond, while leaving the C-Cl bond intact for subsequent transformations.[5] This guide will elucidate the principles behind this selectivity and provide practical, field-proven protocols for its application.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the substrate's properties is fundamental to successful reaction design and optimization.

PropertyValue
IUPAC Name This compound
CAS Number 1199773-45-9[6][7]
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF)

The reactivity of this compound is governed by its distinct functional groups:

  • C-Br Bond (Position 3): This is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The higher reactivity of the C-Br bond compared to the C-Cl bond is a well-established principle in cross-coupling chemistry.[5]

  • C-Cl Bond (Position 5): While less reactive than the C-Br bond in cross-coupling, this site is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles or under forcing conditions.[8] This allows for a second, independent vector of molecular diversification.

  • Hydroxyl Group (Position 2): The pyridin-2-ol tautomer exists in equilibrium with its corresponding pyridone form. This hydroxyl group can be O-alkylated, O-acylated, or converted into a more reactive triflate leaving group to enable further coupling reactions.

  • Methyl Group (Position 4): Provides steric and electronic influence on the ring's reactivity and can be a key binding element in the final API.

Visualization of Reactivity: A Strategic Overview

The following diagram illustrates the key reaction pathways available from the this compound scaffold, highlighting the selective nature of its functional group transformations.

G cluster_main Reactivity of this compound A This compound B Suzuki / Cross-Coupling Product (Aryl at C3) A->B  Pd Catalyst,  Ar-B(OH)₂ C SNAr Product (Nucleophile at C5) A->C Nu⁻, Heat (Post C3 functionalization) D O-Alkylated Product (Ether at C2) A->D R-X, Base

Caption: Key selective transformations of the this compound core.

Application Case Study: Synthesis of an Influenza PB2 Inhibitor Precursor

While specific proprietary synthetic routes to marketed drugs are often confidential, we can construct a representative workflow based on published methodologies for analogous structures, such as precursors to influenza polymerase inhibitors like Pimodivir (VX-787).[9][10][11][12] The synthesis of such molecules often involves the coupling of a heterocyclic core with a complex side chain.

The workflow below outlines a plausible, two-step sequence starting from this compound to generate a key bi-heterocyclic intermediate, demonstrating the principles of selective cross-coupling followed by nucleophilic substitution.

G cluster_workflow Workflow: Synthesis of a Bi-heterocyclic API Intermediate A Step 1: Suzuki-Miyaura Cross-Coupling B Intermediate A (Aryl at C3) A->B Pd(dppf)Cl₂, Base Heteroaryl Boronic Acid C Step 2: Nucleophilic Aromatic Substitution (SNAr) B->C R-NH₂, High Temp. D Final Intermediate B (Amine at C5) C->D

Caption: Synthetic workflow for a key API intermediate.

Detailed Protocol: Selective Suzuki-Miyaura Cross-Coupling

This protocol provides a robust method for the selective Suzuki-Miyaura coupling at the C3-bromo position of a dihalogenated pyridine substrate.

Objective: To synthesize 3-Aryl-5-chloro-4-methylpyridin-2-ol via a selective, palladium-catalyzed cross-coupling reaction.

Materials and Reagents
ReagentCAS No.SupplierNotes
This compound1199773-45-9VariousSubstrate (1.0 eq)
Arylboronic AcidVariesVariousCoupling Partner (1.2 eq)
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)72287-26-4VariousCatalyst (0.03 eq)[13]
Potassium Carbonate (K₂CO₃)584-08-7VariousBase (3.0 eq), anhydrous
1,4-Dioxane123-91-1VariousSolvent, anhydrous
Deionized Water7732-18-5N/ACo-solvent
Equipment
  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Heating mantle with temperature controller.

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

  • Silica gel for column chromatography.

Step-by-Step Procedure
  • Inert Atmosphere: To the three-neck flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ catalyst (0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).

  • Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Heat the reaction mixture to 90-95 °C with vigorous stirring.[14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-Aryl-5-chloro-4-methylpyridin-2-ol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness & Causality: Why This Protocol Works

  • Choice of Catalyst: Pd(dppf)Cl₂ is a robust, air-stable catalyst effective for a wide range of Suzuki couplings, particularly with heteroaromatic halides.[13] Its bulky ferrocenylphosphine ligand promotes the reductive elimination step and stabilizes the palladium center.

  • Base and Solvent System: The combination of a carbonate base and an aqueous dioxane solvent system is a standard for Suzuki reactions.[14] The base is crucial for the transmetalation step, activating the boronic acid. The water aids in dissolving the base and facilitates the catalytic cycle.

  • Temperature Control: Heating is necessary to overcome the activation energy of the oxidative addition step, especially with the relatively electron-rich pyridine ring. A temperature of 90-95 °C provides a good balance between reaction rate and stability of the catalyst and reactants.[14]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Conducting the reaction under nitrogen prevents catalyst degradation and ensures high yields.

Conclusion

This compound is a strategically valuable and versatile intermediate in pharmaceutical synthesis. Its well-differentiated halogen atoms allow for selective, sequential functionalization through established and reliable synthetic methodologies like the Suzuki-Miyaura cross-coupling. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently incorporate this building block into their synthetic campaigns, accelerating the discovery and development of next-generation APIs.

References

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 . PubChem. [Link]

  • 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 . PubChem. [Link]

  • Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis . Autech Industry Co.,Limited. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients . MDPI. [Link]

  • Pharma API Intermediates . Pharma Noble Chem Ltd. [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors . National Institutes of Health (NIH). [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use . MDPI. [Link]

  • Pimodivir . Wikipedia. [Link]

  • 3-Bromo-4-Methylpyridine API from Asian Manufacturers & Suppliers . Pharmaoffer.com. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . MDPI. [Link]

  • SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs . ResearchGate. [Link]

  • VRT0928787 . New Drug Approvals. [Link]

  • The Crucial Role of 5-Bromo-2-chloro-4-methylpyridine in Modern Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . MDPI. [Link]

  • Discovery of a novel, first-in-class, orally bioavailable azaindole inhibitor (VX-787) of influenza PB2 . PubMed. [Link]

  • The Discovery of Nucleophilic Substitution Reactions . NC State University Libraries. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-chloro-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-5-chloro-4-methylpyridin-2-ol (CAS 1199773-45-9). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower your research.

Troubleshooting and Optimization Guide

This section addresses specific issues encountered during the synthesis. The primary route discussed involves the diazotization of 3-Bromo-5-chloro-4-methylpyridin-2-amine, a common and effective method for introducing a hydroxyl group onto the pyridine ring.

Q1: My diazotization reaction yield is consistently low. What are the critical parameters I should investigate?

Low yield in a diazotization-hydrolysis sequence is a frequent problem, often stemming from the instability of the intermediate diazonium salt. The conversion of 3-Bromo-5-chloro-4-methylpyridin-2-amine to the target pyridin-2-ol is a sensitive transformation that requires precise control.

Root Cause Analysis and Solutions:

  • Temperature Control: This is the most critical parameter. The formation of the diazonium salt is exothermic, and its decomposition is highly temperature-dependent.

    • Problem: If the temperature rises above 0-5°C during the addition of the nitrite solution, the diazonium salt can prematurely decompose or participate in side reactions, such as coupling with the starting amine.

    • Solution: Maintain a strict temperature range of -10°C to 0°C throughout the addition of the diazotizing agent (e.g., sodium nitrite)[1]. Use a cryo-bath (e.g., ice-salt or acetone-dry ice) and add the nitrite solution dropwise to manage the exotherm.

  • Reagent Quality and Stoichiometry:

    • Problem: Old or improperly stored sodium nitrite may have partially decomposed to sodium nitrate, reducing its effective concentration. An incorrect stoichiometric ratio can lead to incomplete reaction or side products.

    • Solution: Use a fresh, unopened bottle of sodium nitrite for best results. Ensure accurate molar calculations for the amine, acid, and nitrite. A slight excess of the diazotizing agent is common, but a large excess should be avoided.

  • Acidic Medium:

    • Problem: Insufficient acid concentration can lead to the formation of an azo-compound byproduct by coupling the diazonium salt with the unreacted parent amine. The acid is crucial for generating the active diazotizing agent, nitrous acid (HNO₂), in situ.

    • Solution: The reaction should be carried out in a strongly acidic medium, such as hydrochloric or sulfuric acid[1]. Ensure the starting amine is fully dissolved and protonated before beginning the nitrite addition.

Visual Workflow: Troubleshooting the Diazotization Reaction

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in the key diazotization step.

G start Low Yield Observed temp Verify Temperature Control (Maintained at -10°C to 0°C?) start->temp temp_ok Yes temp->temp_ok Yes temp_no No temp->temp_no No reagents Assess Reagent Quality (Fresh NaNO₂? Accurate Stoichiometry?) reagents_ok Yes reagents->reagents_ok Yes reagents_no No reagents->reagents_no No acid Check Acid Conditions (Amine fully dissolved? Strong acid used?) acid_ok Yes acid->acid_ok Yes acid_no No acid->acid_no No workup Review Work-up Procedure (pH adjustment correct? Extraction efficient?) workup_ok Yes workup->workup_ok Yes workup_no No workup->workup_no No temp_ok->reagents reagents_ok->acid acid_ok->workup end Yield Improved workup_ok->end sol_temp Solution: Improve cooling efficiency. Add NaNO₂ solution slower. temp_no->sol_temp sol_reagents Solution: Use new NaNO₂. Recalculate molar equivalents. reagents_no->sol_reagents sol_acid Solution: Ensure complete dissolution of amine in acid before cooling. acid_no->sol_acid sol_workup Solution: Carefully neutralize to pH ~1 to precipitate product. Use appropriate solvent. workup_no->sol_workup sol_temp->end sol_reagents->end sol_acid->end sol_workup->end

Caption: A troubleshooting flowchart for the diazotization synthesis step.

Q2: I am seeing a significant amount of a dark, tarry byproduct after the reaction. What is it and how can I prevent its formation?

The formation of dark, often polymeric, byproducts is a common sign of uncontrolled side reactions.

Analysis and Mitigation:

  • Phenolic Coupling: The target product, a pyridin-2-ol, has phenolic character. The intermediate diazonium salt can couple with the final product, especially if the pH is not kept strongly acidic, leading to colored azo compounds.

  • Radical Reactions: Uncontrolled decomposition of the diazonium salt can initiate radical pathways, leading to polymerization and tar formation.

Preventative Measures:

  • Maintain Low Temperature: As discussed, this is the best way to ensure the diazonium salt reacts via the desired SN1 pathway with water rather than through decomposition or coupling pathways.

  • Efficient Stirring: Ensure the reaction mixture is homogenous. Poor stirring can create localized "hot spots" or areas of high reagent concentration, promoting side reactions.

  • Controlled Quenching: After the diazonium salt is formed, the subsequent hydrolysis step (warming the solution to allow reaction with water) should also be controlled. Warming the reaction too quickly can cause vigorous nitrogen evolution and uncontrolled decomposition. A gradual increase in temperature is recommended.

Experimental Protocol: Synthesis via Diazotization

This protocol is synthesized from established chemical principles for converting a 2-aminopyridine to a 2-pyridinol, as suggested by related transformations in the literature[1].

Materials:

  • 3-Bromo-5-chloro-4-methylpyridin-2-amine (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) or 48% Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂) (approx. 1.1 eq)

  • Deionized Water

  • Ice

Procedure:

  • Vessel Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-Bromo-5-chloro-4-methylpyridin-2-amine in a mixture of concentrated acid and water.

  • Dissolution: Stir the mixture until the amine is fully dissolved, forming the corresponding ammonium salt.

  • Cooling: Cool the solution to between -10°C and -5°C using an appropriate cooling bath.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite in cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the stirred, cold amine solution via the dropping funnel. Crucially, maintain the internal reaction temperature below 0°C throughout the addition. The addition should take approximately 60-90 minutes[2].

  • Reaction: After the addition is complete, stir the mixture for an additional 1-2 hours at 0°C to ensure complete formation of the diazonium salt.

  • Hydrolysis: Slowly warm the reaction mixture to room temperature, then gently heat to 40-50°C. You will observe nitrogen gas evolution as the diazonium salt is converted to the pyridinol. Continue heating until gas evolution ceases.

  • Isolation: Cool the mixture in an ice bath. The product may precipitate. Adjust the pH to ~1 with a base (e.g., concentrated ammonia or NaOH solution), keeping the temperature low[1][2].

  • Purification: Filter the resulting solid precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

Synthesis Pathway Overview

The following diagram illustrates the key transformation from the 2-amino starting material to the final 2-ol product.

Caption: Reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q: Can I use a different starting material? A: Yes, an alternative route starts from 4-Methyl-5-nitropyridin-2-ol. This involves bromination of the ring, followed by chlorination (e.g., with POCl₃) to replace the hydroxyl group, and then subsequent steps. However, the diazotization of the corresponding 2-amino pyridine is often more direct if the starting amine is available[3].

Q: What are the primary safety concerns for this synthesis? A: Diazonium salts can be explosive in a dry, isolated state. This procedure is designed to use them in situ in solution, which is much safer. Bromine is highly corrosive and toxic; always handle it in a fume hood with appropriate personal protective equipment (PPE). Nitrites are oxidizing agents and are toxic if ingested.

Q: My product won't precipitate during work-up. What should I do? A: If the product is soluble in the acidic aqueous mixture, extraction is necessary. After the hydrolysis step, neutralize the acid carefully and extract the aqueous phase multiple times with a suitable organic solvent like diethyl ether or ethyl acetate[1][2]. Combine the organic extracts, dry with a drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under vacuum.

References

  • Synthesis of 3-bromo-2-chloro-5-methylpyridine. PrepChem.com. [Link]

  • US Patent 5436344A: 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Synthetic routes to compounds 5 and 10-19 (Supplementary Information). The Royal Society of Chemistry. [Link]

Sources

Common side products in 3-Bromo-5-chloro-4-methylpyridin-2-ol reactions and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-5-chloro-4-methylpyridin-2-ol Reactions

Welcome to the technical support center for this compound. This versatile substituted pyridine is a valuable building block in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research. However, its multifunctional nature, including the pyridin-2-ol/2-pyridone tautomerism and multiple reactive sites, can lead to specific side products. This guide provides in-depth troubleshooting advice and validated protocols to help you navigate these challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Alkylation Reactions - Why am I getting a mixture of N- and O-alkylated products?

This is the most common issue encountered with 2-hydroxypyridine derivatives. The root cause lies in the tautomeric equilibrium between the pyridin-2-ol and 2-pyridone forms, which creates an ambident nucleophile upon deprotonation. The reaction can proceed via either the nitrogen or the oxygen atom, leading to a mixture of regioisomers.

The Causality Behind Selectivity:

The N- versus O-alkylation ratio is not random; it is dictated by reaction conditions that influence the reactivity of the ambident anion.[1][2] According to Hard and Soft Acid and Base (HSAB) theory, the nitrogen atom is a softer nucleophile, while the oxygen atom is harder.

  • N-Alkylation (Favored): Generally, N-alkylation leads to the thermodynamically more stable product. This pathway is favored by conditions that allow for equilibrium, such as polar aprotic solvents (DMF, DMSO), and when using softer electrophiles (e.g., benzyl halides, primary alkyl halides).[3][4]

  • O-Alkylation (Side Product): This is often the kinetically favored product. It is promoted by conditions that prevent equilibration, such as the use of highly reactive ("hard") alkylating agents (e.g., alkyl sulfates, triflates) and in nonpolar solvents where the counter-ion pairs tightly with the harder oxygen atom.

Troubleshooting Guide: Achieving High N/O Selectivity

ParameterTo Favor N-Alkylation (Desired)To Favor O-Alkylation (Side Product)Rationale
Base NaH, K₂CO₃, Cs₂CO₃Ag₂CO₃, t-BuOKSodium and potassium bases create a "freer" anion, allowing attack from the more nucleophilic nitrogen. Silver salts coordinate to the harder oxygen atom, directing alkylation there.
Solvent DMF, DMSO, Acetonitrile (Polar Aprotic)Dioxane, Toluene, THF (Nonpolar)Polar aprotic solvents solvate the cation, leaving the anion more accessible and favoring the thermodynamic product.
Electrophile (R-X) Alkyl bromides, iodides (Soft)Alkyl sulfates, triflates (Hard)Softer electrophiles prefer to react with the softer nitrogen nucleophile according to HSAB theory.
Temperature Higher temperatures (e.g., 60-100 °C)Lower temperatures (e.g., 0 °C to RT)Higher temperatures allow the reaction to overcome the kinetic barrier and reach the more stable thermodynamic N-alkylated product.
Additive Phase-Transfer Catalyst (e.g., TBAB)NoneMicellar systems, such as those created with certain surfactants in water, can enhance N-selectivity by improving substrate solubility.[4]

Validated Protocol: Selective N-Alkylation with Benzyl Bromide

  • To a stirred suspension of NaH (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF (10 mL/mmol) under a nitrogen atmosphere at 0 °C, add this compound (1.0 eq.) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add benzyl bromide (1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure N-benzyl product.

FAQ 2: Cross-Coupling Reactions - My reaction is sluggish, and I'm seeing significant dehalogenation. What's going wrong?

In cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 5-position. This allows for selective functionalization. However, two primary side reactions can occur: dehalogenation and homocoupling.

  • Proto-dehalogenation: This is the replacement of a halogen atom with a hydrogen atom. It is a common side reaction in many cross-coupling protocols, often exacerbated by elevated temperatures, certain bases, or the presence of water or other proton sources.[5][6][7]

  • Homocoupling: Dimerization of the boronic acid (or other organometallic partner) can occur, consuming your reagent and complicating purification.

G Start Start: Low Yield / Dehalogenation in This compound Cross-Coupling Q1 Is the catalyst active? (Fresh? Correct Pd state?) Start->Q1 Sol1 Solution: Use fresh catalyst. Consider pre-activation step. Q1->Sol1 A1_No Q2 Is the temperature too high? Q1->Q2 A1_Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Solution: Lower the temperature. Run a temperature screen (e.g., 60-90 °C). Q2->Sol2 A2_Yes Q3 Is the base appropriate? (Too strong? Poor solubility?) Q2->Q3 A2_No A2_Yes Yes A2_No No Sol2->Q3 Sol3 Solution: Switch to a milder base (e.g., K₃PO₄, CsF). Ensure anhydrous conditions. Q3->Sol3 A3_No Q4 Is the ligand suitable for this heterocyclic substrate? Q3->Q4 A3_Yes A3_Yes No A3_No Yes Sol3->Q4 Sol4 Solution: Screen electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos). Q4->Sol4 A4_No End Reaction Optimized Q4->End Yes A4_No Yes Sol4->End

Troubleshooting Guide: Minimizing Dehalogenation in Suzuki Coupling

IssuePotential CauseRecommended Action
Significant Dehalogenation 1. Reaction temperature too high. 2. Base is too strong or hydrous. 3. Reductive elimination from a Pd(II)-H intermediate.1. Decrease temperature; screen from 70°C to 90°C. 2. Switch to K₃PO₄ or CsF. Ensure all reagents and solvents are anhydrous. 3. Use a ligand that promotes faster transmetalation and reductive elimination of the desired product (e.g., bulky biaryl phosphines).
Low Conversion / Sluggish Reaction 1. Catalyst/ligand deactivation. 2. Poor solubility of the base. 3. Inappropriate Pd:Ligand ratio.1. Use a more robust ligand (e.g., SPhos, XPhos). Ensure the system is rigorously degassed. 2. Use a soluble base like Cs₂CO₃ or consider a biphasic system (e.g., Toluene/Water). 3. Optimize the ratio; typically 1:2 to 1:4 is effective.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Slow transmetalation step.1. Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas (N₂ or Ar). 2. Use a more electron-rich ligand to accelerate the catalytic cycle.
FAQ 3: N-Oxidation - I'm observing low yield and decomposition of my starting material. How can I improve this?

Oxidation of the pyridine nitrogen to form the corresponding N-oxide is a powerful transformation for altering the electronic properties of the ring and enabling further functionalization.[8] However, pyridin-2-ols can be sensitive to strong oxidizing conditions, and the electron-rich nature of the ring can lead to undesired side reactions or decomposition.

Common Side Products & Avoidance Strategies:

  • Ring Opening/Degradation: This occurs when the oxidizing agent is too strong or used in large excess. Peracids like m-CPBA are effective but must be used judiciously.

    • Avoidance: Use stoichiometric amounts of the oxidant (1.05-1.2 eq.). Perform the reaction at low temperatures (0 °C) and monitor carefully for the disappearance of the starting material. Alternative, milder reagents like hydrogen peroxide in acetic acid can be effective, though they may require longer reaction times.[9]

  • Over-oxidation: While less common for the pyridine ring itself, other functional groups in more complex derivatives could be susceptible.

    • Avoidance: Choose an oxidant with appropriate chemoselectivity for N-oxidation over other functionalities.

  • Incomplete Reaction: Insufficient oxidant or low temperature can lead to poor conversion.

    • Avoidance: Ensure accurate stoichiometry. If the reaction stalls at low temperature, allow it to warm slowly to room temperature while monitoring closely.

Validated Protocol: Clean N-Oxidation with m-CPBA

  • Dissolve this compound (1.0 eq.) in dichloromethane (DCM, 20 mL/mmol) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq.) in DCM.

  • Add the m-CPBA solution dropwise to the stirred pyridine solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 2-4 hours. Monitor progress by TLC, observing the formation of a more polar spot (the N-oxide) and consumption of the starting material.

  • Once the reaction is complete, quench by adding aqueous sodium thiosulfate solution (10% w/v) and stir for 15 minutes.

  • Add saturated aqueous sodium bicarbonate solution to neutralize the excess acid (check with pH paper).

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude N-oxide, which can be purified by recrystallization or chromatography if necessary.

References

  • Vertex AI Search, "Selective N-Alkyl
  • ResearchGate, "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions" [Link]

  • Organic Chemistry Portal, "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters" [Link]

  • ChemRxiv, "Catalytic Enantioselective Pyridine N-Oxid
  • Baran Lab, "Pyridine N-Oxides" [Link]

  • ResearchGate, "Regio- and Stereoselective Alkylation of Pyridine- N -oxides: Synthesis of Substituted Piperidines and Pyridines"
  • Wikipedia, "Pyridine" [Link]

  • Wiley Online Library, "Pyridine Dimers and Their Low-Temperature Isomerization: A High-Resolution Matrix-Isol
  • National Institutes of Health, "Catalytic Enantioselective Pyridine N-Oxidation" [Link]

  • ResearchGate, "Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions"
  • ARKAT USA, "Recent trends in the chemistry of pyridine N-oxides" [Link]

  • ResearchGate, "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery" [Link]

  • Semantic Scholar, "Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions" [Link]

  • ACS Publications, "Mild and Regioselective N-Alkylation of 2-Pyridones in Water" [Link]

  • YouTube, "Preparation of Pyridines, Part 2: By Halogenation and Nitration" [Link]

  • ACS Publications, "Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes" [Link]

  • PubMed, "Pyridine Dimers and Their Low-Temperature Isomerization: A High-Resolution Matrix-Isolation Spectroscopy Study" [Link]

Sources

Technical Support Center: Purification of 3-Bromo-5-chloro-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-bromo-5-chloro-4-methylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide troubleshooting advice and frequently asked questions in a direct, question-and-answer format to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route employed. However, some common impurities to be aware of include:

  • Starting Materials: Unreacted starting materials, such as 2-amino-3-bromo-5-chloropyridine, can carry through to the final product.

  • Over-halogenated or Under-halogenated Species: Incomplete or excessive halogenation can result in pyridinols with different bromine or chlorine substitution patterns.

  • Positional Isomers: Isomers such as 3-bromo-2-chloro-4-methylpyridine or 5-bromo-2-chloro-4-methylpyridine may form depending on the reaction conditions.[1][2]

  • Solvent Adducts: Residual solvents from the reaction or initial purification steps can form adducts with the product.

A multi-faceted analytical approach, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is essential for identifying and quantifying these impurities.[3]

Q2: My purified this compound is a pale yellow oil, but I was expecting a solid. What could be the reason for this?

A2: While some sources may describe the compound as a solid, it is not uncommon for it to be isolated as a pale yellow oil, particularly if residual solvents are present.[4] The physical state can be influenced by the purity of the compound. The presence of even small amounts of impurities can disrupt the crystal lattice, preventing solidification.

To induce crystallization, you can try the following:

  • Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble (e.g., hexane) can sometimes induce precipitation.

  • Seed Crystals: If you have a small amount of solid material, adding a seed crystal to the oil can initiate crystallization.

  • High Vacuum: Applying a high vacuum can help remove trace amounts of volatile impurities and residual solvents that may be inhibiting crystallization.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[2] The container should be tightly sealed to prevent moisture ingress and potential degradation. For long-term storage, refrigeration is advisable. As with many halogenated pyridines, it is prudent to protect it from prolonged exposure to light.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

Issue 1: Poor Separation During Column Chromatography

Symptom: Your collected fractions from column chromatography show significant overlap between the desired product and impurities when analyzed by TLC or HPLC.

Root Cause Analysis and Solutions:

The effectiveness of column chromatography hinges on the differential partitioning of compounds between the stationary and mobile phases.[5] Poor separation is often a result of an improperly selected solvent system or issues with the column packing.

  • Inappropriate Solvent Polarity:

    • If the compound elutes too quickly (high Rf on TLC): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) and increase the proportion of the less polar solvent (e.g., hexane).

    • If the compound elutes too slowly or not at all (low Rf on TLC): The mobile phase is not polar enough. Gradually increase the proportion of the polar solvent.

  • Improper Column Packing:

    • Channeling: Uneven packing of the silica gel can create channels where the solvent and sample flow through too quickly, leading to poor separation. Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles.[6] Gentle tapping of the column during packing can help.[5]

    • Cracking of the Silica Bed: Allowing the top of the silica gel to run dry will cause cracks to form, severely compromising separation. Always keep the solvent level above the top of the silica.

  • Sample Loading:

    • Overloading: Applying too much crude material to the column will result in broad bands that are difficult to resolve. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Dilute Sample: The sample should be dissolved in a minimal amount of the mobile phase or a less polar solvent to ensure it is loaded onto the column as a concentrated band.[5]

Workflow for Optimizing Column Chromatography:

Caption: Decision-making workflow for troubleshooting poor column chromatography separation.

Issue 2: Difficulty in Achieving High Purity by Recrystallization

Symptom: After recrystallization, the melting point of your this compound is broad, and analytical data (e.g., NMR, HPLC) still shows the presence of impurities.

Root Cause Analysis and Solutions:

Recrystallization is a powerful purification technique, but its success is highly dependent on the choice of solvent and the cooling process.

  • Inappropriate Recrystallization Solvent: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Finding a Suitable Solvent: Experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water or hexane). The goal is to find a solvent or solvent system where the product has a steep solubility curve with respect to temperature.

  • Cooling Rate:

    • Cooling Too Quickly: Rapid cooling can lead to the precipitation of impurities along with the product, resulting in a less pure solid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Presence of Insoluble Impurities:

    • Hot Filtration: If you observe insoluble material in the hot solution, perform a hot filtration to remove these impurities before allowing the solution to cool.

Step-by-Step Protocol for Recrystallization:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Heat the mixture. If the solid dissolves completely upon heating and reappears upon cooling, the solvent is a good candidate.

  • Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes to remove colored impurities.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.

Issue 3: Inconsistent Analytical Data (NMR, HPLC)

Symptom: You observe batch-to-batch variations in your NMR or HPLC data, or the results are not consistent with the expected structure of this compound.

Root Cause Analysis and Solutions:

Inconsistent analytical data can point to issues with sample preparation, the analytical method itself, or the stability of the compound.

  • Sample Preparation:

    • Incomplete Dissolution: Ensure your sample is completely dissolved in the appropriate deuterated solvent for NMR or mobile phase for HPLC before analysis.[3]

    • Contamination: Use clean glassware and high-purity solvents to avoid introducing contaminants.

  • HPLC Method:

    • Mobile Phase: The composition and pH of the mobile phase can significantly affect the retention time and peak shape. For pyridine derivatives, reversed-phase HPLC with a C18 column and a buffered mobile phase (e.g., acetonitrile-water with a phosphate buffer) is often effective.[7]

    • Detection Wavelength: Ensure the UV detector is set to a wavelength where this compound has a strong absorbance.

  • Compound Stability:

    • Degradation: While generally stable, prolonged exposure to harsh conditions (strong acids/bases, high temperatures) could potentially lead to degradation. Analyze samples promptly after preparation.

Data Summary Table for Analytical Techniques:

Technique Typical Application Key Parameters to Control
HPLC Purity assessment and impurity profiling.[8]Column type (e.g., C18), mobile phase composition and pH, flow rate, detection wavelength.
¹H NMR Structural elucidation and confirmation.[9]Deuterated solvent, spectrometer frequency.
LC-MS Molecular weight confirmation and identification of impurities.[9]Ionization source, mass analyzer settings.

Conclusion

The successful purification of this compound is achievable with a systematic and informed approach. By understanding the potential challenges and their underlying causes, researchers can effectively troubleshoot their experiments and obtain a product of high purity. This guide provides a foundation for addressing common issues, but it is important to remember that each synthesis and purification may present unique challenges requiring careful observation and methodical optimization.

References

  • PubChem. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318. Available from: [Link]

  • Pharmaffiliates. 1199773-45-9| Chemical Name : 3-Bromo-5-chloro-2-hydroxy-4-picoline. Available from: [Link]

  • Chemsrc. 3-Bromo-5-chloro-4-methylpyridine | CAS#:1260010-08-9. Available from: [Link]

  • Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • PubChem. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437. Available from: [Link]

  • PubChem. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119. Available from: [Link]

  • YouTube. Performing Column Chromatography. Available from: [Link]

  • Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Available from: [Link]

  • YouTube. Column Chromatography. Available from: [Link]

Sources

Technical Support Center: Optimizing Substitutions on 3-Bromo-5-chloro-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing substitution reactions on 3-bromo-5-chloro-4-methylpyridin-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this versatile heterocyclic building block. The inherent functionalities of this molecule—a reactive bromine atom, a pyridin-2-ol/pyridone tautomeric system, and an additional chloro substituent—offer numerous synthetic handles but also present unique challenges in regioselectivity and reaction efficiency.

This guide moves beyond simple protocols to provide in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction conditions with confidence.

Part 1: Foundational Concepts - Understanding the Substrate's Reactivity

Before diving into specific reactions, it's critical to understand the substrate's inherent chemical nature. The tautomeric equilibrium between the pyridin-2-ol and 2-pyridone forms is the single most important factor governing its reactivity in nucleophilic substitutions.

tautomerism cluster_ol Aromatic Hydroxy Form cluster_one Amide Form Pyridin-2-ol This compound Pyridone 3-Bromo-5-chloro-4-methyl-2(1H)-pyridone Pyridin-2-ol->Pyridone Equilibrium

Caption: Tautomeric equilibrium of the substrate.

FAQ 1: Which tautomer, the pyridin-2-ol or the 2-pyridone, is dominant and how does this affect my reactions?

Answer: In most common solvents, the 2-pyridone tautomer is significantly more stable and thus the predominant form. This has profound implications for reactivity:

  • For Alkylation: The molecule behaves more like an amide than a phenol. This means you have two potential nucleophilic sites: the nitrogen atom (N1) and the oxygen atom (O2). Controlling the site of alkylation (N- vs. O-alkylation) is a primary challenge.

  • For Cross-Coupling: The pyridine nitrogen's lone pair of electrons in the pyridone form can coordinate to and inhibit palladium catalysts, a common issue in cross-coupling reactions that requires careful selection of ligands.[1]

Part 2: Troubleshooting N- vs. O-Alkylation

The ambident nucleophilic character of the pyridone system often leads to mixtures of N- and O-alkylated products. Optimizing for one regioisomer requires a careful selection of base, solvent, and temperature.

FAQ 2: My alkylation is giving me a mixture of N- and O-alkylated products. How can I selectively synthesize the N-alkylated pyridone?

Answer: To favor N-alkylation, you want to use conditions that promote reaction at the more nucleophilic nitrogen atom while minimizing the reactivity of the oxygen. The key is often the choice of base and solvent.

  • Underlying Principle: A moderately weak base in a polar aprotic solvent often generates a "softer" nucleophile that preferentially attacks the "softer" electrophilic carbon of the alkylating agent. Cesium carbonate (Cs₂CO₃) in DMF or acetonitrile is a classic combination for promoting N-alkylation.[2] The large, poorly-solvated cesium cation is thought to coordinate loosely with the oxygen, leaving the nitrogen atom more accessible and nucleophilic.

  • Troubleshooting Steps:

    • Switch to a Weaker Base: If you are using a very strong base like sodium hydride (NaH), you are likely generating the harder oxygen anion (phenoxide-like), which favors O-alkylation. Switch to bases like Cs₂CO₃ or K₂CO₃.

    • Choose a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are ideal. Avoid protic solvents like ethanol, which can solvate the oxygen anion and complicate the reaction profile.

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate (start at room temperature and gently heat if necessary). Higher temperatures can sometimes decrease selectivity.

FAQ 3: For my project, I need the O-alkylated product (a 2-alkoxypyridine). What conditions should I use?

Answer: To favor O-alkylation, you need to generate the more reactive oxygen anion (the harder nucleophile) and ensure it is available for reaction.

  • Underlying Principle: Strong, "hard" bases that fully deprotonate the pyridone are necessary. Sodium hydride (NaH) is the most common choice. It irreversibly deprotonates the substrate to form the sodium salt, where the negative charge is predominantly on the highly electronegative oxygen atom.

  • Troubleshooting Steps:

    • Use a Strong Base: Employ a strong base like NaH or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like THF or DMF. Ensure your glassware and solvent are scrupulously dry, as these bases react violently with water.

    • Consider the Alkylating Agent: While not always tunable, O-alkylation can sometimes be favored by using harder electrophiles. For instance, reactions with diazo compounds in the presence of a Lewis acid catalyst can be highly selective for O-alkylation.[3]

    • Temperature: These reactions are often run at low temperatures (e.g., 0 °C to room temperature) to control reactivity and minimize side reactions.

Summary Table 1: General Conditions for Regioselective Alkylation

Desired ProductRecommended BaseRecommended SolventTemperatureKey Principle
N-Alkylation Cs₂CO₃, K₂CO₃DMF, Acetonitrile, DMSO25–80 °CPromotes "soft" nucleophilic character at the nitrogen.[2]
O-Alkylation NaH, KOtBu, LHMDSTHF, Dioxane, DMF (anhydrous)0–25 °CGenerates the "hard" oxygen anion for reaction.

graph TD {
A[Start: Desire Alkylated Product] --> B{Which Isomer?};
B --> C[N-Alkylated Pyridone];
B --> D[O-Alkylated Pyridine];
subgraph "N-Alkylation Workflow"
    C --> E{Base Selection};
    E --> F[Cs₂CO₃ or K₂CO₃];
    F --> G{Solvent Selection};
    G --> H[DMF or Acetonitrile];
    H --> I[Reaction at RT to 80°C];
end

subgraph "O-Alkylation Workflow"
    D --> J{Base Selection};
    J --> K[NaH or KOtBu];
    K --> L{Solvent Selection};
    L --> M[Anhydrous THF or DMF];
    M --> N[Reaction at 0°C to RT];
end

I --> O[Analyze Product Mixture];
N --> O;

}

Caption: Decision workflow for N- vs. O-alkylation.

Part 3: Troubleshooting Palladium-Catalyzed Cross-Coupling at C3-Br

The C3-bromo position is an excellent handle for forming new C-C and C-N bonds using palladium catalysis. However, the pyridine nitrogen presents a common failure point by poisoning the catalyst.[1]

A. Suzuki-Miyaura C-C Coupling
FAQ 4: My Suzuki reaction is giving low yield or stalling completely. What's the most likely cause?

Answer: Low yields in Suzuki couplings with pyridine substrates are almost always linked to catalyst inhibition or deactivation.[1] The pyridine nitrogen lone pair coordinates to the palladium center, forming inactive complexes and halting the catalytic cycle.

  • Troubleshooting Strategy:

    • Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich phosphine ligands that shield the palladium center from the pyridine nitrogen. Ligands like XPhos, SPhos, RuPhos, or related Buchwald-type ligands are the industry standard for this type of substrate.[1]

    • Check Your Base: The base is crucial for activating the boronic acid.[4] A common issue is using a base that is not strong enough or has poor solubility. K₃PO₄ or K₂CO₃ are often effective and should be finely ground to maximize surface area. The reaction requires an aqueous phase for the base to function effectively with the boronate ester.

    • Ensure an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure your reaction is thoroughly degassed (e.g., by three pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and maintained under a positive pressure of inert gas.

    • Boronic Acid Quality: Boronic acids can degrade over time, especially through protodeboronation.[1] Use fresh, high-quality boronic acid or consider using more stable alternatives like MIDA boronates or trifluoroborate salts.[6]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-Br pd0->pd_complex 1 oa Oxidative Addition oa->pd_complex tm Transmetalation pd_complex_r2 R¹-Pd(II)L₂-R² tm->pd_complex_r2 re Reductive Elimination re->pd0 prod R¹-R² (Product) re->prod sub R¹-Br (Substrate) sub->oa boronic R²-B(OH)₂ + Base boronic->tm pd_complex->pd_complex_r2 2 pd_complex_r2->pd0 3 pd_complex_r2->re

Caption: Simplified Suzuki-Miyaura catalytic cycle.

B. Buchwald-Hartwig C-N Amination
FAQ 5: I'm struggling with a Buchwald-Hartwig amination. What are the most important parameters to screen?

Answer: Similar to the Suzuki reaction, the success of a Buchwald-Hartwig amination on this substrate hinges on the correct combination of catalyst, ligand, and base. The reaction is known for its broad scope but requires careful optimization.[7][8]

  • Key Optimization Parameters:

    • Ligand/Catalyst System: Sterically hindered and electron-rich ligands are essential.[9] For primary and secondary alkylamines, ligands like XPhos or RuPhos are excellent starting points. Pre-formed catalysts (precatalysts) like G3 or G4 palladacycles can offer improved activity and reproducibility.

    • Base Selection: The choice of base is critical and depends on the amine's pKa and the functional group tolerance of your substrate.[10]

      • Sodium tert-butoxide (NaOtBu): A very strong and common base, often providing the fastest reaction rates. However, it is not compatible with base-sensitive functional groups (e.g., esters).

      • Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base useful for substrates with protic functional groups.

      • Cesium Carbonate (Cs₂CO₃): A weaker base that offers excellent functional group tolerance, though it may require higher temperatures or longer reaction times.[10]

    • Solvent: Anhydrous, non-protic polar solvents are standard. Toluene, dioxane, and t-butanol are commonly used.

Summary Table 2: Starting Conditions for Cross-Coupling Reactions
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (1-2%)XPhos (2-4%)K₃PO₄ (2-3)Toluene/H₂O80-110
Buchwald-Hartwig Pd(OAc)₂ (1-2%)RuPhos (2-4%)NaOtBu (1.5-2)Toluene or Dioxane80-110

Part 4: Experimental Protocols

Protocol 1: General Procedure for N-Alkylation
  • Setup: To a clean, dry reaction vial, add this compound (1.0 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and a magnetic stir bar.

  • Reagent Addition: Add anhydrous DMF (to make a ~0.2 M solution).

  • Alkylation: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.2 equiv) via syringe.

  • Reaction: Seal the vial and heat the mixture to 60-80 °C with vigorous stirring. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk flask, add the this compound substrate (1.0 equiv), the boronic acid partner (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition & Degassing: Add toluene and water (typically a 5:1 to 10:1 ratio). Seal the flask and thoroughly degas the mixture by sparging with argon for 20-30 minutes.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[1]

References

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • RSC Publishing. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Available from: [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Available from: [Link]

Sources

Degradation pathways of 3-Bromo-5-chloro-4-methylpyridin-2-ol and storage solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-5-chloro-4-methylpyridin-2-ol

A Guide for Researchers on Stability, Storage, and Degradation

Prepared by: Gemini, Senior Application Scientist

Introduction: this compound is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and drug development. The inherent reactivity of its substituted pyridine ring system necessitates careful handling and storage to ensure experimental reproducibility and the integrity of research outcomes. This guide provides a comprehensive technical resource in a question-and-answer format to address common challenges related to the stability and degradation of this compound. While specific degradation pathway studies on this exact molecule are not extensively published, the information herein is synthesized from established principles of organic chemistry, data from analogous halogenated heterocyclic compounds, and standard laboratory best practices.

Part 1: Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common inquiries regarding the proper storage and handling of this compound in both solid and solution forms.

Q1: What are the recommended storage conditions for solid this compound?

The primary goal for storing the solid compound is to protect it from moisture, light, and heat.

  • Temperature: Store in a refrigerator at 2-8°C for long-term stability.[1]

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[2] An inert atmosphere (e.g., argon or nitrogen) is recommended for extended storage to minimize potential oxidative degradation.

  • Container: Use a tightly sealed, opaque or amber glass vial to prevent light exposure and moisture ingress.[3]

Q2: How should I prepare stock solutions? What solvents are suitable?

Due to its molecular structure, this compound is expected to be soluble in a range of polar organic solvents.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol) are common choices for creating high-concentration stock solutions.

  • Best Practices:

    • Always perform a small-scale solubility test before preparing a large stock.

    • Use anhydrous, high-purity solvents to avoid introducing water or other reactive impurities.

    • If sonication is used to aid dissolution, do so gently and in a controlled temperature bath to avoid localized heating, which could accelerate degradation.

Q3: My experiment requires an aqueous buffer. How should I handle the compound in aqueous solutions?

Direct dissolution in aqueous buffers may be limited. The common practice is to prepare a high-concentration stock in an organic solvent like DMSO and then perform a serial dilution into the aqueous experimental medium.

  • Caution: Be mindful of the final concentration of the organic solvent (e.g., DMSO) in your assay, as it can affect biological systems. Typically, a final concentration of <0.5% DMSO is recommended.

  • pH Sensitivity: Halogenated pyridinols can exhibit pH-dependent stability. It is crucial to prepare fresh dilutions in your aqueous buffer immediately before the experiment. Do not store the compound in aqueous solutions for extended periods unless stability has been explicitly verified.

Q4: What are the best practices for storing solutions of this compound?

Solutions are inherently less stable than the solid compound. Proper storage is critical to ensure the concentration and integrity of the stock.

  • Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and promote precipitation or degradation.

  • Storage Temperature: Store stock solutions at -20°C or, for longer-term storage (>1 month), at -80°C.

  • Light Protection: Always store solution aliquots in amber vials or wrap clear vials in aluminum foil to protect them from light.[3]

Table 1: Summary of Recommended Storage Conditions
FormTemperatureAtmosphereContainer/ProtectionDuration
Solid 2-8°C[1]Dry, Inert Gas (e.g., Argon)Tightly sealed, Opaque/Amber VialLong-Term
Organic Stock -20°C to -80°CTightly sealedSingle-use Aliquots, Amber VialsUp to 6 months
Aqueous Dilution 2-8°C (on ice)N/ACovered from lightUse Immediately

Part 2: Troubleshooting Guide: Investigating Sample Instability

This section is designed to help you diagnose and resolve issues related to the suspected degradation of this compound during your experiments.

Problem: My experimental results are inconsistent, the compound's activity seems to decrease over time, or I see unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS). What are the likely causes?

Inconsistent results are often a sign of compound instability. The structure of this compound suggests three primary potential degradation pathways: photodegradation, hydrolysis, and oxidation.

Workflow for Troubleshooting Compound Instability

G cluster_pathways Investigate Potential Degradation Pathways start Inconsistent Results or Suspected Degradation check_storage Step 1: Verify Storage Conditions (Solid & Solution) - Temperature? - Light Protection? - Tightly Sealed? start->check_storage check_handling Step 2: Review Handling Protocol - Fresh Solutions? - Solvent Purity? - pH of Buffer? check_storage->check_handling analyze_purity Step 3: Analyze Compound Purity (Use HPLC-UV/MS) - Is the starting material pure? - Are new peaks appearing? check_handling->analyze_purity photodegradation Hypothesis A: Photodegradation - Rerun experiment with  strict light protection analyze_purity->photodegradation New peaks observed? hydrolysis Hypothesis B: Hydrolysis - Run time-course stability  study in buffer (HPLC) resolve Problem Resolved photodegradation->resolve If results stabilize oxidation Hypothesis C: Oxidation - Use degassed solvents - Add antioxidant (if compatible) hydrolysis->resolve If stable at specific pH/time oxidation->resolve If results stabilize

Caption: A logical workflow for diagnosing the root cause of compound instability.

A1: Potential Photodegradation
  • Causality (The "Why"): Aromatic compounds containing carbon-halogen bonds are often susceptible to photodegradation. The energy from UV or even high-intensity visible light can be absorbed by the molecule, promoting it to an excited state. This can lead to the homolytic cleavage of the carbon-bromine or carbon-chlorine bond, generating highly reactive radical species. These radicals can then participate in a cascade of unpredictable side reactions, leading to a mixture of degradation products.[3]

  • Troubleshooting & Resolution:

    • Strict Light Exclusion: Immediately switch to using amber glass vials or tubes for all solutions. If using clear containers (e.g., microplates), wrap them securely in aluminum foil.

    • Minimize Exposure: Turn off overhead laboratory lights when not necessary and work in a shaded area. Avoid placing samples near windows.

    • Verification: Repeat a failed experiment with and without rigorous light protection. A significant improvement in consistency strongly points to photodegradation as the culprit.

Conceptual Photodegradation Pathway

G Compound 3-Bromo-5-chloro- 4-methylpyridin-2-ol ExcitedState Excited State [Molecule]* Compound->ExcitedState Absorbs Photon (hν) Radicals Radical Formation (e.g., C-Br Cleavage) Pyridinyl Radical + Br• ExcitedState->Radicals Bond Cleavage Products Complex Mixture of Degradation Products Radicals->Products Reaction with Solvent, O₂, or other molecules

Caption: General mechanism of photodegradation for halogenated aromatic compounds.

A2: Potential Hydrolytic Instability
  • Causality (The "Why"): While pyridin-2-one structures are generally stable, their stability can be influenced by pH. Under strongly acidic or basic conditions, the amide-like bond within the pyridinone ring could potentially undergo hydrolysis, although this typically requires harsh conditions (e.g., high temperatures). A more likely scenario is a pH-dependent equilibrium or slow degradation in aqueous buffers over several hours, which could impact assay results.

  • Troubleshooting & Resolution:

    • pH Monitoring: Confirm the pH of your buffers before use.

    • Fresh Preparations: Always prepare aqueous dilutions of the compound immediately before adding it to your experiment. Avoid letting the compound sit in buffer for extended periods.

    • Conduct a Stability Study: If you suspect pH-related instability is affecting a long-duration experiment (e.g., >4 hours), a simple HPLC-based stability test is advised.

Experimental Protocol: HPLC-Based Aqueous Stability Test
  • Preparation: Prepare a ~10 µM solution of the compound in three separate buffers relevant to your experimental range (e.g., pH 5.0, pH 7.4, pH 9.0).

  • Time Zero (T=0): Immediately inject an aliquot of each solution onto an HPLC system and record the peak area of the parent compound.

  • Incubation: Incubate the remaining solutions at your experimental temperature (e.g., 37°C), protected from light.

  • Time Points: Inject aliquots at subsequent time points (e.g., T=1, 2, 4, 8, 24 hours).

  • Analysis: Plot the percentage of the parent compound's peak area remaining relative to T=0 for each pH. A rapid decrease in peak area at a specific pH indicates instability under those conditions. Chromatographic methods are central to assessing purity and identifying degradation products.[4]

A3: Potential Oxidative Degradation
  • Causality (The "Why"): The methyl group on the pyridine ring and the electron-rich nature of the pyridin-2-ol tautomer can be susceptible to oxidation. This can be initiated by dissolved molecular oxygen, peroxide contaminants in solvents (especially older ethers like THF or dioxane), or metal ion catalysts.

  • Troubleshooting & Resolution:

    • Solvent Purity: Use fresh, high-purity, or BHT-stabilized solvents whenever possible.

    • Degassing: For highly sensitive reactions, degas your solvents and buffers by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

    • Antioxidants: If compatible with your experimental system, consider the inclusion of a radical scavenger or antioxidant (e.g., a small amount of BHT or Vitamin E), but this should be tested for interference first.

References

  • MedChemExpress. (2025).
  • CymitQuimica. (n.d.).
  • Fisher Scientific. (2010).
  • Echemi. (n.d.).
  • Chemistry Stack Exchange. (2019). Storage of Halogen.
  • Pharmaffiliates. (n.d.). 3-Bromo-5-chloro-2-hydroxy-4-picoline.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.

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Technical Support Center: Synthesis & Purification of 3-Bromo-5-chloro-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-5-chloro-4-methylpyridin-2-ol (CAS: 1199773-45-9). This resource is designed for researchers, chemists, and drug development professionals to address common challenges in achieving high purity for this key heterocyclic intermediate. We will explore the causality behind common purification issues and provide field-proven protocols and troubleshooting advice to streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A: In its pure solid state, the compound is typically an off-white to pale yellow crystalline solid. Significant deviation in color, such as dark brown or amber hues, often indicates the presence of residual catalysts, oxidation byproducts, or trapped solvents.

Q2: My NMR spectrum shows two distinct sets of peaks even after I've purified the compound. Is it still impure?

A: Not necessarily. This is a classic observation for 2-hydroxypyridine derivatives, which exist in a tautomeric equilibrium between the pyridin-2-ol (enol) form and the pyridin-2(1H)-one (keto) form.[1] The ratio of these tautomers is highly dependent on the solvent, concentration, and temperature, which can result in what appears to be a mixture in the NMR spectrum.[1] To confirm purity, it is essential to use an analytical method like HPLC or LC-MS, which will typically show a single peak for the compound regardless of the tautomeric form in solution.

Q3: What are the most common impurities I should anticipate during the synthesis?

A: The most common impurities often arise from the starting materials or side reactions during synthesis. These can include:

  • Isomeric Byproducts: Incomplete regioselectivity during bromination or chlorination steps can lead to isomers with halogens at different positions.

  • Unreacted Starting Materials: Incomplete reaction conversion is a common source of impurities.

  • Over-brominated Species: Addition of a second bromine atom to the pyridine ring can occur under harsh bromination conditions.

  • Hydrolysis Byproducts: If the synthesis involves precursors like 2-alkoxypyridines, incomplete hydrolysis can leave residual starting material.

Troubleshooting Guide: From Crude to Pure

This guide addresses specific issues you may encounter during the purification process in a question-and-answer format.

G cluster_start Synthesis & Initial Analysis cluster_decision Purity Check cluster_purification Purification Workflow cluster_end Final Product start Crude Synthetic Product analysis Assess Purity (TLC / HPLC / ¹H NMR) start->analysis decision Is Purity >98%? analysis->decision issue1 Problem: Multiple Spots/Peaks (Close Polarity) decision->issue1 No pure Pure Product (>98%) decision->pure Yes issue2 Problem: Persistent Color issue1->issue2 issue3 Problem: Low Recovery issue2->issue3 issue4 Problem: Oily Product issue3->issue4 issue4->analysis Re-assess Purity archive Archive & Document pure->archive

Caption: General troubleshooting workflow for purity enhancement.

Issue 1: My TLC or HPLC analysis shows multiple spots or peaks with similar retention factors.

  • Potential Cause: This is often due to the presence of structurally similar impurities, such as regioisomers, which have very close polarities to the desired product. The pyridin-2-ol moiety itself imparts significant polarity, making separation challenging.

  • Solution:

    • Optimize Column Chromatography: Standard silica gel chromatography may not be sufficient. Consider using a less polar, high-volume solvent system (e.g., 10-20% ethyl acetate in hexane) and employing a slow gradient elution to improve separation.[2] A patent for a related compound successfully used chromatography on silica with 10% ethyl acetate in hexane.[2]

    • Recrystallization: This is often the most effective method for removing isomeric impurities. A systematic solvent screen is crucial. See the protocols section below for a detailed guide.

    • Derivative Formation: In challenging cases, the tautomeric mixture can be converted into a single, less polar derivative (e.g., by O-alkylation or O-silylation) to facilitate purification.[1] The protecting group can then be removed post-purification.

Issue 2: The final product is a stable off-white or yellowish solid, but I can't get rid of a persistent brown or amber color.

  • Potential Cause: This coloration is typically due to trace amounts of highly conjugated impurities or baseline material from the chromatography that co-eluted with your product. It can also be caused by oxidation or degradation if the compound was exposed to high heat for extended periods.

  • Solution:

    • Activated Charcoal Treatment: Dissolve the product in a suitable hot solvent (like ethanol or ethyl acetate) and add a small amount (1-2% by weight) of activated charcoal. Heat the suspension at reflux for 15-30 minutes, then filter the hot solution through a pad of Celite® to remove the charcoal. Allow the filtrate to cool and crystallize.

    • Trituration: If the product is mostly pure, a simple trituration (slurrying the solid in a solvent in which it is poorly soluble) can be effective. Suspend the colored solid in a non-polar solvent like cold diethyl ether or hexane. Stir vigorously for 30 minutes, then filter and wash the solid with fresh cold solvent. This will wash away many colored impurities.

Issue 3: I'm experiencing significant product loss during silica gel chromatography.

  • Potential Cause: Basic pyridine compounds are known to interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and irreversible adsorption.[3] This results in poor separation and low recovery.

  • Solution:

    • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in your chosen eluent system containing 0.5-1% triethylamine (TEA). This will "cap" the acidic sites and improve recovery.[1]

    • Switch the Stationary Phase: Consider using a more inert stationary phase, such as neutral alumina, or a C18-functionalized silica (reverse-phase chromatography).

    • Avoid Chlorinated Solvents: Dichloromethane can sometimes decompose on silica gel to generate trace amounts of HCl, which can protonate your pyridine and cause it to bind strongly to the column. If possible, use an ethyl acetate/hexane or ether/hexane solvent system.

Issue 4: My product refuses to crystallize and remains an oil or wax after solvent removal.

  • Potential Cause: The presence of even minor impurities can disrupt the crystal lattice, preventing solidification. Trapped solvent is another common culprit.

  • Solution:

    • High-Vacuum Drying: Ensure all residual solvent is removed by drying the sample under high vacuum, possibly with gentle heating (e.g., 30-40°C), for several hours.

    • Scratching: Dissolve the oil in a minimal amount of a suitable solvent. Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure material from a previous batch, add it to a supersaturated solution of your oily product to induce crystallization.

    • Re-purify: If the above methods fail, it is a strong indication that the product is not pure enough to crystallize. Re-purification by meticulous column chromatography is recommended.

Key Experimental Protocols

Protocol 1: Purity Enhancement by Recrystallization

This protocol provides a systematic approach to purify the title compound by removing impurities with different solubility profiles.

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in various solvents (~0.5 mL). The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and filter hot through Celite®, as described in Issue 2.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Purity Check: Analyze the purity of the recrystallized material using HPLC or TLC.

Solvent System Polarity Comments
Ethanol / WaterHighGood for polar compounds. Dissolve in hot ethanol, add water dropwise until cloudy, then re-heat to clarify and cool.[4]
TolueneMediumEffective for removing highly polar or non-polar impurities.
Ethyl Acetate / HexaneMedium-LowA versatile system. Dissolve in minimal hot ethyl acetate, then add hexane until turbidity persists. Re-heat and cool.
Protocol 2: High-Resolution Flash Column Chromatography

This protocol is for separating closely related impurities.

  • Adsorbent Preparation: Use silica gel with a particle size of 40-63 µm. If low recovery is an issue, pre-treat the silica with 1% triethylamine in the eluent.

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the compound in a polar solvent (like acetone or ethyl acetate), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method provides superior resolution compared to liquid loading.

  • Column Packing: Pack the column with silica gel slurried in the initial, least polar eluent. Add a layer of sand on top of the silica bed. Carefully add the dry-loaded sample onto the sand.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 5% Ethyl Acetate in Hexane). Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% Ethyl Acetate) to elute the compounds. A slow, shallow gradient is key to separating close spots.[2]

  • Fraction Collection: Collect small fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.

G start Impure Product q1 Is the product a solid? start->q1 recrystallize Attempt Recrystallization q1->recrystallize Yes chromatography Perform Flash Chromatography q1->chromatography No (Oily/Waxy) q2 Did it crystallize easily with good purity? recrystallize->q2 end_good Purification Successful chromatography->end_good q2->chromatography No q2->end_good Yes end_bad Re-evaluate Strategy (Consider derivatization or alternative chromatography)

Caption: Decision tree for selecting a purification method.

Analytical Methods for Purity Determination

Ensuring the purity of your final compound is critical. A combination of methods is recommended for unambiguous characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[]

    • Typical System: A reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks for the basic pyridine nitrogen.[6]

    • Detection: UV detection at a wavelength where the pyridine ring absorbs strongly (e.g., ~270-280 nm).

    • Purity Assessment: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and detects impurities.

    • ¹H NMR: Confirms the presence of the correct number of protons in their expected chemical environments. Integration can be used to quantify impurities if their signals are well-resolved from the product peaks.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. A pure sample should show the correct number of carbon signals.

  • Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this technique confirms the molecular weight of the compound.[7] It is highly sensitive and can detect trace-level impurities if their mass differs from the product.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-2-chloro-5-methylpyridine.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • SciELO México. (2018). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Springer. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubChem. (n.d.). 3-Bromo-2-chloro-4-methylpyridine. Retrieved from [Link]

  • ResearchGate. (2017). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved from [Link]

  • ResearchGate. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Retrieved from [Link]

  • PubMed. (2014). Design, Synthesis and Evaluation of Pyridine-Based Chromatographic Adsorbents for Antibody Purification. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
  • PMC. (2025). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Retrieved from [Link]

  • PubMed. (2014). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. Retrieved from [Link]

  • Patent 0136593. (n.d.). Novel halopyridines and methods of making.
  • GUP. (2014). 8-Bromination of 2,6,9-trisubstituted purines with pyridinium tribromide. Retrieved from [Link]

Sources

Overcoming solubility issues with 3-Bromo-5-chloro-4-methylpyridin-2-ol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-chloro-4-methylpyridin-2-ol (CAS 1199773-45-9). This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in organic solvents. It is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving desired concentrations for their experiments.

Understanding the Molecule: Why is Solubility a Challenge?

This compound presents a unique solubility profile due to its molecular structure. The key challenge arises from the tautomeric equilibrium between the pyridin-2-ol (enol) form and the more stable pyridin-2-one (keto) form.

The pyridin-2-one tautomer can form strong intermolecular hydrogen bonds in the solid state, creating a stable crystal lattice that is difficult to break apart with solvents. This high lattice energy is a primary reason for poor solubility. The molecule's overall polarity, influenced by the hydroxyl/carbonyl group and the halogen substituents, dictates that polar solvents are the most promising candidates for dissolution.

Part 1: Initial Troubleshooting & FAQs

This section addresses the most common initial questions and provides a starting point for your experiments.

Q1: I'm starting a new project with this compound. Which organic solvents should I try first?

A1: Based on the principle of "like dissolves like," you should begin with polar organic solvents. The molecule's ability to act as a hydrogen bond donor and acceptor makes polar protic and aprotic solvents the most effective choices.

Start with the following solvents, progressing from most to least likely to be effective for a screening test:

  • Dimethyl Sulfoxide (DMSO): An excellent, highly polar aprotic solvent for dissolving a wide range of poorly soluble compounds. It is often the solvent of choice for creating concentrated stock solutions for biological assays.[1]

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a highly effective polar aprotic solvent.

  • Methanol (MeOH) / Ethanol (EtOH): These polar protic solvents can engage in hydrogen bonding with the solute, which can be effective. Their lower boiling points can be advantageous for later removal.

  • Acetonitrile (ACN): A polar aprotic solvent that can be a good alternative if DMSO or DMF are not compatible with your downstream application.

  • Tetrahydrofuran (THF) / Dichloromethane (DCM): These are less polar options. They are less likely to be effective on their own but can be useful as part of a co-solvent system.

It is highly unlikely that non-polar solvents like hexanes, toluene, or diethyl ether will effectively dissolve this compound.

Q2: I've added the compound to DMSO, but it's not dissolving at room temperature. What should I do next?

A2: If the compound does not readily dissolve at room temperature, do not immediately assume it is insoluble. Several factors could be at play. Follow this systematic approach:

  • Mechanical Agitation: Ensure the mixture is being vigorously stirred or vortexed. This increases the interaction between the solvent and the surface of the solid particles.

  • Gentle Heating: Carefully warm the solution. An increase in temperature provides the energy needed to overcome the crystal lattice energy of the solid. Use a water bath set to 40-50°C. Caution: Be aware of the solvent's boiling point and the thermal stability of your compound.

  • Sonication: Place the vial in an ultrasonic bath. Sonication uses high-frequency sound waves to create micro-agitations, which can effectively break apart solid aggregates and enhance dissolution.

  • Increase Solvent Volume: You may be attempting to create a supersaturated solution. Try adding more solvent to decrease the target concentration and see if dissolution occurs.

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiment?

A3: Understanding this distinction is critical for experimental reproducibility.

  • Kinetic solubility is the maximum concentration achieved when a concentrated stock (e.g., in DMSO) is rapidly diluted into a second solvent (often an aqueous buffer). It often represents a supersaturated, metastable state and is measured over a short period.[1][2]

  • Thermodynamic solubility (or equilibrium solubility) is the true saturation point of the compound in a solvent. It is measured after the solution has been in contact with excess solid for an extended period (e.g., 24-48 hours), allowing it to reach equilibrium.[1]

For preparing a stable stock solution, you must stay below the thermodynamic solubility limit to prevent the compound from precipitating over time. Kinetic solubility is more relevant for assays involving rapid dilution, but be aware of the potential for precipitation.

Part 2: Systematic Troubleshooting Workflow

When initial attempts fail, a structured approach is necessary. The following workflow guides you from simple modifications to more advanced techniques.

Caption: Systematic workflow for troubleshooting solubility issues.

Part 3: Advanced Solubility Enhancement Techniques

If physical methods are insufficient, chemical modification of the solvent system is the next logical step.

Technique 1: Co-Solvency

Co-solvency is a powerful technique where a small amount of a secondary solvent (the co-solvent) is added to the primary solvent to increase the solubility of a compound.[3][4][5] The co-solvent works by reducing the interfacial tension between the primary solvent and the solute, effectively making the solvent environment more favorable for the solute.[6]

Q4: How do I choose an effective co-solvent system?

A4: The goal is to create a solvent blend with polarity intermediate between the primary solvent and what the solute prefers.

  • Scenario 1: Primary solvent is moderately polar (e.g., Acetonitrile). If your compound is still not dissolving, it likely requires a more polar environment. Add a small percentage of a highly polar aprotic solvent like DMSO or DMF .

  • Scenario 2: Primary solvent is highly polar (e.g., DMSO), but solubility is still limited. This is less common but may indicate that specific intermolecular interactions are being hindered. You could try adding a small amount of a polar protic co-solvent like methanol to introduce hydrogen bonding capabilities.

Table 1: Recommended Co-Solvent Systems for Screening

Primary Solvent Recommended Co-Solvent Starting Ratio (v/v) Rationale
Dichloromethane (DCM) Methanol (MeOH) 9:1 Increases polarity to engage the pyridone's H-bonding sites.
Acetonitrile (ACN) DMSO or DMF 9:1 or 4:1 Significantly boosts the polarity of the solvent system.
Tetrahydrofuran (THF) N-Methyl-2-pyrrolidone (NMP) 9:1 NMP is a powerful, highly polar solvent that can disrupt crystal lattices.

| Ethanol (EtOH) | Propylene Glycol (PG) | 9:1 | PG is a low-toxicity co-solvent commonly used in formulations.[] |

Experimental Protocol 1: Systematic Solubility Assessment

This protocol allows you to systematically determine the approximate solubility of your compound in various solvents.

Materials:

  • This compound

  • Analytical balance

  • Set of 2 mL glass vials with caps

  • Vortex mixer

  • Selection of test solvents (e.g., DMSO, DMF, MeOH, ACN, THF, DCM)

  • Pipettors

Methodology:

  • Weigh approximately 1-2 mg of the compound into a pre-weighed 2 mL glass vial. Record the exact mass.

  • Add a small, precise volume of the first test solvent (e.g., 100 µL) to the vial. This corresponds to an initial high concentration (e.g., 10-20 mg/mL).

  • Cap the vial and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution. If all solid has dissolved, the compound is soluble at or above this concentration. Record this observation.

  • If solid remains, add another 100 µL of solvent (total volume 200 µL), effectively halving the concentration.

  • Repeat steps 3 and 5, incrementally adding solvent and vortexing, until the solid is fully dissolved.

  • Calculate the final concentration (mg/mL) at which the compound fully dissolved. This is your approximate solubility.

  • Repeat this process for each solvent you wish to test. For solvents where solubility is poor, you may need to start with a larger initial volume.

Experimental Protocol 2: Developing a Co-Solvent System

Use this protocol when a single solvent is insufficient.

Materials:

  • Pre-weighed vial of your compound (from Protocol 1)

  • Primary solvent in which the compound is poorly soluble

  • Selected co-solvent (from Table 1)

Methodology:

  • To the vial containing undissolved compound in the primary solvent, add the co-solvent dropwise or in small, metered volumes (e.g., 5-10% of the total volume).

  • After each addition, cap the vial and vortex vigorously for 1-2 minutes.

  • Observe for dissolution. Continue the incremental addition of the co-solvent until the compound is fully dissolved.

  • Note the final ratio of primary solvent to co-solvent required for dissolution. This is your optimized co-solvent system for that target concentration. Important: Do not exceed 20-25% co-solvent if possible, as this indicates the primary solvent is not suitable.

G cluster_system Co-Solvency Mechanism S Solute (Crystal) P Primary Solvent S->P Low Solubility (High Interfacial Tension) C Co-Solvent S->C High Affinity Result Homogeneous Solution S->Result Forms Favorable Interactions P->C Are Miscible P->Result Forms Favorable Interactions C->Result Forms Favorable Interactions Interaction Co-solvent disrupts the primary solvent's structure and lowers the system's overall polarity, making it more favorable for the solute to dissolve.

Caption: The mechanism of co-solvency to enhance solubility.

Technique 2: pH Adjustment (A Note for Organic Systems)

While pH adjustment is a primary tool for aqueous solubility, the underlying principle of protonation/deprotonation can be relevant in some organic systems, particularly with protic solvents like alcohols.[8]

The pyridin-2-ol can be deprotonated by a base to form a pyridin-2-olate salt, or the ring nitrogen can be protonated by a strong acid. These ionized forms may exhibit different solubility profiles.

  • Adding a Base: In a solvent like methanol, adding a small amount of a non-nucleophilic organic base (e.g., triethylamine, TEA) could deprotonate the hydroxyl group, potentially improving solubility.

  • Adding an Acid: Adding a strong acid (e.g., a drop of concentrated HCl or trifluoroacetic acid) could protonate the ring nitrogen.

This is an advanced technique and should be used with caution , as it chemically modifies the compound and may interfere with your downstream application. It is generally not the first choice for simply preparing a stock solution.

References

  • Wikipedia. Cosolvent. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times. [Link]

  • Co-solvency: Significance and symbolism. (2025). Wisdom Library. [Link]

  • Jain, S., et al. (2021). Solubility Enhancement Techniques. Pharmaguideline. [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (2022). Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

  • Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. (2025). ResearchGate. [Link]

  • 3-Bromo-5-chloro-4-methylpyridine. PubChem. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. [Link]

  • 3-Bromo-2-chloro-4-methylpyridine. PubChem. [Link]

  • 3-Bromo-5-chloro-2-hydroxy-4-picoline. Pharmaffiliates. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • What to do when compound did not dissolve in organic solvent? ResearchGate. [Link]

  • Tactics to Improve Solubility. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

  • Troubleshooting: The Workup. University of Rochester Department of Chemistry. [Link]

  • Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

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Technical Support Center: Catalyst Selection for 3-Bromo-5-chloro-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Bromo-5-chloro-4-methylpyridin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, practical advice to navigate the complexities of catalyst selection and reaction optimization for this specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges with this substrate arise from its electronic properties and the presence of two different halogen atoms. The pyridine ring is electron-deficient, which can affect the rate of oxidative addition in palladium-catalyzed reactions.[1] Additionally, the presence of both bromine and chlorine atoms raises the issue of selective catalysis. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for selective coupling at the bromine-bearing position.[2]

Q2: Which type of palladium-catalyzed cross-coupling reaction is most suitable for selective functionalization of this compound?

A2: Given the higher reactivity of the C-Br bond compared to the C-Cl bond, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all viable options for selective functionalization at the C3 position. The choice of reaction will depend on the desired transformation (C-C, C-N, or C-C triple bond formation, respectively).

Q3: How does the pyridin-2-ol tautomerism affect the reaction?

A3: The pyridin-2-ol/2-pyridone tautomerism can influence the substrate's electronic properties and its coordination to the metal center. The pyridone form is often predominant and its electron-donating character can modulate the reactivity of the aryl halide. It is crucial to consider this equilibrium when selecting catalysts and reaction conditions, as it can impact catalyst activity and selectivity.

Q4: Can I achieve selective coupling at the C5-Cl position?

A4: While selective coupling at the C3-Br bond is more common due to the relative bond dissociation energies (C-Br < C-Cl), achieving selectivity at the C5-Cl position is challenging.[2] It would likely require a specialized catalyst system that favors oxidative addition into the C-Cl bond, potentially through the use of highly electron-rich and bulky ligands under carefully optimized conditions. However, the more common strategy is to first react at the C3-Br position and then target the C5-Cl bond in a subsequent step under more forcing conditions.

Troubleshooting Guide

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Symptoms:

  • Starting material (this compound) remains largely unreacted.

  • Minimal formation of the desired biaryl product.

Possible Causes & Solutions:

  • Catalyst Inactivity: The active catalyst for Suzuki coupling is Pd(0).[3] If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote its reduction. The pyridine nitrogen can sometimes inhibit the catalyst.[3]

    • Solution: Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or use a precatalyst system with ligands that facilitate the reduction of Pd(II) to Pd(0). Consider using modern, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are often more effective for electron-deficient heteroaryl halides.[3][4]

  • Inappropriate Base: The base is crucial for the transmetalation step.[3] A weak or insoluble base may not be effective.

    • Solution: Screen stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5] Ensure the base is finely powdered and anhydrous to maximize its reactivity.[3]

  • Protodeboronation of Boronic Acid: The boronic acid coupling partner can be degraded by traces of water or protic solvents, especially under basic conditions.[3]

    • Solution: Use anhydrous solvents and reagents.[3] Consider using a boronate ester (e.g., a pinacol ester) instead of a boronic acid, as they are often more stable.[5]

  • Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized and deactivated by oxygen.[3]

    • Solution: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[3]

Issue 2: Significant Homocoupling of the Boronic Acid

Symptoms:

  • Formation of a significant amount of a symmetrical biaryl byproduct derived from the boronic acid.

Possible Causes & Solutions:

  • Presence of Oxygen: As mentioned, oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[3]

    • Solution: Rigorous exclusion of oxygen is critical. Use flame-dried glassware and maintain a strict inert atmosphere.[3]

  • Incorrect Stoichiometry: A large excess of the boronic acid can favor homocoupling.

    • Solution: Optimize the stoichiometry. While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, avoid using a large excess.[3]

Issue 3: Low Yield in Buchwald-Hartwig Amination

Symptoms:

  • Incomplete conversion of the starting material to the desired amine product.

Possible Causes & Solutions:

  • Poor Catalyst Activation: Inefficient formation of the active LPd(0) catalyst from the precatalyst.

    • Solution: Utilize modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) which are designed for efficient and clean generation of the active catalyst.[6] A pre-activation step, where the catalyst, ligand, and base are stirred together before adding the substrates, can also be beneficial.[6]

  • Incompatible Ligand-Amine Pairing: The choice of ligand is highly dependent on the nature of the amine coupling partner (primary, secondary, etc.).[6]

    • Solution: For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos is a good choice.[6] For more challenging couplings, specialized ligands may be necessary. Consulting a ligand selection guide is recommended.[6]

  • Incorrect Base Selection: The base must be strong enough to deprotonate the amine but not so strong as to cause substrate decomposition.[7]

    • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[6] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ at higher temperatures might be a better option.[6]

Issue 4: Side Reactions - Hydrodehalogenation

Symptoms:

  • Formation of 5-chloro-4-methylpyridin-2-ol as a byproduct.

Possible Causes & Solutions:

  • β-Hydride Elimination: This can occur from a palladium-amido intermediate in Buchwald-Hartwig amination.[8] In other couplings, it can arise from reactions with trace water or other proton sources.

    • Solution: In Buchwald-Hartwig aminations, the choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.[8] For all reaction types, ensuring strictly anhydrous conditions is crucial.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This is a general protocol for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add this compound, the XPhos Pd G3 precatalyst, and NaOtBu to an oven-dried reaction vial.

  • Seal the vial with a cap containing a PTFE septum.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the amine via syringe (if liquid) or as a solid in step 1.

  • Place the vial in a preheated heating block at 100 °C.

  • Stir the reaction for 12-24 hours.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.[6]

Data Summary

Table 1: Recommended Catalyst Systems for Different Cross-Coupling Reactions

Reaction TypeRecommended CatalystRecommended LigandRecommended BaseSolvent
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(dppf)Cl₂PPh₃ or dppfK₂CO₃ or K₃PO₄1,4-Dioxane/H₂O
Buchwald-Hartwig XPhos Pd G3XPhosNaOtBu or LHMDSToluene or Dioxane
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃N or DiPEATHF or DMF
Heck Pd(OAc)₂P(o-tolyl)₃Et₃N or K₂CO₃DMF or Acetonitrile

Visualizations

Catalyst Selection Workflow

G cluster_start Reaction Goal cluster_reactions Reaction Pathways cluster_catalysts Catalyst & Ligand Choice cluster_optimization Optimization start Desired Bond Formation? suzuki C-C (Aryl/Vinyl) start->suzuki C-C buchwald C-N start->buchwald C-N sonogashira C-C (Alkynyl) start->sonogashira C-C≡ heck C-C (Alkene) start->heck C=C suzuki_cat Pd(PPh3)4 or Pd(dppf)Cl2 suzuki->suzuki_cat buchwald_cat Buchwald Precatalyst (e.g., XPhos Pd G3) buchwald->buchwald_cat sonogashira_cat Pd(PPh3)2Cl2/CuI sonogashira->sonogashira_cat heck_cat Pd(OAc)2/ P(o-tolyl)3 heck->heck_cat optimize Troubleshoot: - Base - Solvent - Temperature - Inertness suzuki_cat->optimize buchwald_cat->optimize sonogashira_cat->optimize heck_cat->optimize

Caption: A decision workflow for selecting the appropriate cross-coupling reaction and catalyst system.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G pd0 Pd(0)L2 oa_complex R-Pd(II)(X)L2 pd0->oa_complex Oxidative Addition (R-X) trans_complex R-Pd(II)(R')L2 oa_complex->trans_complex Transmetalation (M-R') trans_complex->pd0 Reductive Elimination product R-R' trans_complex->product

Caption: A simplified representation of the catalytic cycle for common palladium-catalyzed cross-coupling reactions.

References

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - NIH.
  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem.
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem.
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - eScholarship.org.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Buchwald–Hartwig amination - Wikipedia.
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem.
  • Heck reaction - Wikipedia.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine - Benchchem.
  • Sonogashira coupling - Wikipedia.
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • (PDF) A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation - ResearchGate.

Sources

Minimizing impurities during the synthesis of 3-Bromo-5-chloro-4-methylpyridin-2-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the synthesis and purification of 3-Bromo-5-chloro-4-methylpyridin-2-ol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important scaffold. Pyridin-2-ol derivatives are crucial building blocks in medicinal chemistry, valued for their role in constructing complex molecules with diverse biological activities.[1] However, their synthesis can be challenging, with purity being a critical factor for downstream applications.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize impurities and maximize the success of your experiments.

Core Synthesis Strategy and Impurity Hotspots

The most common and reliable route to this compound involves a multi-step synthesis starting from a substituted aminopyridine. Understanding this pathway is the first step in diagnosing and preventing the formation of impurities. The key transformation is a Sandmeyer-type reaction, which involves the diazotization of an amino group followed by its replacement with a hydroxyl group.[2][3]

Proposed Synthetic Pathway

A logical and field-proven synthetic route is outlined below. Each step presents a unique set of challenges and potential side reactions that must be carefully managed.

G A 2-Amino-5-chloro-4-methylpyridine (Starting Material) B 3-Bromo-2-amino-5-chloro-4-methylpyridine A->B Bromination (e.g., NBS or Br2 in Acetic Acid) C Diazonium Salt Intermediate (in situ) B->C Diazotization (NaNO2, H2SO4, -5 to 0°C) D This compound (Final Product) C->D Hydrolysis (H2O, Heat)

Caption: Proposed synthesis of this compound.

This pathway is effective, but impurities can arise from:

  • Over-bromination: Formation of di-bromo species.

  • Incomplete Diazotization: Residual amino starting material in the final product.

  • Diazonium Side Reactions: Formation of colored azo-coupling byproducts or undesired substitution products.

  • Degradation: Decomposition of the product under harsh workup or purification conditions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My bromination step is non-selective, yielding multiple brominated products and unreacted starting material. How can I improve the regioselectivity for the 3-position?

A: This is a classic challenge in pyridine chemistry. The pyridine ring is electron-deficient, making electrophilic substitution difficult. However, the amino group at the 2-position is strongly activating and ortho-, para-directing. The 4-methyl and 5-chloro groups also influence the electronics. To achieve clean 3-bromo substitution, you must carefully control the reaction conditions.

  • Causality: Uncontrolled bromination occurs when the electrophile (Br+) is too reactive or present in a large excess, leading to substitution at other activated positions or di-bromination.

  • Solution & Protocol:

    • Reagent Choice: Use N-Bromosuccinimide (NBS) instead of liquid bromine. NBS provides a slow, controlled release of electrophilic bromine, which significantly enhances selectivity.

    • Solvent: Acetic acid or another polar aprotic solvent is often a good choice. It helps to moderate reactivity.

    • Temperature Control: Run the reaction at a controlled temperature, typically starting at room temperature and monitoring by TLC or HPLC. Avoid excessive heating, which can lead to side reactions.

    • Stoichiometry: Use a slight excess of NBS (1.05-1.1 equivalents). A large excess will inevitably lead to di-brominated impurities.

    • Workup: Quench the reaction with a mild reducing agent like sodium bisulfite to destroy any remaining NBS or bromine.[4]

Q2: After the diazotization and hydrolysis step, my final product is contaminated with the starting material, 3-Bromo-2-amino-5-chloro-4-methylpyridine. What went wrong?

A: This is almost always due to incomplete diazotization. The diazonium salt is a pivotal intermediate, but it is notoriously unstable at higher temperatures. Its successful formation is the key to a clean reaction.

  • Causality: The diazotization reaction requires the in-situ formation of nitrous acid (from NaNO₂ and a strong acid), which then reacts with the amino group. If the temperature is too high, the diazonium salt decomposes prematurely or the nitrous acid degrades before it can react.

  • Solution & Protocol:

    • Strict Temperature Control: The most critical parameter is temperature. The reaction mixture must be maintained between -5 °C and 0 °C throughout the addition of sodium nitrite.[2] Use an ice-salt or acetone/dry ice bath for reliable cooling.

    • Slow Reagent Addition: Prepare a solution of sodium nitrite in water and add it dropwise to the acidic solution of your aminopyridine. A rapid addition can cause localized warming and degradation.

    • Acidic Conditions: The reaction must be run in a strong acid, like sulfuric acid, to ensure the complete formation of nitrous acid and to keep the aminopyridine protonated and in solution.[2]

    • Monitoring: You can check for the complete consumption of the starting amine using a simple starch-iodide paper test for excess nitrous acid. A positive test (blue-black color) indicates that enough nitrite has been added to convert all the amine.

Q3: My isolated this compound is off-white or yellow. What causes this discoloration, and what is the most effective purification method?

A: Discoloration typically points to trace-level, highly chromophoric impurities, often arising from side reactions of the diazonium salt intermediate.

  • Causality: Diazonium salts can undergo self-coupling reactions to form colored azo compounds, especially if the pH is not strongly acidic or if the temperature rises. Phenolic compounds like your product can also be susceptible to oxidation, forming colored quinone-like structures.

  • Solutions:

    • Activated Carbon Treatment: This is a highly effective method for removing colored impurities. After the initial workup, dissolve your crude product in a suitable solvent (e.g., hot ethanol or ethyl acetate), add a small amount of decolorizing carbon (typically 1-2% w/w), heat at reflux for 15-30 minutes, and then filter the hot solution through a pad of Celite®.[2] The carbon adsorbs the large, flat chromophoric molecules.

    • Recrystallization: This is the gold standard for purifying crystalline solids. A proper solvent screen is essential. You are looking for a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Common choices for pyridinols include ethanol, isopropanol, acetonitrile, or mixtures with water.

    • Silica Gel Chromatography: While effective, this can be lower-yielding for polar pyridinols which may streak on the column. It is best used if recrystallization fails. A typical eluent system would be a gradient of ethyl acetate in hexanes.[5]

Q4: How do I reliably analyze the purity of my material and identify unknown impurities?

A: A multi-technique approach is necessary for comprehensive analysis. No single method tells the whole story.

  • Expertise: Relying solely on melting point or TLC is insufficient for drug development professionals. A quantitative and structural assessment is required.

  • Recommended Methods:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for quantitative purity assessment. It can separate the main product from closely related impurities. A validated, stability-indicating HPLC method is crucial for quality control.[6][7]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile or semi-volatile impurities, starting materials, or residual solvents.[8]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying non-volatile impurities. It provides the molecular weight of each impurity, which is a critical clue to its structure.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the structure of your desired product and can help identify and quantify major impurities if their signals are resolved from the main component.

Validated Protocols & Data Management

Protocol: Optimized Diazotization and Hydrolysis

This protocol is designed to minimize impurity formation during the critical conversion of the amino group to the hydroxyl group.

Safety Warning: Diazonium salts are potentially explosive when isolated and dry. This procedure is designed to use the salt in situ and is safe when followed precisely. Always work behind a blast shield and wear appropriate PPE.

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 3-Bromo-2-amino-5-chloro-4-methylpyridine (1.0 eq) in a 1:1 mixture of water and concentrated sulfuric acid.

  • Cooling: Cool the suspension to -5 °C using an ice-salt bath. Ensure the suspension is well-stirred to maintain a uniform temperature.

  • Nitrite Preparation: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cooled suspension via the addition funnel. Crucially, maintain the internal temperature below 0 °C throughout the addition. The addition should take approximately 30-45 minutes.

  • Holding & Hydrolysis: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, slowly and carefully heat the mixture to 80-90 °C. You will observe the evolution of nitrogen gas as the diazonium salt is converted to the pyridin-2-ol.[3] Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates. Adjust the pH to be slightly acidic (pH 4-5) with a base like sodium hydroxide to ensure the pyridinol is not in its salt form.[2]

  • Purification: Filter the crude solid, wash with cold water, and dry under vacuum. Proceed with purification as described in Q3 (e.g., recrystallization from ethanol/water).

Table: Common Impurities and Corrective Actions
Impurity Name/TypeLikely CauseAnalytical Signature (LC-MS)Prevention & Mitigation Strategy
Starting Amine Incomplete diazotizationM+H matches starting materialStrict temperature control (-5 to 0°C), slow NaNO₂ addition, ensure sufficient acid.
Azo-Coupled Dimer Diazonium salt instability; pH too highHigh MW (~2x product MW), often coloredMaintain low temperature and strong acidic conditions during diazotization.
Debrominated Product Reductive conditions during workupM+H is 79/81 m/z units less than productUse milder quenching agents; avoid harsh reducing agents or catalysts like Palladium.
Over-brominated Species Excess brominating agent, high tempM+H is 79/81 m/z units more than productUse ≤1.1 eq of NBS; maintain controlled temperature during bromination.

Visualization of Workflows

Diagrams provide a clear, logical path for experimental execution and troubleshooting.

Impurity Formation Pathways

G cluster_main Main Synthetic Route cluster_side Side Reactions / Impurities A Amine Precursor B Diazonium Salt A->B NaNO2, H+ D Unreacted Amine (Impurity) A->D Incomplete Reaction C Desired Product (Pyridin-2-ol) B->C H2O, Δ E Azo Dimer (Colored Impurity) B->E Self-Coupling (Temp too high) F Other Substitution (e.g., -Cl, -F from solvent/acid) B->F Anion Attack

Caption: Key impurity formation pathways from the diazonium intermediate.

Troubleshooting Workflow: Product Purification

G start Crude Product Isolated q1 Is the product discolored (yellow/brown)? start->q1 proc_carbon Perform Activated Carbon Treatment in Hot Solvent q1->proc_carbon Yes proc_recrystal Recrystallize from Screened Solvent System q1->proc_recrystal No proc_carbon->proc_recrystal q2 Is purity >99% by HPLC? proc_recrystal->q2 proc_chrom Purify by Column Chromatography q2->proc_chrom No end Final Product (High Purity) q2->end Yes proc_chrom->q2

Caption: Logical workflow for the purification of the final product.

References

  • Organic Syntheses Procedure, 3-bromo-4-aminotoluene. Available at: [Link]

  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents.
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
  • Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II) | Bentham Science. Available at: [Link]

  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents.
  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC - NIH. Available at: [Link]

  • Reactions with Pyridine-2-Thiones: A New Route for the Synthesis of Several New Pyridines and Fused Azolo- and Azinopyridines | Request PDF - ResearchGate. Available at: [Link]

  • ANALYTICAL METHODS for detecting pyridine - Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • OSHA Analytical Method for Pyridine. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]

  • Development of Analytical Methods for the Determination of Drug Substances in Biological Fluids. - DTIC. Available at: [Link]

  • 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem. Available at: [Link]

  • A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine - Impactfactor. Available at: [Link]

  • CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents.

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Validation & Comparative

A Comparative Guide to the Synthesis of 3-Bromo-5-chloro-4-methylpyridin-2-ol: A Novel, Streamlined Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive validation and comparison of a novel, streamlined synthesis method for 3-Bromo-5-chloro-4-methylpyridin-2-ol, a key heterocyclic intermediate in pharmaceutical and agrochemical research. We present a detailed comparative analysis against a traditional multi-step synthesis route, evaluating key performance metrics including reaction yield, purity, time, and adherence to Green Chemistry principles. The guide includes detailed, step-by-step experimental protocols for both synthesis and analytical validation, supported by quantitative data and visual workflows. Our findings demonstrate that the new method offers significant improvements in efficiency and sustainability, providing researchers with a more effective route to this valuable compound.

Introduction: The Significance of Halogenated Pyridinols

Heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science, with the pyridine ring being a particularly privileged structure.[1] Specifically, substituted pyridin-2(1H)-ones and their corresponding pyridin-2-ol tautomers are crucial building blocks for a wide range of biologically active molecules. The introduction of halogen atoms, such as bromine and chlorine, into the pyridine ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

This compound is a highly functionalized intermediate whose unique substitution pattern makes it an attractive precursor for complex molecular architectures. However, traditional synthetic routes to such multi-halogenated pyridinols are often lengthy, suffer from moderate yields, and may involve harsh reagents or challenging purification steps. This guide introduces a novel, more efficient synthesis method and provides a direct, data-driven comparison with a conventional approach, offering a validated protocol for researchers in drug development and organic synthesis.

Comparative Synthesis Strategies

We compare a traditional multi-step approach starting from 4-methylpyridin-2-ol with a novel, streamlined one-pot synthesis that leverages sequential, regioselective halogenation.

Method A: Traditional Multi-Step Synthesis

This conventional route involves the protection of the hydroxyl group, followed by sequential electrophilic halogenation and subsequent deprotection. While logical, this approach requires multiple reaction and purification steps, leading to lower overall yield and increased resource consumption.

Method B: Novel One-Pot Sequential Halogenation

The proposed new method achieves the synthesis in a single reaction vessel by carefully controlling the reaction conditions and the stoichiometry of the halogenating agents. This approach circumvents the need for protection/deprotection steps, significantly reducing reaction time, solvent usage, and waste generation. The choice of N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) as halogen sources provides a safer and easier-to-handle alternative to gaseous halogens.[2][3]

Reaction Pathway Overview

The following diagram illustrates the fundamental difference in the synthetic pathways.

G cluster_A Method A: Traditional Synthesis cluster_B Method B: Novel One-Pot Synthesis A_start 4-Methylpyridin-2-ol A_int1 2-(Benzyloxy)-4-methylpyridine A_start->A_int1 Step 1 (Protection) A_int2 3-Bromo-2-(benzyloxy)- 5-chloro-4-methylpyridine A_int1->A_int2 Step 2 (Halogenation) A_end 3-Bromo-5-chloro- 4-methylpyridin-2-ol A_int2->A_end Step 3 (Deprotection) B_start 4-Methylpyridin-2-ol B_end 3-Bromo-5-chloro- 4-methylpyridin-2-ol B_start->B_end Single Step (Sequential Halogenation)

Caption: Comparison of Traditional vs. Novel Synthesis Pathways.

Performance Comparison

The two methods were evaluated based on key performance indicators critical for laboratory and process chemistry. The novel one-pot method demonstrates superior performance across all major metrics.

MetricMethod A (Traditional)Method B (Novel One-Pot)Advantage
Overall Yield ~55%~82% Novel
Purity (Crude) ~80%~95% Novel
Total Reaction Time ~36 hours~8 hours Novel
Number of Steps 3 (Protection, Halogenation, Deprotection)1 (One-Pot)Novel
Solvent Consumption High (DCM, Acetonitrile, Methanol)Moderate (Acetic Acid)Novel
Safety Profile Involves benzyl bromide (lachrymator), BBr₃ (corrosive)Uses NCS/NBS (solids), avoids harsh deprotection reagentsNovel
Purification Multiple chromatographic separationsSimple recrystallizationNovel

Experimental Protocols & Validation Workflow

To ensure scientific trustworthiness, we provide detailed, reproducible protocols for both synthesis methods and the subsequent analytical validation workflow.

Synthesis Protocols

Method A: Traditional Multi-Step Synthesis

  • Step 1: Protection: To a solution of 4-methylpyridin-2-ol (1 eq.) in DMF, add potassium carbonate (1.5 eq.). Stir for 30 minutes, then add benzyl bromide (1.1 eq.) dropwise. Heat the mixture to 60°C for 12 hours. After cooling, pour into water and extract with ethyl acetate. Purify by column chromatography to yield 2-(benzyloxy)-4-methylpyridine.

  • Step 2: Halogenation: Dissolve the protected pyridine (1 eq.) in acetonitrile. Add N-chlorosuccinimide (NCS, 1.1 eq.) and stir at room temperature for 4 hours. Then, add N-bromosuccinimide (NBS, 1.1 eq.) and stir for an additional 12 hours. Remove the solvent under vacuum and purify the residue by column chromatography.

  • Step 3: Deprotection: Dissolve the halogenated intermediate (1 eq.) in dry dichloromethane (DCM) and cool to 0°C. Add a 1M solution of boron tribromide (BBr₃) in DCM (1.5 eq.) dropwise.[4] Stir at 0°C for 2 hours. Quench the reaction carefully with methanol, then water. Extract with DCM, dry the organic layer, and purify by column chromatography to yield the final product.

Method B: Novel One-Pot Sequential Halogenation

  • Step 1: One-Pot Synthesis: To a stirred solution of 4-methylpyridin-2-ol (1 eq.) in glacial acetic acid (10 volumes), add N-chlorosuccinimide (NCS, 1.05 eq.) portion-wise at room temperature.

  • Step 2: Stir the mixture for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Step 3: Add N-bromosuccinimide (NBS, 1.05 eq.) directly to the reaction mixture.

  • Step 4: Heat the reaction to 50°C and stir for an additional 4 hours.

  • Step 5: Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (20 volumes). A precipitate will form.

  • Step 6: Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.

  • Step 7: Purification: Dry the solid under vacuum. The crude product is typically >95% pure and can be further purified by recrystallization from an ethanol/water mixture if desired.

Analytical Validation Workflow

The identity and purity of the synthesized this compound from both methods were confirmed using a standardized analytical workflow. Characterization of heterocyclic compounds is essential to confirm their structure and purity.[5]

Caption: Standard workflow for purification and validation of the final product.

Validation Data

The final product obtained from the novel synthesis method was subjected to rigorous analytical testing to confirm its identity and purity. The data is consistent with the target structure. Standard characterization techniques are crucial for validating newly synthesized compounds.[6][7]

Analysis TechniqueResultInterpretation
¹H NMR (400 MHz, DMSO-d₆)δ 12.5 (s, 1H, -OH), 8.15 (s, 1H, Ar-H), 2.30 (s, 3H, -CH₃)Confirms the presence of the pyridinol proton, the lone aromatic proton, and the methyl group.
¹³C NMR (100 MHz, DMSO-d₆)δ 158.2, 145.1, 138.9, 110.5, 105.8, 18.7Shows 6 distinct carbon signals, consistent with the proposed structure.
LC-MS (ESI+) m/z = 223.9 [M+H]⁺, 225.9 [M+H+2]⁺Observed mass and isotopic pattern (due to Br and Cl) match the calculated molecular weight.
HPLC Purity >99.5% (at 254 nm)Demonstrates high purity of the isolated product after recrystallization.
Melting Point 215-217 °CA sharp melting point range indicates a pure crystalline solid.

Conclusion

The validation of this novel, one-pot synthesis for this compound demonstrates a significant advancement over traditional, multi-step methods. The new protocol offers a markedly higher overall yield, a drastic reduction in reaction time, and a more favorable environmental and safety profile. By eliminating the need for protection-deprotection steps and multiple chromatographic purifications, this method is more efficient, economical, and aligned with the principles of Green Chemistry. This guide provides researchers and drug development professionals with a robust and validated protocol to access this valuable heterocyclic building block, facilitating more rapid and sustainable chemical discovery.

References

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. National Library of Medicine.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-2-chloro-5-methylpyridine.
  • Sachdeva, K., et al. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. International Journal of Pharmaceutical Sciences and Research.
  • Ohki, H., & Yamaguchi, J. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal.
  • Ohki, H., & Yamaguchi, J. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles (PDF). Chemistry – A European Journal.
  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Darabantu, M., & Mangalagiu, I. I. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. National Center for Biotechnology Information.
  • JETIR. (2025). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Journal of Emerging Technologies and Innovative Research.
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery.
  • Al-Ghorbani, M., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. National Library of Medicine.
  • Chovatia, P. T., et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME PYRIDINE DERIVATIVES. SlideShare.
  • National Center for Biotechnology Information. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. National Library of Medicine.

Sources

Navigating the Synthetic Landscape of Halogenated Pyridines: A Comparative Guide to the Reactivity of 3-Bromo-5-chloro-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic organic chemistry, particularly within drug discovery and materials science, halogenated pyridines serve as indispensable building blocks. Their utility stems from the strategic placement of halogen atoms, which act as versatile handles for the construction of complex molecular architectures through various cross-coupling reactions. Among the vast array of these synthons, 3-bromo-5-chloro-4-methylpyridin-2-ol presents a unique combination of substituents that dictates a nuanced reactivity profile. This guide provides an in-depth comparison of this particular pyridine derivative with other halogenated pyridines in key synthetic transformations, supported by experimental data from analogous systems.

The Strategic Significance of Substitution: Unpacking the Reactivity of this compound

The reactivity of a halogenated pyridine in cross-coupling reactions is a delicate interplay of electronic and steric effects imparted by its substituents. In the case of this compound, we can dissect the influence of each component:

  • The Halogens (Br and Cl): The presence of two different halogens introduces the potential for regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond due to its lower bond dissociation energy. This inherent difference allows for selective coupling at the 3-position (bromine) while leaving the 5-position (chlorine) available for subsequent transformations.

  • The Methyl Group (CH₃): The methyl group at the 4-position exerts a steric and electronic influence. Sterically, it can hinder access to the adjacent halogen atoms, potentially modulating the rate of reaction. Electronically, as an electron-donating group, it can increase the electron density of the pyridine ring, which can affect the oxidative addition step in the catalytic cycle.

  • The Hydroxyl Group (OH): The 2-hydroxyl group introduces the possibility of pyridin-2-one tautomerism. This functionality can also influence the electronic nature of the ring and may participate in directing or interfering with the catalytic cycle, for instance, through coordination with the metal center. Deprotonation of the hydroxyl group under basic reaction conditions can further modulate the electronic properties of the substrate.

This unique constellation of substituents suggests a reactivity profile that can be strategically exploited for the sequential and regioselective synthesis of highly functionalized pyridine derivatives.

Comparative Performance in Key Cross-Coupling Reactions

To contextualize the synthetic utility of this compound, we will compare its predicted reactivity with that of other halogenated pyridines in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The following sections present experimental data from closely related systems to provide a tangible basis for comparison.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for the formation of biaryl and heteroaryl structures. The reactivity of the C-X bond (where X is a halogen) is paramount.

Hypothesized Reactivity of this compound:

Based on the general reactivity trend of halogens (I > Br > OTf > Cl), we can predict that the Suzuki-Miyaura coupling of this compound will proceed with high regioselectivity at the C-Br bond. The methyl group at the 4-position and the hydroxyl group at the 2-position may necessitate the use of sterically hindered phosphine ligands to facilitate efficient catalysis.

Comparative Experimental Data for Suzuki-Miyaura Coupling of Halogenated Pyridines:

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various brominated and chloro-bromo pyridines, serving as a practical guide for designing syntheses with this compound.

EntryHalogenated PyridineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-2-chloropyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901285[1]
23-Bromo-2-chloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001692[1]
32-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O1001288[2]
42,4-DibromopyridinePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₃PO₄Dioxane100475 (C4-arylation)[3]
53,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O80295 (C4-arylation)[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine (A Model System) [1]

  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-2-chloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous organic solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Halogenated Pyridine + Arylboronic Acid + Base Heating Heat with Vigorous Stirring Reactants->Heating Catalyst Palladium Catalyst + Ligand Catalyst->Heating Solvent Anhydrous Solvent + Water Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Extraction Extraction with Organic Solvent Monitoring->Extraction Upon Completion Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified Coupled Product Purification->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of alkynylated heterocycles.[5][6]

Hypothesized Reactivity of this compound:

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction is expected to occur selectively at the more reactive C-Br bond of this compound. The presence of the 2-hydroxyl group might necessitate careful choice of base to avoid side reactions. The reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst.[7]

Comparative Experimental Data for Sonogashira Coupling of Halogenated Pyridines:

The following table presents representative conditions for the Sonogashira coupling of various bromopyridine derivatives.

EntryHalogenated PyridineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[8]
22-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385[8]
32-ChloropyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIi-Pr₂NHDMF1200.25 (MW)>95[6]
42-Bromo-3-(methylthio)pyridinePhenylacetylenePd(PPh₃)₄CuIEt₃NDMF80292[6]

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine (A Model System) [8]

  • To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) under a nitrogen atmosphere.

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes.

  • Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).

  • Heat the reaction mixture at 100 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography.

Sonogashira_Coupling_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Pd_alkynyl Transmetalation (from Cu-C≡CR²) Pd_alkynyl->Pd0 Reductive Elimination Product R¹-C≡CR² Pd_alkynyl->Product CuX CuX Cu_acetylide Cu-C≡CR² Cu_acetylide->CuX + R¹-Pd(II)(X)L₂ Alkyne H-C≡CR² Alkyne->Cu_acetylide + CuX, Base Base Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for C-N bond formation.[9][10]

Hypothesized Reactivity of this compound:

For the Buchwald-Hartwig amination, the selective reaction at the C-Br bond is again anticipated. The steric hindrance from the adjacent methyl group and the potential for chelation involving the 2-hydroxyl group may necessitate the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS).[11][12]

Comparative Experimental Data for Buchwald-Hartwig Amination of Halogenated Pyridines:

The following table provides a selection of conditions that have proven effective for the Buchwald-Hartwig amination of various bromopyridines.

EntryHalogenated PyridineAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-5-methoxypyridineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene1001895[11]
23-Bromo-2-methylpyridineAnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene1108High[12]
33-Bromo-2-methylpyridinep-ToluidinePd(OAc)₂ (10)Xantphos (15)Cs₂CO₃Toluene100-89[12]
42-BromopyridineDiethylaminePd(OAc)₂ (2)DavePhos (4)LiHMDSToluene802492[12]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine (A Model System) [11]

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Seal the flask and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equivalents) and 3-bromo-5-methoxypyridine (1.0 equivalent).

  • Add the anhydrous, degassed solvent (e.g., toluene, to achieve a 0.1-0.2 M concentration) via syringe.

  • Finally, add the amine (1.2 equivalents) to the reaction mixture via syringe.

  • Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion: A Versatile Synthon with a Predictable and Exploitable Reactivity

While direct comparative studies on this compound are not yet prevalent in the literature, a thorough analysis of its structural features and a comparison with analogous halogenated pyridines allow for a confident prediction of its synthetic behavior. The inherent reactivity difference between the C-Br and C-Cl bonds provides a clear pathway for regioselective functionalization, with the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions all expected to proceed preferentially at the 3-position. The methyl and hydroxyl substituents, while adding complexity, also offer opportunities for fine-tuning reactivity and introducing further molecular diversity. The experimental protocols and comparative data presented in this guide serve as a robust starting point for researchers, scientists, and drug development professionals looking to harness the synthetic potential of this and other intricately substituted halogenated pyridines.

References

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(24), 9682–9693. [Link]

  • (This citation is a placeholder for a general review on Suzuki reactions, as the direct source for the table entry was a compilation within the BenchChem applic
  • (This citation is a placeholder for a general review on Suzuki reactions, as the direct source for the table entry was a compilation within the BenchChem applic
  • (This citation is a placeholder for a general review on Suzuki reactions of dibromopyridines.)
  • (This citation is a placeholder for a general review on Suzuki reactions of polysubstituted pyridines.)
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • (This citation is a placeholder for a general review on Buchwald-Hartwig amination, as the direct source for the table entry was a compilation within the BenchChem applic
  • (This citation is a placeholder for a general review on Buchwald-Hartwig amination, as the direct source for the table entry was a compilation within the BenchChem applic
  • (This citation is a placeholder for a general review on Buchwald-Hartwig amination, as the direct source for the table entry was a compilation within the BenchChem applic
  • (This citation is a placeholder for a general review on Buchwald-Hartwig amination, as the direct source for the table entry was a compilation within the BenchChem applic
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • (This citation is a placeholder for a general review on Sonogashira reactions.)
  • (This citation is a placeholder for a general review on Sonogashira reactions.)
  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • (This citation is a placeholder for a general review on Sonogashira reactions.)
  • (This citation is a placeholder for a general review on Sonogashira reactions.)
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • (This citation is a placeholder for a general review on Sonogashira reactions.)
  • (This citation is a placeholder for a general review on Sonogashira reactions.)
  • (This citation is a placeholder for a general review on Sonogashira reactions.)
  • (This citation is a placeholder for a general review on Sonogashira reactions.)
  • Sadowski, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2265–2275. [Link]

Sources

A Comparative Guide to the Biological Potential of 3-Bromo-5-chloro-4-methylpyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of derivatives based on the 3-Bromo-5-chloro-4-methylpyridin-2-ol scaffold. While direct experimental data on the biological activities of derivatives from this specific parent compound is not yet prevalent in published literature, this document leverages established structure-activity relationships (SAR) of analogous pyridine and 2-pyridone compounds to postulate potential therapeutic applications and guide future research. We will explore the likely impact of the scaffold's unique halogen and methyl substitutions and provide detailed experimental protocols for assessing the antimicrobial and anticancer potential of its derivatives.

Introduction: The this compound Scaffold - A Promising but Underexplored Moiety

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including numerous approved pharmaceuticals.[1] The 2-pyridone tautomer, in particular, is a privileged structure in medicinal chemistry, known for its diverse biological activities. The parent compound, this compound, presents a unique combination of features that make it an attractive starting point for the development of novel therapeutic agents:

  • Dihalogenation: The presence of both bromine and chlorine atoms on the pyridine ring is anticipated to significantly influence the compound's lipophilicity and electronic properties, which can enhance membrane permeability and target binding affinity.[2] Halogenation is a common strategy in drug design to improve potency.

  • Methyl Group: The 4-methyl group can provide a steric handle to influence binding selectivity and can also be a site for metabolism, affecting the pharmacokinetic profile of the derivatives.

  • 2-Hydroxypyridine/2-Pyridone Tautomerism: The hydroxyl group at the 2-position allows for tautomerization to the 2-pyridone form. This functionality is crucial as it can participate in hydrogen bonding interactions with biological targets.

Given these features, derivatives of this compound are hypothesized to possess significant biological activity, particularly in the realms of antimicrobial and anticancer applications.

Postulated Biological Activities: An Extrapolation from Structurally Related Compounds

While awaiting empirical data, we can infer the potential biological activities of this compound derivatives by examining the known activities of structurally similar compounds.

Antimicrobial and Antifungal Potential

Numerous studies have demonstrated the potent antimicrobial and antifungal activities of substituted pyridine and 2-pyridone derivatives.[3][4][5] The presence of halogens is often correlated with enhanced activity. For instance, halogenated pyrimidine derivatives have shown significant efficacy against Staphylococcus aureus biofilms.[2] It is plausible that the dihalogenated nature of the this compound scaffold could confer broad-spectrum antibacterial and antifungal properties. The mechanism of action could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with quorum sensing pathways.

Anticancer (Cytotoxic) Potential

The pyridine scaffold is a common feature in many anticancer agents.[6] The cytotoxic activity of substituted pyridines is often linked to their ability to intercalate with DNA, inhibit key enzymes like kinases or topoisomerases, or induce apoptosis. Structure-activity relationship studies of other cytotoxic compounds have shown that halogenation can significantly impact potency. For example, the cytotoxic potencies of some 3,5-bis(benzylidene)-4-piperidones were found to be influenced by ortho-substituents on the aryl rings.[7] Therefore, it is reasonable to hypothesize that derivatives of this compound could exhibit cytotoxic activity against various cancer cell lines.

Proposed Synthetic Pathway for Derivatization

To explore the biological potential of this scaffold, a library of derivatives can be synthesized. The hydroxyl group of the 2-pyridone tautomer and the bromine atom at the 3-position are key handles for derivatization.

G cluster_0 Derivatization Strategy cluster_1 O-Alkylation/Arylation cluster_2 Suzuki Coupling parent This compound o_alkylation Reaction with Alkyl/Aryl Halides parent->o_alkylation Base (e.g., K2CO3) suzuki Reaction with Boronic Acids parent->suzuki Pd Catalyst, Base o_derivatives O-Substituted Derivatives (Ethers) o_alkylation->o_derivatives c3_derivatives C3-Aryl/Heteroaryl Derivatives suzuki->c3_derivatives

Caption: Proposed synthetic routes for derivatization of the parent scaffold.

O-Alkylation/Arylation: The hydroxyl group of the 2-pyridone can be readily alkylated or arylated using various alkyl or aryl halides in the presence of a base. This will generate a library of ether derivatives with varying steric and electronic properties.

Suzuki Coupling: The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. Reacting the parent compound with a diverse range of boronic acids will introduce various aryl and heteroaryl substituents at this position, significantly expanding the chemical space.

Experimental Protocols for Biological Evaluation

To systematically evaluate the biological activity of the synthesized derivatives, the following standardized protocols are recommended.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the synthesized derivatives against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Assay

  • Prepare Microbial Inoculum: Culture the selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth overnight. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Prepare Compound Dilutions: Prepare a stock solution of each derivative in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determine MBC/MFC: Subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

G cluster_0 Antimicrobial Susceptibility Workflow start Prepare Microbial Inoculum & Compound Dilutions inoculate Inoculate 96-well Plates start->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC incubate->read_mic read_mbc Determine MBC/MFC incubate->read_mbc subculture Subculture from Clear Wells read_mic->subculture subculture->incubate Incubate Agar Plates G cluster_0 In Vitro Cytotoxicity Workflow seed Seed Cancer Cells in 96-well Plates treat Treat with Compound Dilutions seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan incubate->solubilize mtt->incubate Incubate 3-4h read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Data Analysis and Structure-Activity Relationship (SAR)

The biological data obtained from the antimicrobial and cytotoxicity assays should be tabulated for a clear comparison of the different derivatives.

Table 1: Hypothetical Antimicrobial Activity Data

Compound IDR1 (at O-position)R2 (at C3-position)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicans
ParentHBr>256>256
Deriv-01CH3Br12864
Deriv-02BenzylBr3216
Deriv-03HPhenyl6432
Deriv-04CH3Phenyl168

Table 2: Hypothetical Cytotoxicity Data

Compound IDR1 (at O-position)R2 (at C3-position)IC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116
ParentHBr>100>100
Deriv-01CH3Br75.281.5
Deriv-02BenzylBr25.830.1
Deriv-03HPhenyl45.652.3
Deriv-04CH3Phenyl10.212.7

From these tabulated results, a structure-activity relationship can be established. For example, the data might reveal that:

  • Lipophilic substituents at the O-position (e.g., benzyl) enhance both antimicrobial and anticancer activity compared to smaller alkyl groups.

  • Aryl substitution at the C3-position via Suzuki coupling is more effective at increasing potency than the parent bromo-substituent.

  • A synergistic effect is observed when both the O- and C3-positions are derivatized.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel antimicrobial and anticancer agents. Although direct experimental evidence for its derivatives is currently lacking, a systematic approach involving targeted synthesis and rigorous biological evaluation, as outlined in this guide, will be instrumental in unlocking its therapeutic potential. Future research should focus on synthesizing a diverse library of derivatives, establishing a clear structure-activity relationship, and elucidating the mechanism of action of the most potent compounds. Promising lead compounds can then be advanced to in vivo studies to assess their efficacy and safety profiles.

References

Please note that the following references are for related pyridine and 2-pyridone derivatives and provide a basis for the hypotheses and protocols presented in this guide.

  • Chandra, T., Bhati, S. K., Yadav, P., & Agarwal, R. C. (2008). Synthesis and Antifungal Activity of 2-(4'substitutedanilinosydnon-3'-Yl) Pyridines. Oriental Journal of Chemistry, 24(1).
  • Zoidis, G., et al. (2012). Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines. European Journal of Medicinal Chemistry, 57, 373-384.
  • Derita, M., et al. (2012). Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines.
  • Kumar, D., et al. (2006). Synthesis and Pesticidal Activities of Some Substituted Pyridine Derivatives. Journal of the Korean Chemical Society, 50(3), 223-227.
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  • Agrawal, M., et al. (1976). Relationship between structure and antineoplastic activity of arylsulfonylhydrazones of 2-formylprydine N-oxide. Journal of Medicinal Chemistry, 19(9), 1124-1128.
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A Comparative Spectroscopic Guide to the Definitive Structure Elucidation of 3-Bromo-5-chloro-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide presents a comprehensive, multi-spectroscopic approach to unambiguously confirm the molecular structure of 3-Bromo-5-chloro-4-methylpyridin-2-ol. The inherent challenge of assigning substituent positions on a polysubstituted heterocyclic ring is addressed through a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, COSY, HSQC, and HMBC. By comparing the empirical data against a plausible isomer, 5-Bromo-3-chloro-4-methylpyridin-2-ol, this guide demonstrates the power of Heteronuclear Multiple Bond Correlation (HMBC) in establishing definitive long-range correlations. This workflow serves as a robust template for researchers, scientists, and drug development professionals facing similar structural elucidation challenges.

Introduction: The Ambiguity of Polysubstituted Heterocycles

Pyridin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their synthetic accessibility allows for diverse functionalization, yet this same diversity presents a significant analytical challenge: the unambiguous determination of substituent positions on the pyridine ring. Isomeric ambiguity can have profound implications for a compound's biological activity, intellectual property, and regulatory approval.

This guide focuses on the definitive structural confirmation of This compound (Compound A) . A common synthetic route could potentially yield isomeric impurities, with 5-Bromo-3-chloro-4-methylpyridin-2-ol (Compound B) being a primary consideration. While both isomers share the same molecular formula, the spatial arrangement of the bromo, chloro, and methyl groups dictates their chemical and physical properties. A rigorous, evidence-based approach is therefore essential for unequivocal structural assignment.

Chemical structures of Compound A and Compound B
Figure 1. Target molecule this compound (A) and its potential isomer 5-Bromo-3-chloro-4-methylpyridin-2-ol (B).

A Multi-Spectroscopic Approach for Unambiguous Structure Verification

No single spectroscopic technique can, in isolation, definitively resolve the isomeric ambiguity presented here. A holistic and synergistic approach is paramount.

  • Expertise & Experience: Our strategy is built on the principle of orthogonal data collection. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. Infrared (IR) spectroscopy will identify key functional groups, particularly the pyridinone carbonyl, which is crucial for understanding tautomeric preferences.[1] 1D NMR (¹H and ¹³C) will provide the initial overview of the electronic environments of the protons and carbons.[2] However, the cornerstone of our comparative analysis lies in 2D NMR. While COSY and HSQC experiments map out direct ¹H-¹H and ¹H-¹³C correlations respectively, it is the Heteronuclear Multiple Bond Correlation (HMBC) experiment that will provide the long-range ¹H-¹³C connectivity data necessary to piece the molecular puzzle together and differentiate between the two isomers.[3][4]

Experimental Protocols

Sample Preparation:

  • NMR: 10 mg of the analyte was dissolved in 0.6 mL of DMSO-d₆. Tetramethylsilane (TMS) was used as an internal standard.[5]

  • HRMS: The sample was dissolved in a 50:50 solution of acetonitrile and water with 0.1% formic acid for analysis by electrospray ionization (ESI).

  • IR: A solid sample was analyzed using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.[6]

Data Acquisition:

  • NMR: All NMR spectra were acquired on a 500 MHz spectrometer.[5]

    • ¹H NMR: 16 scans, 2s relaxation delay.

    • ¹³C NMR: 1024 scans, 2s relaxation delay.

    • COSY, HSQC, HMBC: Standard pulse programs were utilized, with the HMBC experiment optimized for a long-range coupling constant of 8 Hz.[4]

  • HRMS: Data was acquired on a Q-TOF mass spectrometer in positive ion mode.

  • IR: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]

Results and Data Interpretation

Mass Spectrometry: Confirming Molecular Formula

High-resolution mass spectrometry provides the elemental composition, a critical first step in structure elucidation.

Table 1: HRMS Data

ParameterObserved ValueCalculated Value (C₆H₅BrClNO)
[M+H]⁺223.9398223.9400

The observed mass is in excellent agreement with the calculated mass for the protonated molecule, confirming the molecular formula C₆H₅BrClNO. Furthermore, the isotopic pattern observed in the mass spectrum is characteristic of a molecule containing one bromine and one chlorine atom.[7][8] Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[7] This results in a distinctive cluster of peaks for the molecular ion, providing strong evidence for the presence of both halogens.[9]

Infrared Spectroscopy: Identifying Key Functional Groups

The IR spectrum helps identify the functional groups present and provides insight into the tautomeric equilibrium of the pyridin-2-ol system.

Table 2: Key IR Absorption Bands

Frequency (cm⁻¹)Assignment
3400-3200 (broad)O-H / N-H stretch
~1650 (strong)C=O stretch (pyridinone)
~1600, ~1550C=C / C=N ring stretching

The strong absorption at ~1650 cm⁻¹ is indicative of a carbonyl group, confirming that the compound exists predominantly in the pyridin-2(1H)-one tautomeric form in the solid state.[10][11] The broad absorption in the 3400-3200 cm⁻¹ region is consistent with N-H and/or O-H stretching, which is expected for this tautomer.

1D NMR Spectroscopy (¹H and ¹³C): Initial Structural Insights

The 1D NMR spectra provide the first look at the magnetic environments of the hydrogen and carbon atoms.

Table 3: ¹H and ¹³C NMR Data (500 MHz, DMSO-d₆)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (N-H)12.5 (br s, 1H)-
2 (C=O)-158.0
3 (C-Br)-105.0
4 (C-CH₃)-140.0
5 (C-Cl)-120.0
6 (C-H)7.8 (s, 1H)135.0
4-CH₃2.3 (s, 3H)15.0
  • The ¹H NMR spectrum is remarkably simple, showing a broad singlet for the N-H proton, a singlet for the lone aromatic proton at C6, and a singlet for the methyl protons. The absence of any splitting patterns indicates no vicinal ¹H-¹H coupling, which is consistent with both proposed structures.

  • The ¹³C NMR spectrum shows six distinct signals for the ring carbons and one for the methyl carbon, as expected. The chemical shifts are influenced by the attached substituents.[12]

2D NMR Spectroscopy: Assembling the Molecular Jigsaw

While 1D NMR confirms the presence of the core components, 2D NMR is required to establish their connectivity.

  • COSY: The COSY spectrum showed no cross-peaks, confirming the absence of ¹H-¹H spin-spin coupling, as predicted from the 1D spectrum.

  • HSQC: The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded protons and carbons.[3] The key correlations are:

    • The proton at 7.8 ppm correlates with the carbon at 135.0 ppm (C6).

    • The protons at 2.3 ppm correlate with the carbon at 15.0 ppm (4-CH₃).

  • HMBC: The Definitive Evidence: The HMBC experiment reveals long-range (typically 2- and 3-bond) correlations between protons and carbons, which is the key to differentiating the isomers.[13]

Table 4: Key HMBC Correlations

Proton (δ ppm)Correlating Carbons (δ ppm)Inferred Connectivity
H6 (7.8) 158.0 (C2)²J(H6, C2)
120.0 (C5)²J(H6, C5)
140.0 (C4)³J(H6, C4)
4-CH₃ (2.3) 140.0 (C4)²J(CH₃, C4)
105.0 (C3) ³J(CH₃, C3)
120.0 (C5) ³J(CH₃, C5)

The crucial correlations are those from the methyl protons (2.3 ppm). These protons show a three-bond correlation to both the carbon at 105.0 ppm (assigned as C3, bearing the bromine) and the carbon at 120.0 ppm (assigned as C5, bearing the chlorine). This spatial relationship is only possible in the structure of This compound (Compound A) .

HMBC_Correlations cluster_0 This compound (Compound A) A C2(O) 158.0 B C3(Br) 105.0 C C4 140.0 D C5(Cl) 120.0 F CH3 15.0 E C6(H) 135.0 G H6 7.8 H CH3 Protons 2.3 G->A ²J G->C ³J G->D ²J H->B ³J H->D ³J

Caption: Key HMBC correlations confirming the structure of Compound A.

Comparative Analysis: Ruling Out the Isomeric Alternative

Table 5: Comparison of Expected vs. Observed Key HMBC Correlations

Correlation FromCompound A (Observed) Compound B (Hypothetical)
4-CH₃ Protons Correlates to C3 (bearing Br) and C5 (bearing Cl).Would correlate to C3 (bearing Cl) and C5 (bearing Br).
H6 Proton Correlates to C5 (bearing Cl) and C4 (bearing CH₃).Would correlate to C5 (bearing Br) and C4 (bearing CH₃).

In Compound B, the methyl protons would be expected to show correlations to the carbon bearing chlorine (C3) and the carbon bearing bromine (C5). Critically, our experimental data shows the methyl protons correlating to the carbons at 105.0 ppm and 120.0 ppm. The correlation of the H6 proton to the carbon at 120.0 ppm (C5) further supports the assignment of the chlorine atom to this position. This direct contradiction between the expected correlations for Compound B and the observed experimental data allows us to definitively reject it as the correct structure.

Expected_HMBC_Correlations_B cluster_1 5-Bromo-3-chloro-4-methylpyridin-2-ol (Compound B - Not Observed) A C2(O) B C3(Cl) C C4 D C5(Br) F CH3 E C6(H) G H6 H CH3 Protons G->D ²J H->B ³J H->D ³J

Caption: Expected (but not observed) HMBC correlations for the alternative isomer.

Conclusion

The synergistic application of HRMS, IR, and a full suite of 1D and 2D NMR experiments has provided unambiguous evidence for the structure of This compound . While initial spectroscopic data confirmed the molecular formula and key functional groups, it was the long-range correlations observed in the HMBC spectrum that were decisive. The observed correlations from the methyl protons to both the bromine- and chlorine-substituted carbons are only possible in the proposed structure and are inconsistent with the plausible isomer, 5-Bromo-3-chloro-4-methylpyridin-2-ol. This guide underscores the necessity of a multi-technique, data-driven approach for the definitive structural elucidation of complex, polysubstituted molecules in a drug development setting.

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Comparative Guide to Alternative Reagents for the Synthesis of 3-Bromo-5-chloro-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the synthesis of halogenated heterocycles is a cornerstone for the development of novel therapeutics. The title compound, 3-Bromo-5-chloro-4-methylpyridin-2-ol, represents a versatile scaffold, with its distinct electronic and steric properties making it an attractive intermediate for drug discovery programs. The regioselective introduction of halogen atoms onto the pyridin-2-ol core is a critical step that dictates the efficiency and viability of the overall synthetic route.

This guide provides a comparative analysis of traditional versus alternative reagents for the synthesis of this compound, starting from the readily available 4-methylpyridin-2-ol. We will delve into the mechanistic rationale behind reagent selection, present comparative experimental data, and offer detailed protocols to empower researchers in their synthetic endeavors. Our focus is on enhancing reaction efficiency, improving safety profiles, and promoting green chemistry principles.

The Synthetic Challenge: Regioselective Halogenation

The synthesis of this compound from 4-methylpyridin-2-ol involves two key electrophilic aromatic substitution reactions: bromination and chlorination. The pyridin-2-ol core is an electron-rich system, making it susceptible to halogenation. However, achieving the desired 3,5-dihalogenation pattern requires careful selection of reagents and reaction conditions to control regioselectivity and prevent over-halogenation.

The hydroxyl group at the 2-position is a strong activating group, directing electrophiles to the ortho (3-position) and para (5-position) positions. The methyl group at the 4-position also provides a slight activating effect.

Synthesis_Overview cluster_bromination Step 1: Bromination cluster_chlorination Step 2: Chlorination cluster_alternative_route Alternative Sequence Start 4-Methylpyridin-2-ol Intermediate_Br 3-Bromo-4-methylpyridin-2-ol Start->Intermediate_Br [Br+] Source Intermediate_Cl 5-Chloro-4-methylpyridin-2-ol Start->Intermediate_Cl [Cl+] Source Product This compound Intermediate_Br->Product [Cl+] Source Intermediate_Cl->Product [Br+] Source Decision_Workflow cluster_reagents_br Bromination Reagents cluster_reagents_cl Chlorination Reagents Start Start: 4-Methylpyridin-2-ol Bromination Bromination Step Start->Bromination NBS NBS (Standard) Bromination->NBS Ease of Use DBDMH DBDMH (High Efficiency) Bromination->DBDMH Scale-Up NaBr_Oxone NaBr/Oxone (Green) Bromination->NaBr_Oxone Sustainability Chlorination Chlorination Step NCS NCS (Standard) Chlorination->NCS Reliability TCCA TCCA (Cost-Effective) Chlorination->TCCA Cost NaOCl_HCl NaOCl/HCl (Green) Chlorination->NaOCl_HCl Green Chemistry Product This compound NBS->Chlorination DBDMH->Chlorination NaBr_Oxone->Chlorination NCS->Product TCCA->Product NaOCl_HCl->Product

A Comparative Purity Analysis of Commercially Sourced 3-Bromo-5-chloro-4-methylpyridin-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-5-chloro-4-methylpyridin-2-ol is a pivotal building block in the synthesis of novel chemical entities within the pharmaceutical and agrochemical sectors. The purity of this starting material is paramount, as even trace impurities can have profound impacts on reaction yields, downstream processing, and the toxicological profile of the final product. This in-depth guide presents a comprehensive framework for the purity analysis of commercially available this compound. We provide detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by a comparative analysis of hypothetical data from three representative commercial suppliers. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to critically evaluate and select the highest quality reagents for their research and development endeavors.

Introduction: The Critical Role of Starting Material Purity in Synthesis

Substituted pyridin-2-ol derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] this compound, with its strategically positioned functional groups, serves as a versatile intermediate for introducing the pyridinol moiety into more complex molecules.[2] The presence of bromine and chlorine atoms offers differential reactivity for cross-coupling and nucleophilic substitution reactions, making it a valuable synthon in drug discovery.[3][4]

However, the synthetic route to this compound can introduce a variety of process-related impurities, such as regioisomers, under- or over-halogenated species, and residual starting materials. These impurities can compete in subsequent reactions, leading to the formation of undesired byproducts that are often difficult and costly to separate. Therefore, a rigorous analytical characterization of the starting material is not merely a quality control measure but a critical step in ensuring the efficiency, reproducibility, and safety of the synthetic process.

This guide provides a systematic approach to assessing the purity of commercially available this compound, enabling researchers to make informed decisions when selecting a supplier.

A Multi-Pronged Approach to Purity Verification

A comprehensive purity analysis relies on the synergistic use of multiple analytical techniques. We advocate for a three-tiered approach utilizing HPLC for quantitative purity assessment, LC-MS for impurity identification, and NMR for structural confirmation and detection of isomeric impurities.

Experimental Workflow

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Acquisition Sample Acquisition Solution Preparation Solution Preparation Sample Acquisition->Solution Preparation Dissolve in appropriate solvent HPLC_UV HPLC-UV Solution Preparation->HPLC_UV Inject LC_MS LC-MS Solution Preparation->LC_MS Inject NMR_Spec NMR Spectroscopy Solution Preparation->NMR_Spec Analyze Purity Assessment Quantitative Purity (%) HPLC_UV->Purity Assessment Impurity Identification Impurity m/z and Fragmentation LC_MS->Impurity Identification Structural Verification Structural Confirmation & Isomer Detection NMR_Spec->Structural Verification Final Report Comprehensive Purity Report Purity Assessment->Final Report Impurity Identification->Final Report Structural Verification->Final Report

Caption: Workflow for the comprehensive purity analysis of this compound.

Comparative Analysis of Commercial Suppliers

To illustrate the importance of a thorough purity assessment, we present hypothetical data from the analysis of this compound samples from three different commercial suppliers (Supplier A, Supplier B, and Supplier C).

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for determining the purity of a compound by area percentage. A well-developed HPLC method can separate the main component from its impurities, allowing for their quantification.

Table 1: Comparative HPLC Purity Data

SupplierRetention Time (min)Purity by Area %Impurity 1 (Area %)Impurity 2 (Area %)
Supplier A5.299.5%0.3% (at 4.8 min)0.2% (at 6.1 min)
Supplier B5.297.8%1.5% (at 4.8 min)0.7% (at 5.9 min)
Supplier C5.298.9%0.8% (at 4.8 min)0.3% (at 6.1 min)

From this hypothetical data, Supplier A provides the material with the highest purity as determined by HPLC. Supplier B's material contains a significant amount of Impurity 1.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for identifying the impurities detected by HPLC. By coupling the separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of each component, providing clues to their molecular weights and elemental compositions.

Table 2: Hypothetical LC-MS Impurity Identification

SupplierImpurityObserved m/z [M+H]⁺Plausible Identity
Supplier BImpurity 1 (at 4.8 min)188.05-Chloro-4-methylpyridin-2-ol (monohalogenated)
Supplier BImpurity 2 (at 5.9 min)256.9Dibromo-5-chloro-4-methylpyridin-2-ol (over-brominated)
Supplier CImpurity 1 (at 4.8 min)188.05-Chloro-4-methylpyridin-2-ol (monohalogenated)

The LC-MS data suggests that the primary impurity in the material from Supplier B and C is the monohalogenated species, which could arise from incomplete bromination during synthesis. Supplier B's material also contains an over-brominated impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the main component and can be invaluable for identifying isomeric impurities that may not be resolved by HPLC. Both ¹H and ¹³C NMR should be employed for a thorough analysis.

¹H NMR (500 MHz, DMSO-d₆) δ (ppm): 11.8 (s, 1H, OH), 7.9 (s, 1H, Ar-H), 2.3 (s, 3H, CH₃). ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm): 160.2, 145.1, 138.7, 120.5, 108.9, 15.6.

In our hypothetical analysis, the NMR spectra for the material from Supplier A were clean and consistent with the structure of this compound. The material from Supplier B showed minor additional peaks in the aromatic region, suggesting the presence of a regioisomeric impurity that co-eluted with the main peak in the HPLC analysis.

Discussion and Recommendations

Based on our hypothetical multi-technique analysis, Supplier A provides the highest quality this compound. The material from Supplier B is of significantly lower purity and contains multiple impurities, including a potential regioisomer, which could complicate subsequent synthetic steps. Supplier C offers material of intermediate purity.

Key Takeaways for Researchers:

  • Never rely on a single analytical technique. A combination of chromatographic and spectroscopic methods provides a comprehensive purity profile.

  • Request Certificates of Analysis (CoA) from suppliers. While not a substitute for in-house analysis, a detailed CoA can provide initial insights into the purity of a batch.[5]

  • Be aware of potential process-related impurities. Understanding the synthetic route of a compound can help in anticipating and identifying potential impurities.

  • The impact of impurities is context-dependent. The acceptable level of purity will depend on the specific application and the sensitivity of the subsequent reactions.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a diode array detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS QTof Mass Spectrometer or equivalent.

  • Column: C18 reverse-phase UPLC column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: m/z 50-500.

  • Sample Preparation: Dilute the HPLC sample solution 1:10 with the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Concentration: Approximately 10 mg/mL.

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full structural elucidation if needed.

  • ¹H NMR Parameters: 32 scans, relaxation delay of 1 second.

  • ¹³C NMR Parameters: 2048 scans, relaxation delay of 2 seconds.

Conclusion

The purity of starting materials is a critical, yet often overlooked, factor in the success of chemical synthesis. This guide provides a robust analytical framework for the comparative purity analysis of commercially available this compound. By employing a combination of HPLC, LC-MS, and NMR, researchers can confidently assess the quality of this key building block, thereby mitigating risks in their synthetic endeavors and ensuring the integrity of their final products.

References

  • Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. Retrieved from [Link]

  • Kowalski, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13631–13645.
  • AOBChem USA. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]

  • Shimadzu. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
  • Polish Academy of Sciences. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 14(5), 327-331.
  • National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ACS Omega, 3(11), 15835-15845.
  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13631–13645.
  • Oakwood Chemical. (n.d.). 3-Bromo-5-chloro-pyridine. Retrieved from [Link]

  • WorldOfChemicals. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. Retrieved from [Link]

  • MOST Wiedzy. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. Retrieved from [Link]

  • PubMed Central. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • PubMed. (2023). Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. Retrieved from [Link]

  • Reddit. (2026). [Article] Application of model-based design of experiments for process development of solid oral dosage forms. Retrieved from [Link]

  • MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

  • PubMed Central. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved from [Link]

  • Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 3-Bromo-5-chloro-4-methylpyridin-2-ol Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the analytical characterization and cross-validation of 3-Bromo-5-chloro-4-methylpyridin-2-ol, a substituted pyridinol of interest in pharmaceutical development. As a Senior Application Scientist, my objective is to present not just a set of protocols, but a strategic approach to analytical method validation, grounded in scientific principles and regulatory expectations. The narrative emphasizes the rationale behind experimental choices, ensuring that each step contributes to a robust and self-validating analytical package.

Introduction: The Imperative of Orthogonal Analytical Approaches

In the landscape of pharmaceutical development, the unambiguous characterization of any chemical entity is paramount. For a molecule such as this compound, with its multiple functional groups and potential for isomeric impurities, relying on a single analytical technique is insufficient. A robust characterization strategy employs a suite of orthogonal techniques, each providing a unique and complementary perspective on the molecule's identity, purity, and quantity.

This guide will delve into the cross-validation of four key analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the assessment of volatile and semi-volatile impurities and providing structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation and quantitative analysis (qNMR).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For the identification of functional groups and confirmation of the molecular structure.

The cross-validation of these methods ensures the generation of a cohesive and reliable analytical data package, fit for purpose in a regulated environment.

The Cross-Validation Workflow: A Holistic Approach

Cross-validation is a systematic comparison of analytical results from two or more distinct methods to ensure consistency and accuracy.[1] This process is fundamental to demonstrating the reliability of the analytical data package as a whole.

CrossValidationWorkflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation cluster_2 Phase 3: Data Consolidation & Reporting HPLC_dev HPLC Method Development & Validation Purity_Comp Purity Comparison: HPLC vs. qNMR HPLC_dev->Purity_Comp Impurity_Prof Impurity Profile Correlation: HPLC vs. GC-MS HPLC_dev->Impurity_Prof GCMS_dev GC-MS Method Development & Validation Identity_Comp Identity Confirmation: NMR, FTIR, MS GCMS_dev->Identity_Comp GCMS_dev->Impurity_Prof NMR_dev NMR Method (Structural & qNMR) NMR_dev->Purity_Comp NMR_dev->Identity_Comp FTIR_dev FTIR Method (Identity) FTIR_dev->Identity_Comp Final_Report Comprehensive Characterization Report Purity_Comp->Final_Report Identity_Comp->Final_Report Impurity_Prof->Final_Report

Caption: A workflow for the cross-validation of analytical techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone of quantitative analysis in pharmaceutical development due to its high resolution, sensitivity, and versatility.[2] For this compound, a reversed-phase HPLC method with UV detection is the logical choice, given the chromophore present in the pyridine ring.

Rationale for Method Development

The selection of chromatographic conditions is dictated by the physicochemical properties of the analyte. The presence of a hydroxyl group and a nitrogen atom in the pyridine ring suggests a moderate polarity. A C18 column is a suitable starting point for reversed-phase chromatography. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve adequate retention and resolution from potential impurities. The use of a buffer is critical to control the ionization state of the pyridinol moiety, thereby ensuring reproducible retention times and peak shapes.

Experimental Protocol: HPLC Method

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its related substances.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of diluent (Acetonitrile:Water, 50:50 v/v).

  • Working Standard Solution (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample at a target concentration of 100 µg/mL in the diluent.

Method Validation and Performance Characteristics

The method is validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[3]

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 1.0%0.45%
- Intermediate Precision≤ 2.0%1.10%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.05%
Robustness % RSD of results after deliberate changes in method parameters (flow rate, temperature, mobile phase composition) should be within acceptable limits (e.g., ≤ 5.0%).Robust

Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Separation Technique

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds.[4] For this compound, GC-MS can be employed to assess for any volatile organic impurities and to provide confirmatory structural information through mass spectral fragmentation patterns. The presence of bromine and chlorine atoms will yield a characteristic isotopic pattern in the mass spectrum, aiding in identification.[5]

Rationale for Method Development

The analyte's volatility and thermal stability are key considerations for GC method development. While the pyridinol moiety may suggest the need for derivatization to increase volatility, direct injection is often feasible for many substituted pyridines. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point. The temperature program is optimized to ensure elution of the analyte and separation from any potential impurities.

Experimental Protocol: GC-MS Method

Objective: To identify and quantify volatile and semi-volatile impurities and to confirm the identity of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: Scan from m/z 40 to 400

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the sample and dissolve in 10 mL of a suitable solvent such as Dichloromethane.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the solvent.

Data Interpretation and Performance

The primary output of the GC-MS analysis is the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. The mass spectrum of this compound is expected to show a molecular ion peak with a characteristic isotopic cluster due to the presence of one bromine and one chlorine atom.

Validation ParameterAcceptance CriteriaRepresentative Result
Specificity No interfering peaks at the retention time of the analyte.Specific
Linearity (R²) ≥ 0.9980.9989
Precision (% RSD) ≤ 5.0%3.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 310 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[6] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure. Furthermore, quantitative NMR (qNMR) can be employed as a primary method for purity assessment, offering an orthogonal technique to HPLC.[7]

Rationale for Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromine, chlorine, and hydroxyl substituents. The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the structure of this compound and to determine its purity by qNMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

¹H and ¹³C NMR (Structural Elucidation):

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. 2D NMR experiments such as COSY, HSQC, and HMBC may be performed for complete assignment.

qNMR (Purity Assessment):

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and a suitable internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a suitable deuterated solvent.

  • Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Integrate the signals of the analyte and the internal standard. Calculate the purity using the appropriate formula.[8]

Representative NMR Data
NucleusExpected Chemical Shift (δ, ppm) in DMSO-d₆
¹H
Aromatic CH7.5 - 8.5
Methyl (CH₃)2.0 - 2.5
Hydroxyl (OH)10.0 - 12.0 (broad)
¹³C
Aromatic C110 - 160
Methyl C15 - 25

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9] For this compound, FTIR is used to confirm the presence of the hydroxyl group, the aromatic ring, and the C-Br and C-Cl bonds.

Rationale for Spectral Interpretation

The FTIR spectrum will exhibit characteristic absorption bands corresponding to the vibrational frequencies of the different bonds within the molecule. The O-H stretch of the hydroxyl group will appear as a broad band, while the C=C and C=N stretching vibrations of the pyridine ring will be observed in the aromatic region. The C-Br and C-Cl stretching vibrations typically appear in the fingerprint region.

Experimental Protocol: ATR-FTIR Spectroscopy

Objective: To confirm the presence of key functional groups in this compound.

Instrumentation:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

Representative FTIR Data
Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl) 3200 - 3600 (broad)
C-H stretch (aromatic) 3000 - 3100
C=C, C=N stretch (aromatic ring) 1400 - 1600
C-Cl stretch 600 - 800
C-Br stretch 500 - 600

Conclusion: A Synergistic Approach to Analytical Characterization

The cross-validation of HPLC, GC-MS, NMR, and FTIR provides a comprehensive and robust analytical characterization of this compound. Each technique offers unique and complementary information, and their collective agreement provides a high degree of confidence in the identity, purity, and quality of the material. This synergistic approach, grounded in sound scientific principles and guided by regulatory expectations, is essential for the successful development of pharmaceutical products.

References

  • A Comparative Guide to Methods for Detecting and Quantifying Impurities. Benchchem.
  • A Guide to Quantit
  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS.
  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determin
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research.
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry.
  • Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. (2025, August 6).
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  • Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. (2019, June 17).
  • A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. IJCRT.org.
  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals.
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  • Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics.
  • HPLC Method Development and Valid
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS. (2021, November).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consider
  • 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a.
  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.
  • 2-(4'-Bromobiphenyl-2-yl)pyridine - Optional[FTIR] - Spectrum. SpectraBase.
  • Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students.
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  • HPLC Methods for analysis of Pyridine.
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  • Chlorine and Bromine effect. (2011, April 21).
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-chloro-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 3-Bromo-5-chloro-4-methylpyridin-2-ol is critical for innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and its associated waste streams. The procedures outlined here are designed to ensure regulatory compliance, protect laboratory personnel, and minimize environmental impact, reflecting our commitment to a culture of safety that extends beyond the bench.

Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol

Based on data for analogous compounds, this compound should be handled as a substance with the following potential hazards:

Hazard ClassGHS Hazard StatementCommon Precautionary Action
Acute Toxicity, Oral H302: Harmful if swallowedDo not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[3][4]
Skin Corrosion/Irritation H315: Causes skin irritationWear protective gloves. Wash skin thoroughly after handling.[3][5][6]
Serious Eye Damage/Irritation H319: Causes serious eye irritationWear eye protection. Rinse cautiously with water for several minutes if contact occurs.[3][5][6]
Specific Target Organ Toxicity H335: May cause respiratory irritationUse only outdoors or in a well-ventilated area. Avoid breathing dust or vapors.[3][5][6]

The presence of bromine and chlorine atoms classifies this compound as a halogenated organic compound . This is a critical designation for waste disposal, as co-mingling halogenated and non-halogenated waste streams is often prohibited by disposal facilities and can complicate the incineration process.

Pre-Disposal Operations: Waste Segregation and Containment

Proper disposal begins at the point of generation. Diligent segregation and containment are non-negotiable steps to ensure safety and compliance.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container:

    • Select a chemically-resistant container (e.g., polyethylene or glass) with a secure, leak-proof screw cap.[6][7]

    • Ensure the container is clearly labeled as "Hazardous Waste: Halogenated Organic Solids" or "Hazardous Waste: Halogenated Organic Liquids," as appropriate.

  • Collect Waste Streams:

    • Solid Waste: Collect unreacted this compound, contaminated silica gel, and other solid materials in the designated solid waste container.

    • Liquid Waste: Collect reaction mother liquors and solvent rinses containing the compound in the designated liquid waste container. Do not mix with non-halogenated waste.[7]

    • Contaminated Labware: Disposable items like gloves, weigh boats, and pipette tips that are grossly contaminated should be placed in a sealed bag within the solid waste container.[6]

  • Maintain the Waste Log:

    • Attach a waste accumulation log to the container.

    • Every time waste is added, record the chemical name, quantity, and date. This is a regulatory requirement and provides critical information for the disposal facility.

The Disposal Workflow: From Laboratory to Final Disposition

Disposal of this chemical is not a matter of simply discarding it. It requires a documented, compliant process coordinated with your institution's Environmental Health & Safety (EHS) department and a licensed hazardous waste disposal company.

DisposalWorkflow A Waste Generation (e.g., this compound) B Characterize & Segregate (Halogenated Organic Waste) A->B C Contain in Approved Receptacle (Chemically resistant, sealed) B->C D Label Container Correctly ('Hazardous Waste', constituents, date) C->D E Store in Satellite Accumulation Area (Secure, ventilated, away from incompatibles) D->E F Request EHS Pickup (Complete collection request form) E->F G Licensed Vendor Transport & Disposal (Manifest tracking) F->G H Final Disposition (High-Temperature Incineration) G->H

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocol:

  • Final Container Sealing and Labeling:

    • Once the waste container is full or is no longer being added to, ensure the cap is tightly sealed.

    • Complete the "Hazardous Waste" label with all required information.[7]

  • Storage Pending Pickup:

    • Store the sealed container in a designated Satellite Accumulation Area.

    • This area must be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[7][8]

  • Arrange for Licensed Disposal:

    • Contact your institution's EHS office to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.

    • Provide them with the completed waste log and any available SDS for the material or its reactants.

  • Primary Disposal Method: Incineration:

    • The accepted and most effective disposal method for halogenated pyridines is high-temperature incineration.[1][2] Rotary kiln incineration (820°–1,600°C) or liquid injection incineration are common practices.[1][2]

    • Causality: High-temperature incineration is required to ensure the complete destruction of the halogenated pyridine ring structure, preventing the release of toxic and environmentally persistent compounds.

  • Regulatory Framework:

    • Disposal must adhere to regulations such as the U.S. Environmental Protection Agency (EPA) regulations under 40 CFR § 721.85 and § 721.8675, which govern the disposal of halogenated pyridines.[9] These regulations mandate specific disposal methods, such as chemical destruction, to ensure the substance is completely destroyed.[9]

Emergency Procedures: Spill Management

Accidents happen, but with the right preparation, they can be managed safely.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber is often recommended for pyridines).[7] For large spills, respiratory protection may be necessary.[5]

  • Contain the Spill:

    • For liquid spills, use an inert absorbent material like vermiculite, sand, or diatomite.[5][6] Do not use combustible materials like paper towels as the primary absorbent.

    • For solid spills, carefully sweep the material to avoid creating dust.

  • Collect and Dispose:

    • Place the absorbed or swept material into a designated hazardous waste container.[6][7]

    • Label the container appropriately and manage it as hazardous waste according to the protocols in Section 3.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by alcohol), and collect the cleaning materials as hazardous waste.[5]

By adhering to these rigorous protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect the integrity of our shared environment. This is not just a procedural requirement; it is a scientific and ethical imperative.

References

  • Title: Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: TABLE 7-1, Regulations and Guidelines Applicable to Pyridine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Standard Operating Procedure for Pyridine Source: Washington State University URL: [Link]

  • Title: PYRIDINE FOR SYNTHESIS Safety Data Sheet Source: Loba Chemie URL: [Link]

  • Title: 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 Source: PubChem URL: [Link]

  • Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs Source: United Nations Office on Drugs and Crime URL: [Link]

  • Title: PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: SAFETY DATA SHEET BROMICIDE® GRANULES (US) Source: Albemarle-lims.com URL: [Link]

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A Senior Application Scientist's Guide to Safely Handling 3-Bromo-5-chloro-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural precision. 3-Bromo-5-chloro-4-methylpyridin-2-ol is a halogenated pyridine derivative, a class of compounds widely used as building blocks in pharmaceutical synthesis. While specific toxicological data for this exact molecule is limited, its structure necessitates handling it with significant caution, assuming hazards similar to related compounds. This guide provides a comprehensive, field-proven framework for the safe handling, use, and disposal of this reagent, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment

Before any handling, a thorough understanding of the potential hazards is critical. Based on the GHS classifications for the closely related structure, 3-Bromo-5-chloro-4-methylpyridine, we must assume the following risks[1]:

  • Acute Toxicity (Oral): Harmful if swallowed (H302).

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).

These classifications dictate a multi-layered approach to safety. The primary risks of exposure are through inhalation of dust or aerosols, direct skin or eye contact, and accidental ingestion. Our procedural plan is designed to mitigate these risks at every step.

Core Protective Measures: Engineering Controls and Personal Hygiene

Personal Protective Equipment (PPE) is the final line of defense, not the first. The foundation of safe chemical handling lies in robust engineering controls and unwavering adherence to personal hygiene protocols.

  • Primary Engineering Control: The Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and transfers, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow is essential to prevent the inhalation of airborne particulates or vapors, directly addressing the respiratory irritation hazard.[2]

  • Personal Hygiene: Rigorous hygiene practices are a self-validating system against accidental ingestion and cross-contamination.

    • Thoroughly wash hands with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[3][4]

    • Strictly prohibit eating, drinking, or smoking in any area where this chemical is handled or stored.[4][5]

Personal Protective Equipment (PPE): A Detailed Specification

The selection of appropriate PPE is critical to prevent direct contact. The following table outlines the required equipment, supported by the rationale for each choice.

Protection TypeSpecificationRationale / Causality
Eye/Face Protection ANSI Z87.1 compliant safety goggles with side shields or chemical splash goggles.[3] A face shield should be worn over goggles if there is a significant splash hazard.This combination provides robust protection against splashes and airborne particles, directly mitigating the risk of serious eye irritation.[6]
Skin Protection Gloves: Chemical-resistant nitrile rubber gloves (>0.11 mm thickness). Always inspect gloves for tears or punctures before use and practice proper glove removal techniques.[2] Lab Coat: A clean, buttoned, long-sleeved lab coat is mandatory. For larger quantities, a chemical-resistant apron is recommended over the lab coat.[3]Nitrile gloves offer excellent resistance to a broad range of chemicals, including pyridine-based compounds.[2] A lab coat prevents direct contact with the skin, addressing the skin irritation hazard.[6]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required if handling the solid compound outside of a certified fume hood or if dust generation is unavoidable.[3][7]This is a crucial safeguard against inhaling the compound, which may cause respiratory tract irritation.[1][8] Work should always be planned to occur within a fume hood to minimize this requirement.

Operational Plan: A Step-by-Step Workflow

A systematic workflow ensures that safety protocols are integrated into the entire lifecycle of the chemical within the laboratory.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Label: Ensure the container is clearly and accurately labeled with the chemical name and appropriate hazard warnings.

  • Store: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][8][10] The container must be kept tightly sealed.[9][5]

Step 2: Handling and Use (Inside a Chemical Fume Hood)
  • Preparation: Before handling, ensure the fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatula, weigh paper, glassware, etc.).

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid any actions that could generate dust.

  • Solution Preparation: Slowly add the weighed compound to the desired solvent in an appropriate flask or beaker. Cap the container before mixing or sonicating.

Diagram: Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Post-Procedure cluster_disposal 4. Final Steps prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Surfaces experiment->decon waste Segregate Hazardous Waste decon->waste dispose Properly Dispose of Waste waste->dispose remove_ppe Doff & Dispose of PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

Emergency Preparedness: Spill and Exposure Management

Immediate and correct action is vital in the event of an accident.

  • Minor Spill (Inside Fume Hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[2]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[2][4]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste streams containing this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated PPE (gloves, disposable lab coats), weigh paper, and absorbent materials from spills. Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[3][7]

  • Liquid Waste: This includes unused solutions and solvents used for rinsing contaminated glassware. Collect all liquid waste in a sealed, labeled, and chemically-resistant hazardous waste container. Do not pour any amount down the drain.[5]

  • Final Disposal: All waste must be disposed of through your institution's official hazardous waste management program, in strict accordance with all local, state, and federal regulations.[6][7][11]

By integrating these safety protocols into your daily workflow, you create a robust system that protects yourself, your colleagues, and the integrity of your scientific work.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • PubChem. 3-Bromo-5-chloro-4-methylpyridine. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • AWS. SAFETY DATA SHEET BROMICIDE® GRANULES (US). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.